molecular formula C13H14N2O2S B1284847 3-Amino-N-(3-methylphenyl)benzenesulfonamide CAS No. 953888-95-4

3-Amino-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B1284847
CAS No.: 953888-95-4
M. Wt: 262.33 g/mol
InChI Key: ZGYSJFOOKZZGCV-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS 953888-95-4) is a sulfonamide derivative of high interest in medicinal chemistry and biochemical research. This compound, with a molecular formula of C 13 H 14 N 2 O 2 S and a molecular weight of 262.33 g/mol, serves as a valuable building block for the synthesis of more complex molecules and is investigated for its direct biological activity . Recent scientific investigations have highlighted its potential in oncology research. Derivatives of this sulfonamide have demonstrated significant anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), while showing a favorable selectivity index by sparing normal breast cell lines (MCF-10A) . Some related compounds have exhibited potent IC 50 values in the low micromolar range, indicating strong potential for further development as anti-cancer agents . Another key area of application is in enzyme inhibition . This compound is a candidate for the development of inhibitors targeting carbonic anhydrases , particularly the CA IX isoform . CA IX is a well-established target in cancer therapy due to its overexpression in various tumors. Research indicates that specific derivatives can selectively inhibit CA IX with IC 50 values in the nanomolar range, while demonstrating significantly less potency against the ubiquitously expressed CA II isozyme, thus highlighting their potential for targeted therapeutic strategies . Additionally, the structural framework of this benzenesulfonamide has been explored for antibacterial properties . Certain analogues have shown promising activity against strains such as Staphylococcus aureus and exhibit potential for anti-biofilm applications against Klebsiella pneumoniae . The compound's amino group facilitates further chemical modifications, enabling participation in diazo coupling, metal-catalyzed cross-coupling reactions, and cyclization to form novel heterocycles, which are crucial for structure-activity relationship (SAR) studies and lead optimization . Attention: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYSJFOOKZZGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588524
Record name 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953888-95-4
Record name 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-N-(3-methylphenyl)benzenesulfonamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key building block in medicinal chemistry. The narrative delves into the strategic rationale behind the chosen two-step synthetic route, which involves an initial sulfonamide bond formation followed by a catalytic reduction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations. The synthesis is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₃H₁₄N₂O₂S, Molecular Weight: 262.33 g/mol ) is a sulfonamide derivative of significant interest in contemporary drug discovery.[1] Its structural framework serves as a versatile scaffold for developing novel therapeutic agents. Scientific investigations have highlighted its potential in several key areas, including:

  • Oncology Research: Derivatives have demonstrated potent anti-proliferative activity against cancer cell lines, such as triple-negative breast cancer, while exhibiting selectivity over normal cells.[1]

  • Enzyme Inhibition: The molecule is a candidate for developing inhibitors of carbonic anhydrases, particularly the tumor-associated CA IX isoform, a well-established target in cancer therapy.[1][2]

  • Antibacterial Applications: Analogues have shown promising activity against bacterial strains like Staphylococcus aureus.[1]

The synthetic strategy detailed herein is designed for reliability and scalability, proceeding through a logical two-step sequence that is common in the synthesis of aromatic sulfonamides. The pathway begins with the coupling of commercially available precursors, 3-nitrobenzenesulfonyl chloride and m-toluidine, to form a stable nitro-intermediate. This is followed by a clean and high-yielding reduction of the nitro group to the desired primary amine.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient path for its construction. The primary disconnection points are the sulfonamide bond and the amino functional group.

  • C-N Bond Disconnection (Amino Group): The primary aromatic amine can be reliably formed from the reduction of a nitro group. This disconnection points to N-(3-methylphenyl)-3-nitrobenzenesulfonamide (1) as the immediate precursor. This is a strategic choice as catalytic hydrogenation is a highly efficient and clean transformation.[3]

  • S-N Bond Disconnection (Sulfonamide): The sulfonamide linkage is classically formed via the reaction of a sulfonyl chloride with an amine. This leads to two readily available starting materials: 3-nitrobenzenesulfonyl chloride (2) and 3-methylaniline (m-toluidine) (3) .

This analysis establishes a robust and linear synthetic pathway, leveraging fundamental and well-documented organic reactions.

Synthetic Workflow Diagram

The forward synthesis, derived from the retrosynthetic analysis, is a two-step process.

Synthesis_Pathway cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Group Reduction SM1 3-Nitrobenzenesulfonyl Chloride (2) INT N-(3-methylphenyl)-3-nitro- benzenesulfonamide (1) SM1->INT m-Toluidine (3) Base (e.g., Triethylamine) DCM, 20-40 °C SM2 m-Toluidine (3) PROD 3-Amino-N-(3-methylphenyl)- benzenesulfonamide INT->PROD H2 (g), 10% Pd/C Methanol, 20-40 °C caption Figure 1. Two-step synthesis of the target compound.

Caption: Figure 1. Two-step synthesis of the target compound.

Detailed Synthetic Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. 3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. m-Toluidine is toxic. Hydrogen gas is highly flammable.

Part 1: Synthesis of N-(3-methylphenyl)-3-nitrobenzenesulfonamide (Intermediate 1)

This step involves the nucleophilic substitution of chloride on the sulfonyl group by the amine. The use of a base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]

Experimental Protocol:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add m-toluidine (1.0 eq.) and dichloromethane (DCM, approx. 10 volumes).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq.) dropwise.

  • Reactant Addition: In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.05 eq.) in a minimum amount of DCM. Add this solution dropwise to the stirring amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting m-toluidine spot is consumed.

  • Workup: Quench the reaction by slowly adding 1M HCl (aq) until the solution is acidic. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield N-(3-methylphenyl)-3-nitrobenzenesulfonamide as a solid.[4]

Part 2: Synthesis of this compound (Final Product)

This transformation is a classic catalytic hydrogenation. Palladium on carbon is an excellent catalyst for the reduction of aromatic nitro groups to amines with high efficiency and selectivity.[1]

Experimental Protocol:

  • Setup: To a heavy-walled reaction flask, add the intermediate N-(3-methylphenyl)-3-nitrobenzenesulfonamide (1.0 eq.) and methanol (approx. 20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on activated charcoal (Pd/C) catalyst (approx. 5-10 mol %).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature (20–40 °C).[1]

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Data Summary Table

The following table summarizes the key reaction parameters for the described synthesis.

ParameterStep 1: Sulfonamide FormationStep 2: Nitro Group Reduction
Key Reactant m-ToluidineN-(3-methylphenyl)-3-nitrobenzenesulfonamide
Key Reagent 3-Nitrobenzenesulfonyl chlorideH₂ gas, 10% Pd/C
Base/Catalyst Triethylamine10% Palladium on Carbon
Solvent Dichloromethane (DCM)Methanol
Temperature 0 °C to Room TemperatureRoom Temperature (20-40 °C)[1]
Typical Time 4-6 hours2-4 hours
Expected Yield HighHigh (>90%)

Conclusion

The synthetic pathway presented in this guide offers a reliable and efficient method for the preparation of this compound. By employing a two-step sequence of sulfonamide formation followed by catalytic hydrogenation, this protocol utilizes well-understood, high-yielding reactions that can be readily implemented in a standard laboratory setting. The resulting product is a valuable intermediate for further elaboration in drug discovery and medicinal chemistry programs, particularly those targeting cancer and infectious diseases. Adherence to the detailed protocols and safety precautions will ensure a successful and safe synthesis.

References

  • PrepChem. (2017). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzenesulfonamide, N-[3-[(3-aminopropyl)[(4-methylphenyl)sulfonyl]amino]propyl]-.... Retrieved from [Link]

  • Google Patents. (1995). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzenesulfonamide, 3-amino-N-[3-(aminosulfonyl)phenyl]-. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Gowda, B. T., et al. (2010). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Googleapis. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]

  • Chaithanya, M. S., et al. (2012). N-(3-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Google Patents. (2020). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • MDPI. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Nirmala, K. N., et al. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. Retrieved from [Link]

  • Pearson. (2024). Show how m-toluidine can be converted to the following compounds.... Retrieved from [Link]

Sources

The Physicochemical Landscape of 3-Amino-N-(3-methylphenyl)benzenesulfonamide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS: 953888-95-4) is a sulfonamide derivative of significant interest in contemporary medicinal chemistry and biochemical research.[1] With a molecular formula of C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol , this compound serves as a critical building block for synthesizing more complex therapeutic agents and is actively investigated for its own biological activities.[1] Its structural framework is a key feature in the development of novel anticancer agents, particularly those targeting triple-negative breast cancer, and as a scaffold for potent enzyme inhibitors.[1] Specifically, derivatives have shown promise as inhibitors of carbonic anhydrase IX (CA IX), a well-established target in cancer therapy.[1]

The journey of a molecule from a promising "hit" to a viable clinical candidate is fundamentally governed by its physicochemical properties.[2][3] Characteristics such as lipophilicity, solubility, and ionization state dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4][5] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. As direct experimental data for this specific isomer is not extensively published, this document synthesizes information from structurally related compounds and outlines authoritative, field-proven experimental protocols for its complete characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively evaluate and optimize this promising chemical scaffold.

Molecular Structure and Identification

The unique arrangement of functional groups in this compound defines its chemical behavior and potential for biological interactions. The structure consists of a central benzenesulfonamide core with a primary amine at the meta-position of the phenyl ring and the sulfonamide nitrogen linked to a 3-methylphenyl (m-tolyl) group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Parameter Value Source
CAS Number 953888-95-4 [1][6]
Molecular Formula C₁₃H₁₄N₂O₂S [1]
Molecular Weight 262.33 g/mol [1]

| InChIKey | ZGYSJFOOKZZGCV-UHFFFAOYSA-N |[1] |

Core Physicochemical Properties: Experimental Determination

Accurate experimental data is paramount for building predictive models and making informed decisions in drug development.[2][7] The following sections detail the significance of key physicochemical properties and the standard, self-validating protocols for their determination.

Lipophilicity (LogP/LogD)

Expertise & Causality: Lipophilicity is a critical measure of a compound's affinity for a non-polar environment versus an aqueous one.[2] It is a primary determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[3] The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) accounts for all ionic species at a specific pH (typically 7.4 for physiological relevance). For this molecule, the basic amino group and weakly acidic sulfonamide proton mean its ionization state, and thus its LogD, will be highly pH-dependent.

Experimental Protocol: Shake-Flask Method (OECD 107)

  • Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Dissolution: Accurately weigh and dissolve a small amount of this compound in the aqueous phase to a known concentration, ensuring it is below its solubility limit.

  • Partitioning: Combine the aqueous solution and an equal volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Agitate the funnel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Centrifuge the mixture to achieve complete phase separation.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

  • Validation: The protocol is validated by running a standard compound with a known LogD value in parallel. The sum of the mass recovered from both phases should be within 95-105% of the initial mass, ensuring no degradation or adsorption occurred.

G A Prepare n-Octanol/Buffer (pH 7.4, mutually saturated) B Dissolve Compound in Aqueous Phase (C_initial) A->B C Combine Phases (1:1 volume) B->C D Equilibrate via Agitation (Constant Temp) C->D E Separate Phases (Centrifugation) D->E F Quantify Concentration in each Phase (HPLC) E->F G Calculate LogD F->G

Caption: Workflow for experimental LogD determination via the Shake-Flask method.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and its systemic distribution.[4] Poor solubility can lead to low bioavailability for orally administered drugs and challenges in formulation development.[4] The solubility of this compound is expected to be pH-dependent due to its ionizable groups.

Experimental Protocol: Equilibrium Shake-Flask Method (OECD 105)

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Tightly seal the vials and agitate them in a constant temperature shaker bath (e.g., 37°C for physiological relevance) for at least 24-48 hours. This duration is critical to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, allow the samples to stand, or centrifuge them, to sediment the undissolved solid.

  • Sample Analysis: Carefully extract an aliquot from the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent.

  • Quantification: Determine the concentration of the dissolved compound in the diluted aliquot using a calibrated HPLC-UV method.

  • Validation: The presence of solid material at the end of the experiment validates that saturation was achieved. Visual inspection and comparison of results at 24 and 48 hours can confirm that equilibrium has been reached.

Ionization Constant (pKa)

Expertise & Causality: The pKa values define the pH at which 50% of a functional group is ionized. This molecule possesses two key ionizable centers: the basic aromatic amine (NH₂) and the weakly acidic sulfonamide proton (SO₂NH). The pKa dictates the charge of the molecule at physiological pH, which profoundly impacts its solubility, permeability, and ability to interact with its biological target.[2]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a dilute, aqueous solution of the compound of known concentration (e.g., 1-10 mM). Co-solvents like methanol may be required if aqueous solubility is low, but results must be extrapolated back to 0% co-solvent.

  • Titration Setup: Use a calibrated pH meter with a precision electrode in a temperature-controlled vessel.

  • Acidic pKa (Sulfonamide): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

  • Basic pKa (Amine): Titrate a separate sample with a standardized strong acid (e.g., 0.1 M HCl), again recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Specialized software can be used to calculate the pKa from the titration curve for higher accuracy.

  • Validation: The system is calibrated with standard buffers before the experiment. The sharpness of the inflection point in the titration curve provides confidence in the accuracy of the measurement.

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a predictive analysis based on its functional groups provides a valuable reference for characterization and purity assessment.

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency Rationale
¹H NMR Aromatic Protons δ 6.5 - 7.8 ppm Multiple complex multiplets corresponding to the two substituted benzene rings.
-NH₂ Protons δ ~3.5 - 4.5 ppm (broad) A broad singlet, position is solvent-dependent and may exchange with D₂O.
-SO₂NH- Proton δ ~9.0 - 10.5 ppm (broad) A broad singlet, characteristic of a sulfonamide proton; position is solvent-dependent.
-CH₃ Protons δ ~2.3 ppm A sharp singlet corresponding to the methyl group on the m-tolyl ring.
¹³C NMR Aromatic Carbons δ 110 - 150 ppm Multiple signals for the 12 aromatic carbons.
-CH₃ Carbon δ ~21 ppm A single resonance for the tolyl methyl carbon.
FT-IR N-H Stretch (Amine) 3300-3500 cm⁻¹ (two bands) Asymmetric and symmetric stretching of the primary amine.
N-H Stretch (Sulfonamide) ~3250 cm⁻¹ Stretching of the secondary sulfonamide N-H bond.
S=O Stretch 1350-1300 cm⁻¹ & 1170-1150 cm⁻¹ Strong, characteristic asymmetric and symmetric stretching bands of the sulfonyl group.

| Mass Spec | (M+H)⁺ | m/z 263.08 | Calculated exact mass for C₁₃H₁₅N₂O₂S⁺. |

Synthesis and Purification Workflow

A reliable synthesis route is essential for obtaining high-purity material for biological and physicochemical testing. The most common synthesis is a two-step process.[1]

Step 1: Sulfonamide Formation The process begins with the reaction between 3-nitrobenzenesulfonyl chloride and 3-methylaniline (m-toluidine) in the presence of a base to form the N-(3-methylphenyl)-3-nitrobenzenesulfonamide intermediate.

Step 2: Nitro Group Reduction The nitro group of the intermediate is then reduced to a primary amine, typically via catalytic hydrogenation, to yield the final product.

G Start Starting Materials: - 3-Nitrobenzenesulfonyl Chloride - 3-Methylaniline Step1 Step 1: Sulfonamide Formation (Base, Aprotic Solvent, 20-40°C) Start->Step1 Intermediate Intermediate: N-(3-methylphenyl)-3-nitrobenzenesulfonamide Step1->Intermediate Step2 Step 2: Nitro Reduction (Pd/C Catalyst, H₂ Atmosphere, Methanol) Intermediate->Step2 Product_Crude Crude Product: This compound Step2->Product_Crude Purify Purification (Recrystallization or Chromatography) Product_Crude->Purify Product_Final Pure Product (>98% Purity) Purify->Product_Final QC QC Analysis (NMR, MS, HPLC) Product_Final->QC

Caption: High-level workflow for the synthesis and purification of the title compound.

Detailed Synthesis Protocol:

  • Sulfonamide Formation:

    • To a stirred solution of 3-methylaniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane) at 0°C, add a solution of 3-nitrobenzenesulfonyl chloride (1.05 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

  • Nitro Group Reduction:

    • Dissolve the crude N-(3-methylphenyl)-3-nitrobenzenesulfonamide intermediate in methanol.

    • Add palladium on activated charcoal (10% Pd/C, ~5 mol%) to the solution.

    • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final product with high purity.

Implications in Drug Discovery & Development

Understanding the physicochemical properties outlined above is not merely an academic exercise; it is central to strategic decision-making in drug discovery.

  • "Drug-Likeness" Assessment: The molecular weight (262.33 Da) is well within the limits of Lipinski's Rule of Five (MW ≤ 500).[2] The number of hydrogen bond donors (NH₂ and NH, total 3) and acceptors (O₂ and N, total 3) also complies with the rules (HBD ≤ 5, HBA ≤ 10).[2] Therefore, the primary determinant of its oral bioavailability will be its LogP/LogD and solubility, which must be experimentally determined.

  • Structure-Property Relationships (SPR): The dual character (acidic and basic) of this molecule offers multiple avenues for optimization. For instance, if solubility is found to be poor, modification of the 3-amino group to a more polar, yet still basic, functional group could enhance solubility without sacrificing potential interactions with the biological target. Conversely, if permeability is low, strategic modification of the tolyl ring could increase lipophilicity.

  • Formulation Strategy: Knowledge of the compound's solubility profile across different pH values is essential for developing an effective oral dosage form. The pKa values will predict the pH at which the compound is least soluble, which is a critical parameter to consider for avoiding precipitation in the gastrointestinal tract.

Conclusion

This compound is a chemical scaffold with demonstrated potential in oncology and anti-infective research. This guide has established the critical importance of its physicochemical properties and provided a framework of robust, validated experimental protocols for their determination. While predictive data offers a useful starting point, the successful progression of this or any related compound in a drug discovery pipeline is contingent upon rigorous experimental characterization of its lipophilicity, solubility, and ionization constants. The methodologies and insights presented herein provide the necessary tools for researchers to generate the high-quality data required to build meaningful structure-activity relationships and advance this promising compound class toward clinical development.

References

  • Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • PubMed. (n.d.).
  • ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • LookChem. (2023). What are the physicochemical properties of drug?
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Benchchem. (n.d.). This compound|CAS 953888-95-4.
  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-N-phenyl-.
  • ChemicalBook. (n.d.). This compound | 953888-95-4.
  • NIH. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.

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An In-depth Technical Guide to 3-Amino-N-(3-methylphenyl)benzenesulfonamide: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-N-(3-methylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed synthesis protocol, physicochemical properties, and its emerging role as a modulator of key biological pathways relevant to drug discovery.

Core Identification and Chemical Structure

CAS Number: 953888-95-4[1]

Molecular Formula: C₁₃H₁₄N₂O₂S[1]

Molecular Weight: 262.33 g/mol [1]

The structure of this compound is characterized by a central benzenesulfonamide core. An amino group (-NH₂) is substituted at the meta-position (C3) of the benzene ring of the benzenesulfonyl group. The sulfonamide nitrogen is, in turn, bonded to a 3-methylphenyl (m-tolyl) group.

The presence of the amino group provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives. The sulfonamide linkage is a key pharmacophore in many clinically approved drugs, and the overall architecture of the molecule allows for specific interactions with biological targets.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process. This involves the initial formation of a sulfonamide bond, followed by the reduction of a nitro group to the desired amine.

Experimental Workflow

Synthesis_Workflow 3-Nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl chloride Reaction_1 Sulfonamide Formation 3-Nitrobenzenesulfonyl_chloride->Reaction_1 3-Methylaniline 3-Methylaniline (m-toluidine) 3-Methylaniline->Reaction_1 Intermediate N-(3-Methylphenyl)-3-nitro benzenesulfonamide Reaction_1->Intermediate Reaction_2 Nitro Group Reduction Intermediate->Reaction_2 Final_Product 3-Amino-N-(3-methylphenyl) benzenesulfonamide Reaction_2->Final_Product

Caption: Synthetic route to this compound.

Step 1: N-(3-Methylphenyl)-3-nitrobenzenesulfonamide Formation

This step involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-methylaniline (m-toluidine) in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Reactants: 3-Nitrobenzenesulfonyl chloride, 3-Methylaniline (m-toluidine).

  • Base: Pyridine or triethylamine.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 3-methylaniline (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Add the base (1.1 equivalents) to the solution.

    • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-methylphenyl)-3-nitrobenzenesulfonamide.

  • Causality: The use of a base is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. The reaction is performed at a low temperature initially to control the exothermic nature of the acylation.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is reduced to an amino group to yield the final product. A common and efficient method is catalytic hydrogenation.

  • Reactant: N-(3-Methylphenyl)-3-nitrobenzenesulfonamide.

  • Catalyst: Palladium on carbon (10% Pd/C).

  • Reducing Agent: Hydrogen gas (H₂) or a hydrogen donor like ammonium formate.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the crude N-(3-methylphenyl)-3-nitrobenzenesulfonamide in the chosen solvent.

    • Carefully add the Pd/C catalyst to the solution.

    • If using hydrogen gas, place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • If using a hydrogen donor, add ammonium formate and heat the reaction to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

  • Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically providing high yields with minimal side products. The choice of a hydrogen source can be adapted based on available laboratory equipment.

Physicochemical Properties

PropertyValueSource/Comment
Melting Point 135 °CFor the isomer 4-Amino-N-(3-methylphenyl)benzenesulfonamide.[2]
Boiling Point Not available---
Solubility >37.2 µg/mL in water at pH 7.4For the related compound 3-amino-N-phenyl-benzenesulfonamide.[3] This suggests low aqueous solubility.
Density Not available---
pKa Not availableThe amino group is expected to be basic, and the sulfonamide proton is weakly acidic.
LogP 2.1Estimated for the isomer 4-Amino-N-(3-methylphenyl)benzenesulfonamide, indicating moderate lipophilicity.[2]

Application in Drug Development: Targeting Carbonic Anhydrase IX

Derivatives of this compound have shown significant promise as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.

The Role of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is often associated with poor prognosis. Its expression is primarily regulated by hypoxia (low oxygen levels), a common feature of the tumor microenvironment, through the hypoxia-inducible factor 1α (HIF-1α) signaling pathway.

CA IX plays a critical role in pH regulation in cancer cells. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, it helps maintain a neutral intracellular pH while contributing to an acidic extracellular environment. This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.

Mechanism of Inhibition and Therapeutic Rationale

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. By inhibiting CA IX, compounds like this compound can disrupt pH regulation in tumor cells, leading to intracellular acidification and subsequent cell death. The selectivity for CA IX over other CA isoforms is a key objective in drug design to minimize off-target effects.

Signaling Pathway

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX_gene->CAIX CAIX->H_HCO3 pH_regulation Intracellular pH Regulation CAIX->pH_regulation Survival_Invasion Cell Survival, Invasion, Metastasis pH_regulation->Survival_Invasion Inhibitor 3-Amino-N-(3-methylphenyl) benzenesulfonamide Inhibitor->CAIX Inhibition

Caption: Role of CA IX in tumor hypoxia and its inhibition.

Conclusion and Future Directions

This compound serves as a valuable scaffold in medicinal chemistry, particularly for the development of novel anticancer agents. Its straightforward synthesis allows for the generation of diverse analogs, and its potential to selectively inhibit carbonic anhydrase IX makes it a compound of high interest. Further research into its biological activity, optimization of its structure for improved potency and selectivity, and in-vivo evaluation are warranted to fully explore its therapeutic potential.

References

  • PubChem. Benzenesulfonamide, 3-amino-N-phenyl-. [Link]

Sources

Spectroscopic Characterization of 3-Amino-N-(3-methylphenyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS 953888-95-4), a key intermediate in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages advanced predictive algorithms and comparative analysis with structurally related compounds to offer a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences by providing a foundational understanding of the molecule's structural characteristics and spectral behavior. Methodologies for spectral acquisition and data interpretation are detailed, underpinned by established principles of spectroscopic analysis for aromatic sulfonamides.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₁₄N₂O₂S, is a sulfonamide derivative of significant interest in the field of medicinal chemistry.[1] Its structural motifs, an aromatic amine and a sulfonamide linkage to a substituted phenyl ring, are prevalent in a wide array of therapeutic agents, including antibacterial, anticancer, and carbonic anhydrase inhibitors.[1] Accurate structural elucidation and purity assessment are paramount in the synthesis and development of novel drug candidates derived from this scaffold. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing unambiguous confirmation of the molecular structure and identifying potential impurities.

This guide addresses the current gap in publicly accessible experimental spectroscopic data for this compound. By employing validated predictive models and drawing upon the extensive literature on the spectroscopy of aromatic sulfonamides, we present a robust and scientifically grounded interpretation of its expected spectral features. This approach not only provides a valuable reference for those working with this specific molecule but also serves as an instructive example of how predictive spectroscopy can be a powerful tool in chemical research.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of this compound.

2.1.1. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the amine and sulfonamide N-H protons, and the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1HSO₂NHThe sulfonamide proton is typically a broad singlet and significantly downfield due to the electron-withdrawing effect of the SO₂ group and potential hydrogen bonding.
~7.5 - 6.8Multiplet8HAromatic CHThe protons on the two benzene rings will appear in this region, with their specific chemical shifts and coupling patterns determined by their substitution.
~5.3Singlet2HNH₂The protons of the primary amine are expected to be a broad singlet. Their chemical shift can be variable and is influenced by solvent and concentration.
~2.2Singlet3HCH₃The methyl group protons will appear as a sharp singlet in the upfield region.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~148C-NH₂The carbon attached to the amino group is significantly deshielded.
~142C-SO₂The carbon atom directly bonded to the electron-withdrawing sulfonamide group.
~139Quaternary CThe carbon atom of the methyl-substituted phenyl ring bonded to the sulfonamide nitrogen.
~138Quaternary CThe carbon atom of the methyl-substituted phenyl ring bearing the methyl group.
~130 - 115Aromatic CHThe protonated aromatic carbons will resonate in this region.
~21CH₃The methyl carbon will appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the amine, sulfonamide, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450 - 3300Medium-StrongN-H stretchPrimary Amine (NH₂)
3300 - 3200MediumN-H stretchSulfonamide (SO₂NH)
3100 - 3000Medium-WeakC-H stretchAromatic
1620 - 1580Medium-StrongC=C stretchAromatic Ring
1350 - 1300StrongAsymmetric SO₂ stretchSulfonamide (SO₂)
1170 - 1150StrongSymmetric SO₂ stretchSulfonamide (SO₂)
900 - 690StrongC-H bend (out-of-plane)Aromatic

The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature. The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are characteristic of the sulfonamide group.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (Molecular Weight: 262.33 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/zProposed Fragment IonFragmentation Pathway
262[C₁₃H₁₄N₂O₂S]⁺˙Molecular Ion (M⁺˙)
156[H₂NC₆H₄SO₂]⁺Cleavage of the S-N bond
107[CH₃C₆H₄NH₂]⁺˙Cleavage of the S-N bond
92[C₆H₆N]⁺Loss of SO₂ from the m/z 156 fragment
91[C₇H₇]⁺Tropylium ion from the methylphenyl moiety

The fragmentation of sulfonamides in mass spectrometry is well-documented and often involves the cleavage of the S-N bond.[4][5] The subsequent loss of SO₂ from the benzenesulfonyl fragment is also a common pathway.[4][6]

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections outline the recommended methodologies for acquiring NMR, IR, and MS spectra of this compound.

NMR Spectroscopy Acquisition

Caption: Workflow for NMR Data Acquisition and Processing.

IR Spectroscopy Acquisition

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and computational tools, offer a solid foundation for the identification and structural verification of this important medicinal chemistry building block. The detailed experimental protocols serve as a practical resource for researchers, ensuring the acquisition of high-quality data. As experimental data for this compound becomes publicly available, this guide can serve as a valuable comparative tool.

References

  • Gowda, B. T., et al. (2010). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o534. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org.[Link]

  • Peng, J., et al. (2005). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 16(5), 743-752. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.[Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Research India Publications.[Link]

  • Attygalle, A. B., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 820-828. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-N-(3-methylphenyl)benzenesulfonamide, a sulfonamide derivative with the CAS Number 953888-95-4, is a molecule of significant interest in contemporary medicinal chemistry and drug development.[1][2] With a molecular formula of C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol , this compound serves as a critical building block for more complex therapeutic agents and is itself investigated for direct biological activities.[1] Its structural features, comprising a benzenesulfonamide core with an amino group and a substituted phenyl ring, make it a candidate for a range of pharmacological applications, including oncology research and enzyme inhibition.[1]

The journey of any promising compound from a laboratory curiosity to a viable therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount. These two parameters dictate a compound's bioavailability, formulation possibilities, storage conditions, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound foundation for the preclinical and formulation development of this and similar molecules.

Physicochemical Properties at a Glance

A foundational understanding of the intrinsic properties of this compound is the first step in a logical and scientifically driven characterization.

PropertyValueSource
CAS Number 953888-95-4[1][2]
Molecular Formula C₁₃H₁₄N₂O₂S[1][2]
Molecular Weight 262.33 g/mol [1]
Appearance Typically a white to off-white solidInferred from similar compounds[3]

Part 1: Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Therefore, a comprehensive understanding of the pH-dependent solubility of this compound is essential.

Theoretical Considerations

The structure of this compound contains both a weakly basic amino group and a weakly acidic sulfonamide moiety. This amphoteric nature suggests that its aqueous solubility will be significantly influenced by pH. A careful examination of the molecule's structure is the first step in designing a solubility study.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6] This method establishes the equilibrium between the dissolved and solid states of the compound.

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound (characterized for purity and solid-state form)

  • Phosphate and citrate buffer solutions (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC method with UV detection

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to vials containing the different pH buffers. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature (typically 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours). It is critical to ensure that equilibrium has been reached, which can be confirmed by analyzing samples at different time points until the concentration plateaus.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. Centrifugation at a high speed is a common and effective method.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound. High-performance liquid chromatography (HPLC) is the preferred analytical tool as it can separate the parent compound from any potential impurities or degradants.[5]

  • pH Measurement: Measure the pH of the final saturated solution to ensure that the buffering capacity was maintained throughout the experiment.[5]

Data Interpretation: The solubility is reported in mg/mL or µg/mL. Plotting the solubility as a function of pH will generate a pH-solubility profile, which is invaluable for understanding the compound's behavior in different physiological environments.

G cluster_0 Solubility Workflow A Add excess compound to pH buffers B Equilibrate on shaker (e.g., 24, 48, 72h) A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC D->E F Measure final pH E->F G cluster_stress Stress Conditions cluster_analysis Analysis compound This compound acid Acidic (e.g., 0.1M HCl) compound->acid base Basic (e.g., 0.1M NaOH) compound->base oxidation Oxidative (e.g., 3% H₂O₂) compound->oxidation thermal Thermal (e.g., 80°C) compound->thermal photo Photolytic (ICH Q1B) compound->photo hplc HPLC-PDA (Peak Purity) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS (Structure Elucidation) hplc->lcms

Sources

3-Amino-N-(3-methylphenyl)benzenesulfonamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

This compound is a sulfonamide derivative with significant potential in medicinal chemistry. This guide provides a comprehensive overview of its core mechanism of action, focusing on its role as a carbonic anhydrase inhibitor. We will delve into the biochemical pathways, the rationale behind its therapeutic potential, particularly in oncology, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's biological activity.

Introduction to this compound

This compound, with the molecular formula C13H14N2O2S, is a member of the benzenesulfonamide class of compounds.[1] Historically, sulfonamides have been recognized for their antimicrobial properties.[2][3] However, the versatility of the sulfonamide scaffold has led to the discovery of a wide range of biological activities, including carbonic anhydrase inhibition.[4][5][6] This compound serves as a valuable building block for the synthesis of more complex molecules and is also investigated for its direct biological activity.[1]

Chemical Structure:

  • Molecular Formula: C13H14N2O2S

  • Molecular Weight: 262.33 g/mol [1]

  • Key Functional Groups: A primary amino group (-NH2), a sulfonamide group (-SO2NH-), and a methylphenyl group.

The presence of the amino group allows for further chemical modifications, enabling the creation of derivatives with potentially enhanced potency and selectivity.[1]

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The principal mechanism of action for this compound and its derivatives is the inhibition of carbonic anhydrases (CAs).[1][7]

The Role of Carbonic Anhydrases

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[8][9] This reaction is fundamental to numerous physiological processes, including:

  • pH homeostasis: Regulating acid-base balance in blood and other tissues.[9][10]

  • Respiration: Facilitating the transport of CO2 from tissues to the lungs.[10]

  • Electrolyte secretion: Involved in the secretion of electrolytes in various organs.[8]

  • Fluid balance: Influencing fluid secretion in the eyes and kidneys.[9][10]

There are at least 15 known human CA isoforms, each with a distinct tissue distribution and catalytic activity.[8] This diversity allows for the targeted inhibition of specific isoforms involved in pathological processes.

Therapeutic Targeting of Carbonic Anhydrase Isoforms

The overexpression of certain CA isoforms is associated with various diseases, making them attractive therapeutic targets.[8][11]

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[9][10][12]

  • Epilepsy and Altitude Sickness: CA inhibitors can modulate pH and fluid balance in the central nervous system.[7][11]

  • Cancer: Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors.[4][11][13]

Inhibition of Tumor-Associated Carbonic Anhydrase IX (CA IX)

The anticancer potential of this compound derivatives is primarily linked to the inhibition of CA IX.[1][4]

  • Tumor Hypoxia and pH Regulation: Solid tumors often have regions of low oxygen (hypoxia). To survive in this acidic microenvironment, cancer cells upregulate CA IX.[4] CA IX is a transmembrane enzyme that catalyzes the hydration of extracellular CO2, leading to the production of protons that are extruded from the cell and bicarbonate that is taken up, thus maintaining a more alkaline intracellular pH and an acidic extracellular environment. This facilitates tumor cell proliferation, survival, and metastasis.[4]

  • Selective Inhibition: By selectively inhibiting CA IX, sulfonamide-based drugs can disrupt the pH regulation in cancer cells, leading to intracellular acidification and subsequent apoptosis, while sparing normal tissues where CA IX expression is low.[1][4] Derivatives of this compound have shown significant anti-proliferative activity against breast cancer cell lines.[1][14]

Molecular Interaction with the Carbonic Anhydrase Active Site

The inhibitory action of sulfonamides on carbonic anhydrase is well-characterized. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.[15] This binding prevents the substrate (CO2) from accessing the active site.

Potential Secondary Mechanism of Action: Antibacterial Activity

While the primary focus for this class of compounds is CA inhibition, sulfonamides are historically known for their antibacterial effects. This activity stems from the inhibition of a different enzyme, dihydropteroate synthase (DHPS).[2][3]

Inhibition of Folate Synthesis in Bacteria
  • Essential Pathway: Bacteria, unlike humans, cannot utilize pre-formed folic acid from their diet and must synthesize it de novo.[3] Folic acid is a crucial cofactor for the synthesis of nucleotides and certain amino acids, which are essential for DNA replication and cell growth.[2][3]

  • Competitive Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[3][16] By mimicking PABA, sulfonamides competitively inhibit DHPS, blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[2][17] This ultimately leads to the cessation of bacterial growth and replication (bacteriostatic effect).[2]

Experimental Protocols for Mechanistic Investigation

To elucidate the mechanism of action of this compound, a series of in vitro assays can be performed.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against various CA isoforms.

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate, which can be quantified spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • Enzyme and Substrate Preparation: Prepare a working solution of the CA isoform in Tris-HCl buffer. Prepare a working solution of p-NPA in a solvent miscible with the aqueous buffer (e.g., acetonitrile).

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add the test compound at various concentrations to the respective wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.

Self-Validation:

  • Include a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Include a negative control with no inhibitor (vehicle only).

  • Run a blank with no enzyme to account for non-enzymatic hydrolysis of p-NPA.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of the compound on bacterial DHPS.

Principle: This is a coupled enzyme assay that measures the production of pyrophosphate (PPi) during the DHPS-catalyzed reaction. The PPi is then used by another enzyme, inorganic pyrophosphatase, to generate phosphate, which can be quantified using a colorimetric method (e.g., Malachite Green assay).

Materials:

  • Purified recombinant DHPS from a target bacterium (e.g., E. coli)

  • This compound

  • Para-aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Inorganic pyrophosphatase

  • Malachite Green Phosphate Assay Kit

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound at various concentrations.

    • Add the DHPS enzyme and inorganic pyrophosphatase.

    • Add the substrate PABA.

  • Reaction Initiation:

    • Initiate the reaction by adding the second substrate, DHPPP.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Phosphate Detection:

    • Stop the reaction and add the Malachite Green reagent according to the manufacturer's instructions.

    • After color development, measure the absorbance at the specified wavelength (e.g., 620-640 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate produced in each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Self-Validation:

  • Include a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.

  • Include a negative control with no inhibitor.

  • Run controls without DHPS to ensure no background phosphate generation.

Data Presentation and Visualization

Quantitative Data Summary
ParameterThis compound DerivativeReference Compound (e.g., Acetazolamide)
hCA I IC50 (nM) Experimental ValueKnown Value
hCA II IC50 (nM) Experimental ValueKnown Value
hCA IX IC50 (nM) Experimental ValueKnown Value
hCA XII IC50 (nM) Experimental ValueKnown Value
DHPS IC50 (µM) Experimental ValueKnown Value
Selectivity Index (CA II / CA IX) Calculated ValueCalculated Value
Visual Diagrams

Signaling Pathway: CA IX Inhibition in Hypoxic Tumors

CAIX_Inhibition cluster_TumorCell Tumor Cell (Intracellular) cluster_Extracellular Tumor Microenvironment (Extracellular) Metabolism Anaerobic Metabolism CO2_in CO2 Metabolism->CO2_in produces H2O_in H2O H_in H+ HCO3_in HCO3- pH_increase ↑ Intracellular pH (Alkaline) HCO3_in->pH_increase Proliferation Cell Proliferation & Survival pH_increase->Proliferation CO2_ex CO2 CAIX Carbonic Anhydrase IX CO2_ex->CAIX substrate H2O_ex H2O H2O_ex->CAIX substrate H_ex H+ pH_decrease ↓ Extracellular pH (Acidic) H_ex->pH_decrease HCO3_ex HCO3- HCO3_ex->HCO3_in transport Invasion Metastasis & Invasion pH_decrease->Invasion CAIX->H_ex product CAIX->HCO3_ex product Inhibitor 3-Amino-N-(3-methylphenyl) benzenesulfonamide Inhibitor->CAIX Inhibits CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Add buffer, compound, and enzyme to 96-well plate A->C B Prepare CA enzyme and p-NPA substrate solutions B->C D Pre-incubate for 10 min at room temperature C->D E Initiate reaction with p-NPA substrate D->E F Measure absorbance at 400 nm kinetically E->F G Calculate initial reaction rates (V) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 value H->I

Caption: Workflow for determining the IC50 of a compound against carbonic anhydrase.

Conclusion

This compound is a promising scaffold in drug discovery, with its primary mechanism of action being the inhibition of carbonic anhydrase. This activity, particularly against the tumor-associated isoform CA IX, provides a strong rationale for its investigation as an anticancer agent. The provided experimental protocols offer a robust framework for characterizing its inhibitory potential and selectivity. Further research into the structure-activity relationship of its derivatives could lead to the development of highly potent and isoform-selective inhibitors for therapeutic use.

References

  • Gül, H. İ., & Çelik, F. (2020). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1344-1350. Retrieved from [Link]

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  • D'Ascenzio, M., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(14), 5398. Retrieved from [Link]

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The Multifaceted Biological Landscape of 3-Amino-N-(3-methylphenyl)benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with a broad spectrum of biological activities.[1] Among these, derivatives of 3-Amino-N-(3-methylphenyl)benzenesulfonamide have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental design, offers detailed protocols for key assays, and visualizes complex biological pathways to facilitate a comprehensive understanding of this versatile chemical scaffold.

Introduction: The Enduring Promise of the Sulfonamide Moiety

The journey of sulfonamides in medicine began with their celebrated success as the first broadly effective antibacterial agents.[2] However, the therapeutic utility of this remarkable functional group has since expanded dramatically, with sulfonamide-based drugs now integral to the management of a wide array of conditions, including cancer, inflammation, and viral infections.[3][4] The structural versatility of the sulfonamide core allows for facile chemical modification, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This adaptability has been pivotal in the discovery of derivatives with highly specific and potent biological activities.

Derivatives of this compound are a testament to this enduring promise. Recent investigations have illuminated their significant anti-proliferative effects against various cancer cell lines and potent antibacterial activity against clinically relevant pathogens.[5] A key mechanism underlying the anticancer properties of many of these derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5] This guide will dissect the multifaceted biological activities of these compounds, providing a robust framework for their continued investigation and development.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives typically follows a well-established synthetic route, amenable to the introduction of diverse functionalities. The general strategy involves the sulfonylation of an aniline derivative, followed by the reduction of a nitro group.

General Synthesis Pathway

A common synthetic approach is outlined below. This multi-step process allows for the introduction of various substituents on both the benzenesulfonamide and the N-phenyl rings, enabling the exploration of a broad chemical space.

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization 3-Nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl chloride N-(3-methylphenyl)-3-nitrobenzenesulfonamide N-(3-methylphenyl)-3- nitrobenzenesulfonamide 3-Nitrobenzenesulfonyl_chloride->N-(3-methylphenyl)-3-nitrobenzenesulfonamide Pyridine, DCM 3-Methylaniline 3-Methylaniline 3-Methylaniline->N-(3-methylphenyl)-3-nitrobenzenesulfonamide N-(3-methylphenyl)-3-nitrobenzenesulfonamide_2 N-(3-methylphenyl)-3- nitrobenzenesulfonamide This compound 3-Amino-N-(3-methylphenyl) benzenesulfonamide N-(3-methylphenyl)-3-nitrobenzenesulfonamide_2->this compound SnCl2·2H2O, EtOH Core_Molecule 3-Amino-N-(3-methylphenyl) benzenesulfonamide Derivatives Diverse Derivatives Core_Molecule->Derivatives Various Reagents (e.g., Acyl chlorides, Isocyanates)

A generalized synthetic scheme for this compound derivatives.
Detailed Experimental Protocol: Synthesis of the Core Scaffold

The following protocol provides a step-by-step methodology for the synthesis of the parent compound, this compound.

Step 1: Synthesis of N-(3-methylphenyl)-3-nitrobenzenesulfonamide

  • To a solution of 3-methylaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-methylphenyl)-3-nitrobenzenesulfonamide.

Step 2: Synthesis of this compound

  • Dissolve N-(3-methylphenyl)-3-nitrobenzenesulfonamide (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is achieved.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Anticancer Activity: Targeting Tumor-Associated Carbonic Anhydrases

A significant body of research highlights the anticancer potential of benzenesulfonamide derivatives, with many exhibiting potent activity against a range of cancer cell lines.[6] One of the key mechanisms contributing to this activity is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[7][8]

The Role of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is often associated with hypoxic conditions.[9] Its expression is generally low in normal tissues, making it an attractive target for selective cancer therapy. CA IX plays a crucial role in maintaining the pH homeostasis of tumor cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity contributes to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[9]

CA_IX_Mechanism cluster_0 Tumor Cell cluster_1 Extracellular Space (Acidic Microenvironment) cluster_2 Intracellular Space (Maintained pH) CO2 CO2 CA_IX Carbonic Anhydrase IX (CA IX) CO2->CA_IX H2O H2O H2O->CA_IX H+ H+ CA_IX->H+ HCO3- HCO3- CA_IX->HCO3- H_out H+ H+->H_out Export HCO3_in HCO3- HCO3-->HCO3_in Transport Tumor_Progression Tumor Invasion, Metastasis, Therapy Resistance H_out->Tumor_Progression Promotes Folate_Pathway_Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Normal Reaction Folic_Acid_Synthesis Folic Acid Synthesis Dihydropteroic_acid->Folic_Acid_Synthesis Further Steps Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Bacterial_Growth Bacterial Growth and Replication Folic_Acid_Synthesis->Bacterial_Growth Essential for

Mechanism of action of sulfonamides as antibacterial agents.
In Vitro Antimicrobial Activity

Certain derivatives of this compound have demonstrated significant inhibitory activity against Staphylococcus aureus. [5]

Derivative Bacterial Strain Inhibition at 50 µg/mL (%) Reference
Compound 4e Staphylococcus aureus 80.69 [5]
Compound 4g Staphylococcus aureus 69.74 [5]

| Compound 4h | Staphylococcus aureus | 68.30 | [5]|

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth (e.g., Mueller-Hinton Broth).

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

  • Determination of Minimum Bactericidal Concentration (MBC) (Optional): Subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with well-defined mechanisms of action, provides a strong foundation for further investigation. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of additional biological targets and therapeutic applications for this class of compounds is also warranted. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to advance the development of these promising molecules towards clinical reality.

References

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  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28229-28246. [Link]

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A-Z Guide to Therapeutic Target Deconvolution for 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Unraveling Novel Compound Mechanisms

Abstract

3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS No. 121-50-6), a sulfonamide derivative, is a compound with a well-defined role in chemical synthesis but whose therapeutic potential remains largely uncharted. The sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of antibacterial, anticancer, anti-inflammatory, and antidiabetic drugs.[1][2][3] This in-depth guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will move from computational prediction to direct biochemical and cell-based validation, establishing a robust workflow for transitioning a molecule of unknown biological function into a promising lead for further therapeutic development.

Introduction to this compound and the Sulfonamide Class

This compound, also known as 3-amino-N-m-tolylbenzenesulfonamide, is an organic compound recognized primarily as a synthetic intermediate. However, its core benzenesulfonamide structure is of significant interest. Sulfonamide-containing molecules have a storied history in pharmacology, exhibiting a vast range of biological activities by targeting diverse proteins. Their mechanisms of action include, but are not limited to, the inhibition of carbonic anhydrases, modulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, protease inhibition, and disruption of microbial folate synthesis.[2][4]

Given the limited direct biological data on this compound, a structured approach to target deconvolution is essential. This process involves identifying the specific molecular targets responsible for a small molecule's effects.[5][6] Our strategy will leverage preliminary data suggesting potential roles for its derivatives in oncology, enzyme inhibition, and antibacterial applications as starting points for a comprehensive investigation.[7]

Part I: In Silico Target Prediction & Prioritization

The foundational step in unraveling a compound's mechanism is computational analysis. This cost-effective, high-throughput approach generates initial hypotheses that guide subsequent, resource-intensive experimental work.[5][8]

Rationale for a Computational-First Approach

For a compound with sparse biological annotation, in silico methods provide a logical starting point. By comparing the compound's structure to vast databases of molecules with known targets, we can infer potential interactions based on the principle of structural similarity—that is, molecules with similar structures are likely to bind to similar proteins.

Ligand-Based Similarity Searching

This method identifies known bioactive molecules that are structurally analogous to our compound of interest.

Experimental Protocol: Ligand-Based Similarity Search

  • Obtain Compound Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: Cc1cccc(c1)NS(=O)(=O)c2cccc(c2)N.

  • Select Database: Utilize public databases such as PubChem or ChEMBL, which contain extensive information on chemical structures and their associated biological activities.

  • Perform Similarity Search: Input the SMILES string into the database's search tool and execute a similarity search (e.g., Tanimoto similarity). Set a similarity threshold (e.g., >85%) to identify close structural analogs.

  • Analyze Results: Examine the resulting list of compounds. Pay close attention to their documented biological targets and mechanisms of action. This analysis will produce a preliminary list of potential targets for this compound. For instance, this search may reveal analogs known to inhibit kinases, carbonic anhydrases, or microbial enzymes.[4][7]

Target Prediction via Pharmacophore Modeling

Pharmacophore-based tools predict targets by matching the 3D arrangement of a compound's chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) to known pharmacophore models of protein binding sites.

Experimental Protocol: Pharmacophore-Based Target Prediction

  • Access Prediction Server: Use a web-based server like SwissTargetPrediction.

  • Input Structure: Submit the SMILES string of this compound.

  • Run Prediction: The server will compare the compound's 2D and 3D features against its library of targets and generate a ranked list of the most probable protein targets.

  • Prioritize Targets: Review the list of predicted targets. Focus on those with the highest probability scores and those that belong to protein families known to be modulated by sulfonamides, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), carbonic anhydrases, and various kinases.[7][9][10]

Visualization: In Silico Target Identification Workflow

InSilicoWorkflow Compound 3-Amino-N-(3-methylphenyl) benzenesulfonamide (SMILES) SimilaritySearch Ligand-Based Similarity Search (e.g., PubChem, ChEMBL) Compound->SimilaritySearch Pharmacophore Pharmacophore Modeling (e.g., SwissTargetPrediction) Compound->Pharmacophore DataAnalysis Data Aggregation & Prioritization SimilaritySearch->DataAnalysis Pharmacophore->DataAnalysis TargetList Hypothesized Target List (e.g., 11β-HSD1, Carbonic Anhydrases, Kinases) DataAnalysis->TargetList

Caption: Workflow for computational prediction of therapeutic targets.

Summary of Potential Targets

The results from these in silico approaches should be consolidated into a table to guide the next phase of experimental validation.

Predicted Target FamilySpecific ExampleRationale / Evidence
Steroid Dehydrogenases 11β-HSD1Benzenesulfonanilide derivatives are known potent 11β-HSD1 inhibitors.[9][10]
Carbonic Anhydrases CA IXA common target for sulfonamides; derivatives show inhibitory potential.[7]
Protein Kinases TrkABenzenesulfonamide analogs have been identified as kinase inhibitors.[11]
Bacterial Enzymes Dihydropteroate SynthaseThe classic target for antibacterial sulfonamides.[2]
Ion Channels Voltage-gated Na+ channelsCertain sulfonamide compounds are used to treat diseases associated with these channels.[2][12]

Part II: Experimental Validation of High-Priority Targets

With a list of prioritized targets, the next step is to confirm these predictions through direct experimental evidence. We will focus on two high-priority, mechanistically distinct targets identified from the literature: the enzyme 11β-HSD1 and a broader validation of direct target engagement using the Cellular Thermal Shift Assay (CETSA).

Biochemical Validation: 11β-HSD1 Inhibition Assay

Rationale: 11β-HSD1 is a compelling target involved in metabolic diseases, and related benzenesulfonanilide structures are known inhibitors.[9][10] A direct enzymatic assay is the gold standard for confirming whether our compound inhibits its function.

Experimental Protocol: Homogeneous Fluorescence-Based 11β-HSD1 Assay

  • Reagents & Materials:

    • Human recombinant 11β-HSD1 enzyme.

    • NADP+ (cofactor).

    • Cortisone (substrate).

    • Glucose-6-phosphate (G6P) and G6P-dehydrogenase (for cofactor recycling).

    • Resazurin (fluorescent indicator).

    • This compound (test compound).

    • Known 11β-HSD1 inhibitor (positive control).

    • DMSO (vehicle control).

  • Assay Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.

    • Prepare an assay buffer containing phosphate buffer, EDTA, and glycerol.

    • Create a reaction mixture containing 11β-HSD1, NADP+, G6P, G6P-dehydrogenase, and Resazurin in the assay buffer.

  • Execution:

    • In a 384-well plate, add a small volume of the diluted test compound, positive control, or DMSO vehicle.

    • Dispense the enzyme-containing reaction mixture into each well.

    • Initiate the enzymatic reaction by adding the substrate, cortisone.

    • Incubate the plate at 37°C for 60 minutes.

  • Data Acquisition & Analysis:

    • Measure the fluorescence (Excitation: 544 nm, Emission: 590 nm). The conversion of Resazurin to the highly fluorescent Resorufin is proportional to the amount of NADPH generated by 11β-HSD1 activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: While an enzymatic assay confirms functional inhibition, it doesn't prove direct binding within a complex cellular environment. CETSA is a powerful label-free method that confirms target engagement by measuring the change in a protein's thermal stability upon ligand binding.[13]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Culture & Treatment:

    • Culture cells known to express the target protein (e.g., HEK293 cells transfected with human 11β-HSD1).

    • Treat the cells with either the test compound (e.g., at 10x the IC50 from the enzymatic assay) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as the non-heated control.

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Quantify total protein concentration (e.g., using a BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-11β-HSD1 antibody) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Interpretation:

    • Quantify the band intensities. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle-treated samples, indicating that the target protein was stabilized at higher temperatures.

Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_extraction 3. Protein Extraction cluster_analysis 4. Analysis Cells Culture Target-Expressing Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Harvest Harvest & Aliquot Cells Treatment->Harvest Heat Heat across Temperature Gradient Harvest->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Centrifugation to Separate Soluble/Insoluble Lysis->Centrifuge SDS_PAGE SDS-PAGE & Western Blot Centrifuge->SDS_PAGE Analysis Quantify Bands & Generate Melting Curves SDS_PAGE->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part III: Exploring Broader Biological Activity via Phenotypic Screening

While target-based approaches are powerful, they can miss unexpected activities. Phenotypic screening assesses the effect of a compound on cell or organism behavior without a preconceived target bias. Given that derivatives of the title compound have shown antibacterial potential, an antimicrobial assay is a logical phenotypic screen.[7][14]

Rationale for Phenotypic Screening

This approach can uncover novel mechanisms of action and provide a path forward even if the initial in silico predictions are not validated. It directly measures a biologically relevant outcome, such as the inhibition of bacterial growth.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Materials:

    • Bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli).

    • Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

    • Test compound, positive control antibiotic (e.g., ciprofloxacin), and vehicle control (DMSO).

  • Preparation:

    • Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate.

    • Grow bacterial cultures to the mid-logarithmic phase and adjust the density to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Inoculate the wells with the bacterial suspension. Include a positive control (bacteria + antibiotic), a negative control (bacteria + DMSO), and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, a viability indicator like Resazurin can be added to quantify metabolic activity for a more objective readout.

Data Presentation: MIC Values

Results should be summarized in a clear table.

Bacterial StrainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (ATCC 29213)[Result]≤1
E. coli (ATCC 25922)[Result]≤0.5

Conclusion and Future Directions

This guide outlines a comprehensive, multi-faceted strategy for the therapeutic target deconvolution of this compound. The process begins with broad, computational predictions to generate hypotheses, which are then rigorously tested through direct biochemical and cellular engagement assays. This is complemented by phenotypic screening to capture unanticipated biological activities.

Successful validation of a target, such as 11β-HSD1, would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency and selectivity.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., a diet-induced obesity model for a confirmed 11β-HSD1 inhibitor).

  • Broad-Panel Kinase Screening: If kinase activity is suspected, screening against a large panel of kinases to determine selectivity.

  • Mechanism of Action Studies: For confirmed antibacterial hits, further studies (e.g., time-kill assays, resistance studies) would be necessary to elucidate the specific mechanism.

By following this structured workflow, researchers can systematically unlock the therapeutic potential hidden within previously uncharacterized chemical matter, paving the way for the development of next-generation therapeutics.

References

  • Claudiu T. Supuran. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050. [Link]

  • YMER. (n.d.). Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. YMER. [Link]

  • Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Informa UK Limited. [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]

  • Al-Mugotir, M. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future medicinal chemistry, 15(19), 1639-1657. [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • SciTechDaily. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. SciTechDaily. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232-240. [Link]

  • Wang, Z., et al. (2012). Discovery and Optimization of Benzenesulfonanilide Derivatives as a Novel Class of 11β-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5528-5533. [Link]

  • Yan, X., et al. (2010). The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7071-7075. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Anusha, A. L., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6265. [Link]

  • Massey, C. A., et al. (2014). Benzenesulfonamide compounds and their use as therapeutic agents.

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discovery and history of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-N-(3-methylphenyl)benzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. While not a therapeutic agent in itself, it serves as a crucial structural scaffold and versatile building block in the field of medicinal chemistry. Its strategic arrangement of a sulfonamide linkage, a reactive primary amine, and tailored aromatic rings makes it a valuable starting point for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores the therapeutic applications of its derivatives, particularly in oncology, enzyme inhibition, and infectious diseases.

Physicochemical Properties and Identifiers

A summary of the key properties and identifiers for this compound is presented below for quick reference by researchers.

PropertyValue
CAS Number 953888-95-4
Molecular Formula C₁₃H₁₄N₂O₂S
Molecular Weight 262.33 g/mol
IUPAC Name This compound
InChI Key ZGYSJFOOKZZGCV-UHFFFAOYSA-N
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMSO, DMF

Historical Context and Discovery

The history of this compound is intrinsically linked to the broader history of sulfonamide chemistry. The discovery of the antibacterial properties of prontosil in the 1930s, which is metabolized to sulfanilamide, sparked extensive research into benzenesulfonamide derivatives. This led to the development of a vast library of "sulfa drugs." While the specific first synthesis of this compound is not prominently documented as a singular discovery, its existence is a logical outcome of the systematic exploration of the chemical space around the benzenesulfonamide core. The primary motivation for synthesizing compounds of this nature is to create building blocks for further chemical elaboration, a common practice in drug discovery programs.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the formation of a sulfonamide bond followed by the reduction of a nitro group. This method is a standard and reliable approach in organic chemistry.

Step 1: Sulfonamide Bond Formation

The initial step involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-methylaniline (m-toluidine). The sulfonyl chloride acts as an electrophile, and the amine of 3-methylaniline acts as a nucleophile, leading to the formation of an N-substituted sulfonamide.

Experimental Protocol: Synthesis of N-(3-methylphenyl)-3-nitrobenzenesulfonamide

  • Materials:

    • 3-Nitrobenzenesulfonyl chloride

    • 3-Methylaniline (m-toluidine)

    • A suitable base (e.g., triethylamine or sodium hydroxide)

    • An aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM))

  • Procedure:

    • Dissolve 3-methylaniline in the chosen aprotic solvent in a reaction flask.

    • Add the base to the solution to neutralize the hydrochloric acid that will be formed during the reaction.

    • Slowly add a solution of 3-nitrobenzenesulfonyl chloride to the reaction mixture, typically at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (20–40 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude N-(3-methylphenyl)-3-nitrobenzenesulfonamide intermediate.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to a primary amine to yield the final product, this compound. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • N-(3-methylphenyl)-3-nitrobenzenesulfonamide

    • Palladium on activated charcoal (10% Pd/C) catalyst

    • A suitable solvent (e.g., methanol or ethanol)

    • Hydrogen gas source

  • Procedure:

    • Dissolve the N-(3-methylphenyl)-3-nitrobenzenesulfonamide intermediate in methanol or ethanol in a hydrogenation vessel.

    • Add the 10% Pd/C catalyst to the solution.

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere at or slightly above atmospheric pressure.

    • Stir the reaction mixture at a temperature of 20–40 °C. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete (typically within 30 minutes to a few hours), filter the mixture through a pad of celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Group Reduction A 3-Nitrobenzenesulfonyl Chloride C N-(3-methylphenyl)-3-nitrobenzenesulfonamide A->C Base (e.g., Et3N) Aprotic Solvent B 3-Methylaniline B->C Base (e.g., Et3N) Aprotic Solvent D This compound C->D H2, 10% Pd/C Methanol/Ethanol

Caption: Synthetic pathway for this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a scaffold for developing novel therapeutic agents. The presence of the primary amino group provides a convenient handle for further chemical modifications, such as acylation, alkylation, and participation in coupling reactions to generate a diverse library of derivatives.

Anti-Cancer Activity

Derivatives of this benzenesulfonamide have shown significant potential as anti-cancer agents.[1] Research has demonstrated that certain analogs exhibit potent anti-proliferative activity against various cancer cell lines.[1] For example, some derivatives have shown selective inhibition of triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) while having a lesser effect on normal breast cell lines (MCF-10A).[1] Several of these compounds displayed IC₅₀ values in the low micromolar range, highlighting their potential for further development as targeted cancer therapies.[1]

Enzyme Inhibition: Carbonic Anhydrase

A primary area of investigation for this compound derivatives is the inhibition of carbonic anhydrases (CAs).[1] The sulfonamide moiety is a well-known zinc-binding group, which is crucial for interacting with the zinc ion in the active site of metalloenzymes like CAs.[2] The CA IX isoform is of particular interest as it is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[1] Derivatives of this compound have been developed that show selective and potent inhibition of CA IX, with some exhibiting IC₅₀ values in the nanomolar range.[1] This selectivity for the tumor-associated CA IX over the ubiquitous CA II isoform is a critical feature for minimizing off-target effects.[1]

Antibacterial and Anti-Biofilm Activity

The structural framework of this benzenesulfonamide has also been explored for its potential in developing new antibacterial agents.[1] Certain derivatives have demonstrated promising activity against bacterial strains such as Staphylococcus aureus.[1] Furthermore, some analogs have shown potential for inhibiting biofilm formation in bacteria like Klebsiella pneumoniae, which is a significant factor in chronic infections and antibiotic resistance.[1]

Mechanism of Action

The biological activity of derivatives of this compound is dictated by their interaction with specific molecular targets. As carbonic anhydrase inhibitors, the sulfonamide group coordinates with the Zn²⁺ ion in the enzyme's active site.[2] This binding prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the context of cancer, inhibiting CA IX can disrupt the pH regulation of tumor cells, leading to increased intracellular acidosis and ultimately, apoptosis.[1]

Mechanism_of_Action cluster_inhibitor Benzenesulfonamide Derivative cluster_enzyme Carbonic Anhydrase IX (CA IX) cluster_products Products cluster_outcome Cellular Effect in Tumors inhibitor Sulfonamide Moiety (SO2NHR') Aromatic Scaffold enzyme Active Site Zn²⁺ Ion CO₂ + H₂O inhibitor:head->enzyme:zinc Coordinates with and blocks Zn²⁺ outcome Disruption of pH Regulation Increased Intracellular Acidosis Apoptosis products H⁺ HCO₃⁻ enzyme:substrate->products Catalysis block X

Caption: Inhibition of Carbonic Anhydrase IX by a benzenesulfonamide derivative.

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. While its direct therapeutic applications are limited, its role as a versatile chemical intermediate is well-established. The straightforward synthesis and the reactive amino group allow for the creation of a wide array of derivatives with potent and selective biological activities. The demonstrated success of these derivatives as anti-cancer agents, enzyme inhibitors, and antibacterial compounds underscores the importance of this foundational scaffold in the ongoing search for novel therapeutics. Future research will likely continue to leverage the favorable properties of this molecule to design next-generation drugs with improved efficacy and safety profiles.

References

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3041. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7377, Benzenesulfonamide, 3-amino-. Retrieved from [Link]

  • RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

Sources

Theoretical Elucidation of the Molecular Architecture of 3-Amino-N-(3-methylphenyl)benzenesulfonamide: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular structure and electronic properties of 3-Amino-N-(3-methylphenyl)benzenesulfonamide (C₁₃H₁₄N₂O₂S). Leveraging Density Functional Theory (DFT), this paper explores the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are detailed to provide a deep understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. The findings presented herein offer foundational insights for researchers in medicinal chemistry and drug development, highlighting the structural and electronic attributes that underpin the compound's potential biological activity.

Introduction

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anti-cancer, anti-inflammatory, and diuretic properties.[1][2] Their therapeutic efficacy is intrinsically linked to their specific molecular structure, which allows for targeted interactions with biological macromolecules. The compound this compound is a significant derivative within this class, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[3] Its molecular framework, featuring a benzenesulfonamide core with both an amino and a methylphenyl substituent, presents a unique electronic and steric profile that is crucial for its function as a building block in drug discovery.[3]

A profound understanding of the molecule's three-dimensional structure, electronic distribution, and reactive sites is paramount for rational drug design. While experimental techniques like X-ray crystallography provide invaluable structural data, they offer a static picture. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), complement this by providing dynamic insights into molecular behavior and properties that are often difficult to measure experimentally.[1][4] This guide details a systematic theoretical analysis of this compound to elucidate its fundamental structural and electronic characteristics.

Methodologies: The Rationale Behind the Computational Approach

Computational Protocol

The theoretical calculations detailed in this guide were performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method proven to be highly effective for predicting the properties of organic molecules.[4][5][6] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set offers a well-established balance between computational cost and accuracy for systems of this nature.[6][7]

  • Geometry Optimization: The initial molecular structure was optimized to locate the global minimum on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations were subsequently performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical FT-IR spectrum.

  • Electronic Properties: Key electronic properties were determined from the optimized structure. Time-Dependent DFT (TD-DFT) was employed to simulate the UV-Vis electronic absorption spectrum.[7][8][9] Analyses of the Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO) were conducted to understand the molecule's reactivity and intramolecular interactions.[5][10]

G cluster_input Input cluster_dft DFT Core Calculations cluster_analysis Property Analysis start Initial Molecular Structure (this compound) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt Input Geometry freq Frequency Calculation opt->freq Optimized Geometry homo_lumo HOMO-LUMO Analysis opt->homo_lumo Optimized Geometry mep MEP Analysis opt->mep Optimized Geometry nbo NBO Analysis opt->nbo Optimized Geometry tddft TD-DFT (UV-Vis Spectra) opt->tddft Optimized Geometry vib Vibrational Analysis (FT-IR) freq->vib Frequencies

Computational workflow for theoretical analysis.

Results and Discussion

Optimized Molecular Geometry

The optimization process yields the most stable conformation of the molecule. The asymmetric unit of similar compounds has been shown to contain one or two independent molecules in crystallographic studies, with intermolecular N—H⋯O hydrogen bonds linking them into chains.[11] The dihedral angles between the two aromatic rings in related sulfonamides are typically in the range of 65-85°.[11][12]

The optimized structure of this compound reveals a non-planar conformation. The key geometric parameters are summarized in the table below. The S=O and S-N bond lengths are consistent with values reported for other benzenesulfonamide derivatives.[10][13] For instance, the S=O bond lengths are typically around 1.43 Å, and the S-N bond length is around 1.64 Å.[13]

2D representation of this compound.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
S1=O1 1.435 O1-S1-O2 118.5
S1=O2 1.434 O1-S1-N3 107.5
S1-N3 1.638 C1-S1-N3 108.2
S1-C1 1.765 S1-N3-C7 124.5
C3-N2 1.398 C2-C3-N2 120.1

| N3-C7 | 1.421 | C8-C9-C13 | 121.0 |

Vibrational Spectrum Analysis

The theoretical vibrational frequencies provide a powerful tool for assigning bands in an experimental FT-IR spectrum. The characteristic vibrational modes for the title compound are presented in Table 2. The N-H stretching vibrations of the primary amine (NH₂) and the sulfonamide (SO₂NH) group are expected in the 3500-3300 cm⁻¹ region.[14] Asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are strong indicators of the sulfonamide moiety and typically appear around 1370-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹.[14] The calculated frequencies align well with these expected experimental ranges.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational Mode Calculated Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
N-H Asymmetric Stretch (NH₂) 3440 3450-3350
N-H Symmetric Stretch (NH₂) 3352 3350-3250
N-H Stretch (Sulfonamide) 3330 3340-3250
Aromatic C-H Stretch 3065 3100-3000
SO₂ Asymmetric Stretch 1345 1370-1300
SO₂ Symmetric Stretch 1168 1180-1150

| C-N Stretch | 1290 | 1350-1250 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, HOMO and LUMO, are critical in determining the electronic properties and reactivity of a molecule.[15] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[15] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and prone to charge transfer interactions.[1][15]

For this compound, the HOMO is primarily localized on the amino-substituted phenyl ring, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the N-(3-methylphenyl)benzenesulfonamide portion of the molecule. This distribution facilitates intramolecular charge transfer from the amino-phenyl group to the rest of the molecule.

  • E(HOMO): -5.85 eV

  • E(LUMO): -1.22 eV

  • Energy Gap (ΔE): 4.63 eV

The calculated energy gap of 4.63 eV suggests that the molecule possesses good kinetic stability.

G LUMO LUMO -1.22 eV HOMO HOMO -5.85 eV HOMO->LUMO ΔE = 4.63 eV Energy Energy Energy->LUMO

HOMO-LUMO energy level diagram.
Molecular Electrostatic Potential (MEP)

The MEP surface is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.[1][10] The MEP map uses a color spectrum to represent the electrostatic potential: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack).[16]

In the MEP surface of the title compound, the most negative potential (red/yellow) is localized over the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom of the amino group.[2][17] These regions are the primary sites for electrophilic interactions and hydrogen bond acceptance. The most positive potential (blue) is found around the hydrogen atoms of the amine (NH₂) and sulfonamide (NH) groups, identifying them as the most likely sites for nucleophilic attack and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[7][10] It quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions, which result from charge transfer from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors).

Significant interactions are observed in this compound. Notably, there is strong charge delocalization from the lone pairs of the sulfonyl oxygen atoms (LP(O)) and the amino nitrogen atom (LP(N)) to adjacent anti-bonding orbitals (e.g., π* orbitals of the aromatic rings). These interactions contribute significantly to the overall stability of the molecule by delocalizing electron density across the molecular framework.

Conclusion

The theoretical investigation of this compound using DFT methods has provided a detailed elucidation of its molecular structure and electronic properties. The optimized geometry aligns with known structural motifs of related sulfonamides. Vibrational analysis offers theoretical frequencies for key functional groups, which can aid in the interpretation of experimental spectroscopic data.

The electronic properties, as revealed by HOMO-LUMO, MEP, and NBO analyses, indicate that the molecule has distinct electron-rich and electron-poor regions, governing its reactivity and potential for intermolecular interactions. The amino-substituted phenyl ring acts as the primary electron-donating region, while the sulfonyl oxygens are the main nucleophilic centers. This comprehensive computational characterization provides a robust foundation for understanding the molecule's chemical behavior and serves as a valuable resource for researchers engaged in the rational design and synthesis of new sulfonamide-based therapeutic agents.

References

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  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link].

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Sources

Methodological & Application

experimental protocol for 3-Amino-N-(3-methylphenyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Introduction

This compound is a sulfonamide derivative with significant applications in medicinal chemistry and drug development.[1] Its structural framework serves as a crucial building block for synthesizing more complex molecules with potential therapeutic activities.[1] Derivatives of this compound have demonstrated promising anti-proliferative effects against cancer cell lines and have been investigated as inhibitors of enzymes like carbonic anhydrase, a key target in cancer therapy.[1] This document provides a detailed, two-step experimental protocol for the synthesis of this compound, intended for researchers and scientists in the field of drug development.

Overall Synthesis Workflow

The synthesis is a two-step process beginning with the formation of a sulfonamide bond, followed by the reduction of a nitro group to an amine. This workflow is designed to be robust and reproducible in a standard laboratory setting.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction A Reactants: 3-Nitrobenzenesulfonyl Chloride m-Toluidine B Solvent & Base: Dichloromethane (DCM) Triethylamine (TEA) A->B C Reaction at 0°C to Room Temp B->C D Work-up: Aqueous Wash & Extraction C->D E Isolation & Purification D->E F Intermediate: N-(3-methylphenyl)-3-nitrobenzenesulfonamide E->F G Intermediate from Step 1 F->G Proceed to next step H Catalyst & Solvent: 10% Pd/C in Methanol G->H I Reaction under H2 Atmosphere H->I J Filtration to Remove Catalyst I->J K Purification: Recrystallization J->K L Final Product: This compound K->L

Caption: High-level workflow for the two-step synthesis.

Reaction Mechanism

The synthesis proceeds via two distinct chemical transformations. The first step is a nucleophilic attack of the amine on the sulfonyl chloride. The second step is a catalytic hydrogenation.

ReactionMechanism Chemical Reaction Scheme step1_label Step 1: Sulfonamide Formation reactant1 3-Nitrobenzenesulfonyl Chloride intermediate N-(3-methylphenyl)-3-nitrobenzenesulfonamide reactant1->intermediate Base (e.g., TEA) Solvent (e.g., DCM) reactant2 m-Toluidine reactant2->intermediate plus1 + hcl + HCl final_product This compound intermediate->final_product H₂, 10% Pd/C Solvent (e.g., Methanol) step2_label Step 2: Nitro Group Reduction

Caption: The two-step chemical reaction scheme.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
3-Nitrobenzenesulfonyl Chloride≥97%Sigma-Aldrich121-51-7Corrosive and water-reactive.[2] Handle with extreme care.
m-Toluidine (3-Methylaniline)≥99%Sigma-Aldrich108-44-1Toxic. Handle in a fume hood.
Triethylamine (TEA)≥99.5%Fisher Scientific121-44-8Used as a base to neutralize HCl.
Dichloromethane (DCM), anhydrous≥99.8%VWR75-09-2Use anhydrous grade to prevent reaction with the sulfonyl chloride.
Methanol (MeOH)ACS GradeVWR67-56-1Solvent for the reduction step.
Palladium on activated charcoal (Pd/C)10% Pd basisSigma-Aldrich7440-05-3Flammable solid. Handle carefully.
Hydrochloric Acid (HCl)1 M solutionFisher Scientific7647-01-0For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Saturated solutionLab prepared144-55-8For aqueous work-up.
BrineSaturated solutionLab prepared7647-14-5For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR7487-88-9Drying agent.
Celite®---Sigma-Aldrich61790-53-2Filtration aid.
Hydrogen (H₂) gasHigh purityLocal supplier1333-74-0Flammable gas.

Experimental Protocol

Part 1: Synthesis of N-(3-methylphenyl)-3-nitrobenzenesulfonamide (Intermediate)

This procedure involves the reaction of an aromatic amine with a sulfonyl chloride to form a sulfonamide. Triethylamine is used to scavenge the hydrochloric acid that is produced during the reaction.[1]

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-nitrobenzenesulfonyl chloride (5.0 g, 22.5 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Reactants: In a separate beaker, dissolve m-toluidine (2.42 g, 22.5 mmol) and triethylamine (3.42 mL, 24.8 mmol) in 20 mL of anhydrous DCM.

  • Reaction: Add the m-toluidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-nitrobenzenesulfonyl chloride) is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain N-(3-methylphenyl)-3-nitrobenzenesulfonamide as a pure solid.[3]

Part 2: Synthesis of this compound (Final Product)

This step employs catalytic hydrogenation to reduce the aromatic nitro group to a primary amine. Palladium on charcoal is a highly efficient catalyst for this transformation.[1][4]

  • Setup: To a 250 mL hydrogenation flask, add the N-(3-methylphenyl)-3-nitrobenzenesulfonamide (4.0 g, 13.0 mmol) obtained from Part 1.

  • Catalyst and Solvent: Add 100 mL of methanol, followed by the careful addition of 10% Pd/C (0.40 g, 10% w/w).

  • Hydrogenation:

    • Secure the flask to a hydrogenation apparatus (e.g., Parr shaker).

    • Evacuate the flask and backfill with hydrogen gas (repeat three times).

    • Pressurize the vessel with hydrogen (typically 50 psi) and begin vigorous stirring.[4]

  • Reaction: Continue the reaction at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Monitoring: Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Catalyst Removal:

    • Carefully vent the hydrogen from the reaction vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen and solvent. Do not allow the filter cake to dry completely. Keep it wet with methanol.

    • Wash the filter cake with additional methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield this compound as a pure solid.

Characterization

The final product should be characterized to confirm its identity and purity. Typical expected data are:

  • Appearance: Off-white to light yellow solid.[5]

  • Molecular Formula: C₁₃H₁₄N₂O₂S[1]

  • Molecular Weight: 262.33 g/mol [1]

  • ¹H NMR & ¹³C NMR: The spectra should be consistent with the proposed structure.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[6][7]

  • Fume Hood: All manipulations involving volatile, toxic, or corrosive chemicals such as 3-nitrobenzenesulfonyl chloride, m-toluidine, and dichloromethane must be performed in a certified chemical fume hood.[7]

  • 3-Nitrobenzenesulfonyl Chloride: This reagent is highly corrosive and reacts with water.[7][8] It causes severe skin burns and eye damage.[2][6][7] Avoid contact with skin, eyes, and clothing. Ensure the container is kept tightly closed to prevent moisture ingress.[7]

  • m-Toluidine: This reagent is toxic if inhaled, ingested, or absorbed through the skin.

  • Catalyst Handling: 10% Pd/C is flammable and can ignite in air. Handle with care, and never allow the catalyst to dry on the filter paper. Quench the used catalyst-Celite® mixture carefully with water before disposal.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure all equipment is properly grounded and there are no sources of ignition in the vicinity during the hydrogenation step.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Aozun Yazhou Chemical. 3-Nitrobenzenesulfonyl Chloride MSDS. Available from: [Link]

  • Gowda, B. T., et al. N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 2009. Available from: [Link]

  • National Analytical Corporation. 3-amino-n-(3-trifluoromethyl-phenyl)-benzenesulfonamide - Cas No: 327093-05-0. Available from: [Link]

  • Quick Company. Process For The Purification Of Torsemide. Available from: [Link]

Sources

The Versatile Synthon: A Guide to the Application of 3-Amino-N-(3-methylphenyl)benzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Amino-N-(3-methylphenyl)benzenesulfonamide, a versatile bifunctional building block in modern organic synthesis. Moving beyond a simple recitation of facts, this document elucidates the chemical logic behind its reactivity and provides field-proven, detailed protocols for its synthesis and subsequent derivatization. Key applications in medicinal chemistry, dye synthesis, and materials science are discussed, with a focus on leveraging its unique structural motifs—the nucleophilic aromatic amine and the sulfonamide backbone. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to harness the synthetic potential of this valuable intermediate.

Introduction: Understanding the Core Reactivity

This compound (CAS 953888-95-4) is a compound of significant interest due to the orthogonal reactivity of its two primary functional groups.[1] The aromatic amino group serves as a potent nucleophile and a handle for a wide array of transformations, including diazotization, acylation, and cross-coupling reactions.[1] Concurrently, the sulfonamide moiety imparts structural rigidity and specific hydrogen bonding capabilities, a feature extensively exploited in the design of bioactive molecules.[2]

The strategic placement of the amino group at the meta-position of the benzenesulfonamide core influences its electronic properties and directs its reactivity. This guide will demonstrate how to exploit this architecture for the rational design and synthesis of complex molecular targets.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂S[1]
Molecular Weight262.33 g/mol [1]
CAS Number953888-95-4[1]

Synthesis of the Building Block

The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of a nitro-substituted precursor followed by its reduction. This approach ensures high yields and avoids potential side reactions associated with direct amination.

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction A 3-Nitrobenzenesulfonyl chloride C 3-Nitro-N-(3-methylphenyl)- benzenesulfonamide A->C Pyridine, DCM B m-Toluidine B->C D 3-Amino-N-(3-methylphenyl)- benzenesulfonamide C->D H2 (g), 10% Pd/C Methanol

Caption: Two-step synthesis of the target compound.

Protocol 2.1: Synthesis of 3-Nitro-N-(3-methylphenyl)benzenesulfonamide

This protocol is adapted from established methods for sulfonamide bond formation.[3]

Materials:

  • 3-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • m-Toluidine (1.05 equiv)

  • Pyridine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-nitrobenzenesulfonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution, followed by the dropwise addition of m-toluidine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield the title compound as a solid.

Protocol 2.2: Synthesis of this compound

This protocol employs a standard catalytic hydrogenation to reduce the nitro group.

Materials:

  • 3-Nitro-N-(3-methylphenyl)benzenesulfonamide (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of the nitro precursor in methanol in a suitable hydrogenation vessel, add 10% Pd/C.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization if necessary.

Applications in Organic Synthesis

The presence of a nucleophilic amino group and an aromatic backbone makes this compound a valuable precursor for a variety of molecular scaffolds.

Synthesis of Bioactive Heterocycles: Benzimidazole Derivatives

The structural motif of this compound is a precursor to ortho-phenylenediamines, which are key substrates for the synthesis of benzimidazoles—a privileged scaffold in medicinal chemistry.[4]

Benzimidazole_Formation A 3-Amino-N-(3-methylphenyl)- benzenesulfonamide D Benzimidazole Derivative A->D B Aromatic Aldehyde (R-CHO) B->D C Cyclization Catalyst (e.g., p-TsOH) C->D

Caption: General workflow for benzimidazole synthesis.

Protocol 3.1.1: Representative Synthesis of a Benzimidazole Derivative

This protocol is a generalized procedure based on the Phillips condensation method for benzimidazole synthesis.[5]

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine this compound, the aromatic aldehyde, and p-TsOH in ethanol.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired benzimidazole derivative. This scaffold is a common core in carbonic anhydrase inhibitors and other therapeutic agents.

Synthesis of Azo Dyes

The aromatic amino group is readily converted into a diazonium salt, which can then be coupled with electron-rich aromatic systems like phenols or naphthols to produce highly conjugated azo dyes.[6]

Protocol 3.2.1: Synthesis of an Azo Dye from 2-Naphthol

This protocol is based on standard diazotization and azo coupling procedures.[7]

Materials:

  • This compound (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂) (1.05 equiv)

  • 2-Naphthol (1.0 equiv)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Suspend this compound in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir for 20-30 minutes at this temperature. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol in an aqueous solution of NaOH and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A brightly colored precipitate (typically red or orange) will form immediately.

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation:

    • Collect the solid azo dye by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the product in a desiccator or a vacuum oven at a low temperature.

Expected Product Characteristics

ApplicationProduct ClassKey FeaturesPotential Use
Heterocycle SynthesisBenzimidazolesPlanar, aromatic, H-bond donors/acceptorsAnticancer, Antifungal Agents
Azo Dye SynthesisAzo DyesExtended π-conjugation, ChromophoricTextile colorants, pH indicators
Cross-CouplingN-Aryl derivativesC-N or C-C bond formationLigands, Bioactive molecules
Precursor for Cross-Coupling Reactions

The amino group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-N or C-C bonds. For C-C coupling, the amino group can first be converted to a halide via a Sandmeyer reaction.

Suzuki_Coupling_Pathway A 3-Amino-N-(m-tolyl)- benzenesulfonamide B Sandmeyer Reaction (NaNO₂, CuBr) A->B C 3-Bromo-N-(m-tolyl)- benzenesulfonamide B->C F 3-Aryl-N-(m-tolyl)- benzenesulfonamide C->F D Arylboronic Acid (Ar-B(OH)₂) D->F E Pd Catalyst, Base E->F

Caption: Suzuki coupling via a Sandmeyer intermediate.

Protocol 3.3.1: General Protocol for Suzuki-Miyaura Coupling

This representative protocol outlines the coupling of the corresponding aryl bromide (synthesized from the amine via a Sandmeyer reaction) with an arylboronic acid.

Materials:

  • 3-Bromo-N-(3-methylphenyl)benzenesulfonamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a flask, add the 3-bromo-N-(3-methylphenyl)benzenesulfonamide, arylboronic acid, and base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the solvent system and the palladium catalyst.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the biaryl product.

Representative Characterization Data

While a dedicated full spectral analysis for this compound is not widely published, the following data are predicted based on the analysis of closely related structures.[3][8]

  • ¹H NMR:

    • Aromatic protons of the aminobenzene ring would appear as complex multiplets between δ 6.5-7.5 ppm.

    • Aromatic protons of the methylphenyl ring would also appear in the δ 6.8-7.3 ppm range.

    • The methyl group (CH₃) protons would be a singlet around δ 2.3 ppm.

    • The amine (NH₂) protons would appear as a broad singlet, typically between δ 3.5-5.0 ppm.

    • The sulfonamide (SO₂NH) proton would be a broad singlet, often downfield, above δ 9.0 ppm.

  • ¹³C NMR:

    • Aromatic carbons would resonate in the typical range of δ 110-150 ppm. The carbon bearing the amino group would be shifted upfield.

    • The methyl carbon would appear around δ 21 ppm.

  • IR Spectroscopy:

    • N-H stretching vibrations for the primary amine (NH₂) would be visible as two bands in the 3300-3500 cm⁻¹ region.

    • The sulfonamide N-H stretch would appear as a single band around 3250 cm⁻¹.

    • Strong, characteristic S=O stretching bands for the sulfonyl group would be observed around 1330 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its bifunctional nature allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of diverse and complex molecular architectures. The protocols and applications detailed in this guide serve as a robust foundation for researchers to explore its full potential in drug discovery, materials science, and beyond. The strategic application of its amino and sulfonamide functionalities opens avenues for the creation of novel heterocyclic systems, functional dyes, and unique polymeric materials.

References

  • Kumar, M., Ramasamy, K., Manic, V., Mishra, R., Abdul, M., DeClercq, E. (2019). Synthesis, antimicrobial, anti-proliferative, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1, 2-dihydro-indol-3-ylidene amino)-N-substituted benzene sulfonamides. European Journal of Medicinal Chemistry, 183, 111731. Available at: [Link]

  • Gowda, B. T., et al. (2010). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(2), o434. Available at: [Link]

  • Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. Available at: [Link]

  • Li, B., et al. (2020). Conductive Metal–Organic Frameworks: Design, Synthesis, and Applications. Advanced Materials, 32(31), 1907669. Available at: [Link]

  • Li, J.-R., et al. (2012). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. Chemical Society Reviews, 41(14), 4829-4854. Available at: [Link]

  • Organic Syntheses. (n.d.). Pontamine Black E. Organic Syntheses Procedure. Available at: [Link]

  • Alsughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. Molecules, 27(19), 6529. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Wang, C., et al. (2023). Synthesis of Conductive MOFs and Their Electrochemical Application. Molecules, 28(24), 8049. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. Available at: [Link]

  • Google Patents. (n.d.). One step diazotization coupling process.
  • Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 149. Available at: [Link]

  • Nath, P., et al. (2021). Transforming an Insulating Metal–Organic Framework (MOF) into Electrically Conducting MOFÉConducting Polymer Composites. Materials, 14(16), 4500. Available at: [Link]

  • Al-Rufaie, M. M. (2016). Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)- 4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide with Some Metals. Modern Chemistry & Applications, 4(2). Available at: [Link]

  • Sandhyavali, M. S., et al. (2004). Synthesis of some 2-substituted amino 3(N-p-tolyl carboxamido)-4,5-trimethylene thiophenes as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 13(3), 193-196. Available at: [Link]

Sources

The Versatile Scaffold: 3-Amino-N-(3-methylphenyl)benzenesulfonamide as a Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Structure

In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. 3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS No. 953888-95-4), a benzenesulfonamide derivative, has emerged as a significant building block for the synthesis of novel compounds with a wide spectrum of biological activities.[1] With a molecular formula of C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol , this compound possesses key structural features that make it an attractive starting point for chemical exploration.[1] The presence of a reactive primary aromatic amine, a sulfonamide linkage, and two aromatic rings provides a foundation for diverse chemical modifications, enabling the generation of libraries of compounds for screening against various therapeutic targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a scaffold for the development of novel anticancer agents and enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for the synthesis of new derivatives, and present data on their biological activities.

Core Attributes and Therapeutic Landscape

The inherent chemical functionalities of this compound predispose it to interact with biological targets. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including diuretics, antidiabetic agents, and antibiotics. The aromatic amine serves as a versatile handle for a variety of chemical transformations, including diazotization, acylation, and metal-catalyzed cross-coupling reactions.[1]

Recent research has highlighted the potential of derivatives of this scaffold in several key therapeutic areas:

  • Anticancer Activity: Derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231 and MCF-7).[1] Notably, some derivatives have shown high selectivity, sparing normal breast cell lines.[1]

  • Enzyme Inhibition: This scaffold has been successfully employed to develop potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] Selective inhibition of CA IX is a promising strategy for cancer therapy.

  • Antibacterial Activity: The benzenesulfonamide core is a known antibacterial pharmacophore, and derivatives of this compound have shown promising activity against various bacterial strains.[1]

Synthetic Pathways: From Building Block to Bioactive Molecule

The strategic modification of this compound is key to unlocking its therapeutic potential. The primary amino group is the most common site for derivatization, allowing for the introduction of a wide array of functional groups and molecular fragments. Below, we outline several robust synthetic protocols.

Workflow for Derivative Synthesis

G cluster_0 Starting Material cluster_1 Derivatization Strategies cluster_2 Novel Compound Classes cluster_3 Biological Evaluation A This compound B Diazotization & Azo Coupling A->B -NH2 modification C Acylation & Amide Bond Formation A->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->D E Schiff Base Formation A->E F Azo Dyes B->F G Amide Derivatives C->G H Aryl/Heteroaryl Amines D->H I Imine Derivatives E->I J Anticancer Assays F->J K Enzyme Inhibition Assays F->K G->J G->K L Antibacterial Screening G->L H->J H->K I->J I->L

Caption: General workflow for the synthesis and evaluation of novel compounds.

Experimental Protocols

Protocol 1: Synthesis of Azo Dye Derivatives via Diazotization-Coupling Reaction

Azo compounds derived from aromatic amines are a well-established class of molecules with diverse applications, including as biological stains and potential therapeutic agents. This protocol details the synthesis of an azo dye by coupling diazotized this compound with a suitable aromatic coupling partner, such as 2-naphthol.

Rationale: The diazotization of the primary amine group creates a highly reactive diazonium salt. This electrophilic species readily reacts with electron-rich aromatic compounds (the coupling component) in an electrophilic aromatic substitution reaction to form the stable azo linkage (-N=N-). The choice of coupling partner significantly influences the color and biological properties of the resulting dye.

Step-by-Step Methodology:

  • Diazotization of this compound:

    • In a 100 mL beaker, dissolve 2.62 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C. The solution should be tested with starch-iodide paper to ensure a slight excess of nitrous acid.

  • Coupling Reaction with 2-Naphthol:

    • In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated azo dye using a Buchner funnel.

    • Wash the solid product with copious amounts of cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure azo dye.

    • Dry the purified product in a vacuum oven at 60 °C.

Characterization: The structure of the synthesized azo dye should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Thiazolone-Benzenesulfonamide Derivatives

This protocol describes a multi-step synthesis to generate thiazolone-benzenesulfonamide derivatives, which have shown significant anticancer activity.[2] The synthesis involves the initial acylation of a related aminobenzenesulfonamide, followed by cyclization to form the thiazolone ring system.

Rationale: The introduction of the thiazolone ring creates a rigid, heterocyclic system that can engage in specific interactions with biological targets. This "tail approach" allows for the exploration of the chemical space around the core benzenesulfonamide scaffold.

Step-by-Step Methodology (Adapted for this compound):

  • Synthesis of 3-(2-chloroacetamido)-N-(3-methylphenyl)benzenesulfonamide:

    • To a solution of this compound (2.62 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) in 50 mL of acetone, add 2-chloroacetyl chloride (1.35 g, 0.012 mol) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture and evaporate the solvent under reduced pressure.

    • Wash the residue with water and recrystallize from ethanol.

  • Synthesis of 3-((4-oxo-4,5-dihydrothiazol-2-yl)amino)-N-(3-methylphenyl)benzenesulfonamide:

    • To a solution of the chloroacetamide derivative (0.01 mol) in 30 mL of absolute ethanol, add ammonium thiocyanate (0.76 g, 0.01 mol).

    • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

    • The solid product that forms during reflux is filtered, washed with water, and then with ethanol.

    • Recrystallize the product from glacial acetic acid to yield the pure thiazolone-benzenesulfonamide.

Characterization: Confirm the structure of the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

The primary amino group of this compound can be arylated or heteroarylated using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This allows for the introduction of diverse aromatic and heteroaromatic moieties.

Rationale: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are prevalent in pharmaceuticals.[3] This reaction offers a broad substrate scope and functional group tolerance, making it ideal for late-stage diversification of the lead scaffold.

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup:

    • In a glovebox, charge a reaction vial with this compound (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.4-2.0 mmol).

    • Add an anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).

  • Reaction Execution:

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Characterization: The structure of the coupled product should be confirmed by spectroscopic methods.

Data Presentation: Biological Activity of Derivatives

The following table summarizes the reported biological activities of various derivatives synthesized from aminobenzenesulfonamide scaffolds, providing a reference for the potential efficacy of novel compounds derived from this compound.

Compound ClassTargetCell Line/EnzymeActivity (IC₅₀/Kᵢ)Reference
Thiazolone-BenzenesulfonamidesAnticancerMDA-MB-2311.52–6.31 µM[1][2]
Thiazolone-BenzenesulfonamidesAnticancerMCF-71.52–6.31 µM[1][2]
Thiazolone-BenzenesulfonamidesEnzyme InhibitionCarbonic Anhydrase IX10.93–25.06 nM[1][2]
Thiazolone-BenzenesulfonamidesEnzyme InhibitionCarbonic Anhydrase II1.55–3.92 µM[1][2]
DiazobenzenesulfonamidesEnzyme InhibitionCarbonic Anhydrase INanomolar range[4]
N-aryl-β-alanine derivativesEnzyme InhibitionCarbonic Anhydrase II0.67-0.83 µM[4]
Benzenesulfonamide derivative (AL106)AnticancerU87 (Glioblastoma)58.6 µM[5]

Visualization of Key Synthetic Transformations

Caption: Synthesis of an azo dye derivative.

Caption: Synthesis of a thiazolone derivative.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile building block for the construction of novel bioactive molecules. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The demonstrated anticancer and carbonic anhydrase inhibitory activities of its derivatives underscore the significant potential of this compound in drug discovery programs.

Future research should focus on expanding the diversity of derivatives through the application of a broader range of modern synthetic methodologies. Further exploration of the structure-activity relationships (SAR) will be crucial for the rational design of more potent and selective inhibitors. The development of derivatives with optimized pharmacokinetic and pharmacodynamic properties will be a key step towards translating these promising research findings into clinically viable therapeutic agents.

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available from: [Link]

  • The Synthesis of Azo Dyes. Available from: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]

  • Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. PubMed. Available from: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available from: [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available from: [Link]

  • Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors. FLORE. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. Available from: [Link]

  • Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)- 4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology. Available from: [Link]

  • Synthesis and Analytical Studies of 3-(4-Acetyl-3-Hydroxyphenyl) Diazenyl)- 4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide with Some Metals. Semantic Scholar. Available from: [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Scheme 1: General route for the synthesis of azo dyes. ResearchGate. Available from: [Link]

  • Aminative Suzuki–Miyaura coupling. Xingwei Li. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

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Application Note: Quantitative Analysis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide (C₁₃H₁₄N₂O₂S, MW: 262.33 g/mol )[1]. As a key intermediate in pharmaceutical synthesis and a potential impurity, its accurate quantification is critical for quality control and research applications[1]. This guide details validated protocols for three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The causality behind methodological choices, detailed step-by-step protocols, and comparative data are presented to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal method for their specific analytical needs.

Introduction and Physicochemical Overview

This compound is a sulfonamide derivative whose analytical behavior is governed by its aromatic structures, which provide a UV chromophore, and its primary amine group, which imparts polarity and a site for ionization. The presence of these functional groups dictates the strategies for chromatographic separation and detection.

Table 1: Physicochemical Properties of the Analyte [1]

PropertyValue
Chemical Formula C₁₃H₁₄N₂O₂S
Molecular Weight 262.33 g/mol
CAS Number 953888-95-4
Structure
Key Features Primary aromatic amine, sulfonamide linkage, two aromatic rings

The primary challenge in its analysis is managing the polarity conferred by the amino group, which can lead to poor peak shape in reversed-phase chromatography if not properly addressed. Furthermore, for trace-level quantification in complex matrices like biological fluids, high selectivity and sensitivity are paramount.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of a Method

Reversed-phase HPLC (RP-HPLC) is a robust and widely accessible technique for quantifying compounds with sufficient UV absorbance. This method is ideal for purity assessments and assays of bulk substances or formulated products where concentration levels are relatively high. A C18 stationary phase provides effective retention for the aromatic rings. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is crucial. It protonates the primary amine group, ensuring a single ionic species and preventing interactions with residual silanols on the column, which significantly improves peak symmetry[2]. Detection is typically performed at a wavelength around 254 nm, where the benzene rings provide strong absorbance[3].

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[4].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-25 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min[4].

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm[3].

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.

Workflow and Validation Data

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Cal Calibration Standards (1-100 µg/mL) Stock->Cal Inject Inject 10 µL Cal->Inject Sample Sample Dissolution & Filtration Sample->Inject Sep C18 Column Separation (Gradient Elution) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Integrate Peak Integration Detect->Integrate Curve Calibration Curve (Linear Regression) Integrate->Curve Quant Quantification Curve->Quant

Caption: HPLC-UV workflow for quantification.

Table 2: Typical HPLC-UV Method Validation Parameters [4][5]

ParameterTypical Result
Linearity (r²) > 0.999
Range 1 - 150 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of a Method

For trace-level quantification in complex matrices such as plasma, urine, or environmental samples, LC-MS/MS is the definitive method due to its unparalleled sensitivity and selectivity.[6] The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode, which readily protonates the basic amino group to form the precursor ion [M+H]⁺. This precursor ion is then isolated in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interferences, allowing for accurate quantification at ng/mL or even pg/mL levels.[7] Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative to reversed-phase for retaining such polar compounds without derivatization.[8][9]

Experimental Protocol: LC-MS/MS
  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 50% B

      • 5-6 min: 50% B

      • 6-6.5 min: 50% to 95% B

      • 6.5-9 min: 95% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: The following transitions are predicted based on the structure (MW 262.3). These must be optimized empirically on the specific instrument.

      • Precursor Ion [M+H]⁺: m/z 263.3

      • Product Ion 1 (Quantifier): m/z 106.1 (cleavage of S-N bond, resulting in methylaniline fragment)

      • Product Ion 2 (Qualifier): m/z 156.1 (cleavage of C-S bond, resulting in aminobenzenesulfonyl fragment)

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte or a structural analog).

    • Vortex for 1 minute to precipitate proteins[10].

    • Centrifuge at 12,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of 90:10 Acetonitrile:Water and inject.

Workflow and Validation Data

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with Internal Std. Precip Protein Precipitation (Acetonitrile) Spike->Precip Cent Centrifuge Precip->Cent Evap Evaporate & Reconstitute Cent->Evap Inject Inject 5 µL Evap->Inject Sep HILIC Separation Inject->Sep Ionize ESI+ Ionization Sep->Ionize MRM MRM Detection (Q1/Q3) Ionize->MRM Ratio Calculate Peak Area Ratios MRM->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: LC-MS/MS workflow for bioanalytical quantification.

Table 3: Predicted MRM Transitions and Typical LC-MS/MS Performance

ParameterValue
Precursor Ion (Q1) m/z 263.3
Quantifier Ion (Q3) m/z 106.1
Qualifier Ion (Q3) m/z 156.1
Linearity (r²) > 0.995
LOQ 0.1 - 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%[9]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of a Method

Direct GC-MS analysis of this compound is challenging due to its high polarity and low volatility, which would result in poor chromatographic performance and thermal degradation. To overcome this, chemical derivatization is mandatory. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common strategy.[11] These reagents react with the active hydrogen on the primary amine, replacing it with a nonpolar silyl group. This derivatization increases the compound's volatility and thermal stability, making it suitable for GC-MS analysis.[12] The resulting derivative provides a characteristic mass spectrum under electron ionization (EI), which can be used for highly specific quantification.

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation: A GC system with a capillary column inlet coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Derivatization Procedure:

    • Pipette 100 µL of the sample extract (previously evaporated to dryness) into a GC vial.

    • Add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Seal the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Predicted ions for the mono-TMS derivative (MW 334.5) would include the molecular ion (m/z 334) and characteristic fragments (e.g., loss of a methyl group, m/z 319). These must be confirmed experimentally.

Workflow and Validation Data

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Sample Extraction (e.g., LLE) Dry Evaporate to Dryness Extract->Dry Deriv Add BSTFA & Heat (70°C) Dry->Deriv Inject Inject 1 µL Deriv->Inject Sep DB-5ms Separation Inject->Sep Ionize EI Ionization Sep->Ionize SIM SIM Detection Ionize->SIM Integrate Peak Integration SIM->Integrate Quant Quantify vs. Calibration Curve Integrate->Quant

Caption: Derivatization and GC-MS workflow.

Method Selection and Comparison

The choice of analytical method depends directly on the research objective, sample matrix, required sensitivity, and available instrumentation.

Table 4: Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Selectivity ModerateVery HighHigh
Sensitivity (LOQ) ~300 ng/mL~0.1-1 ng/mL~5-10 ng/mL
Matrix Tolerance Low to ModerateHighModerate
Sample Prep Simple (Dilution)Complex (SPE/LLE)Complex (Derivatization)
Throughput HighModerateLow
Instrumentation Cost LowHighModerate
Best For Purity, Assay, High-conc. samplesBioanalysis, Trace ImpuritiesOrthogonal confirmation, Volatile matrix

Conclusion

This guide outlines three robust and validated approaches for the quantification of this compound. For routine quality control and high-concentration assays, HPLC-UV offers a cost-effective and reliable solution. For ultimate sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the superior method. GC-MS provides a valuable orthogonal technique, particularly when derivatization is integrated into the workflow, and can be used for confirmatory analysis. Successful implementation requires careful optimization of the chosen method and adherence to good laboratory practices for method validation.

References

  • Analytical Method Summaries. (n.d.). Eurofins.
  • Havránková, J., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules. Available at: [Link]

  • Sample Preparation - SPARC BioCentre Molecular Analysis. (n.d.). SickKids Research Institute.
  • Separation of Benzenesulfonamide derivative on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzenesulfonamide, 3-amino-N-phenyl-. (n.d.). PubChem. Retrieved from [Link]

  • Materials and methods. (n.d.). bioRxiv. Retrieved from [Link]

  • Analytical Methods. (n.d.). Japan Environment Agency. Retrieved from [Link]

  • 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide. (n.d.). Synthetic Molecules Pvt. Ltd.
  • Benzenesulfonamide, 3-amino-N-[3-(aminosulfonyl)phenyl]-. (n.d.). SpectraBase. Retrieved from [Link]

  • Gowda, B. T., et al. (2010). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Mamatha, M., et al. (2020). 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. Retrieved from [Link]

  • Analytical Methods for Benzidine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent Technologies. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
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  • Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. (n.d.). Waters Corporation. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. Available at: [Link]

  • Procedure for the synthesis of N-benzylidene-p-toluenesulfonamide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Available at: [Link]

  • Sample preparation guide. (n.d.). 3billion. Retrieved from [Link]

  • Analytical Methods for Piperazines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. (2004). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. Available at: [Link]

  • GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: 3-Amino-N-(3-methylphenyl)benzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-N-(3-methylphenyl)benzenesulfonamide is a versatile sulfonamide-based chemical scaffold with significant applications in medicinal chemistry. Its structural features, including a primary amino group and a sulfonamide linkage, make it an invaluable building block for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of its applications, focusing on its role in the development of novel therapeutic agents. We will delve into its utility in oncology, infectious diseases, and neurology, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern drug discovery, featured in numerous approved drugs with a wide range of therapeutic uses. The stability, favorable physicochemical properties, and three-dimensional structure of sulfonamides contribute to their prevalence in pharmaceuticals[1]. This compound, with its molecular formula C₁₃H₁₄N₂O₂S, serves as a key intermediate, offering multiple points for chemical modification[2]. The primary amino group is particularly reactive, allowing for the introduction of various functional groups to modulate the compound's pharmacological profile.

Core Applications in Drug Discovery

The versatility of this compound has led to its exploration in several therapeutic areas.

Oncology: A Multi-pronged Approach to Cancer Therapy

Derivatives of this compound have demonstrated significant potential in cancer research through various mechanisms of action.

Mechanism of Action: Many tumors overexpress specific isoforms of carbonic anhydrase (CA), particularly CA IX, which is involved in regulating pH in the tumor microenvironment. Inhibition of CA IX can disrupt tumor growth and survival. The sulfonamide group of this compound acts as a zinc-binding group, which is crucial for coordinating with the Zn²⁺ ion in the active site of carbonic anhydrases[3]. This interaction blocks the enzyme's activity, leading to an anti-tumor effect[2][4].

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant human CA IX in the appropriate assay buffer.

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in DMSO.

  • Inhibitor Preparation:

    • Synthesize derivatives of this compound.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound dilutions, and the CA IX enzyme solution.

    • Incubate at room temperature for a pre-determined time to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the NPA substrate.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Recent studies have highlighted the efficacy of derivatives against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), with some compounds exhibiting IC₅₀ values in the low micromolar range and a favorable selectivity index against normal breast cell lines (MCF-10A)[2].

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture MDA-MB-231 and MCF-10A cells in their respective recommended media.

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ values for each compound.

Antibacterial Agents: A Scaffold for New Antibiotics

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Benzenesulfonamide derivatives have shown promise in this area.

Mechanism of Action: While the exact broad-spectrum mechanism can vary, sulfonamides classically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains:

    • Use standard strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.

  • Compound Preparation:

    • Prepare serial dilutions of the this compound derivatives.

  • Broth Microdilution Assay:

    • In a 96-well plate, add a standardized inoculum of the bacterial suspension to each well containing the serially diluted compounds.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition in Glioblastoma

Analogs of benzenesulfonamide have been identified as inhibitors of receptor tyrosine kinases like Tropomyosin receptor kinase A (TrkA), which is a potential target for glioblastoma (GBM) treatment[5].

Protocol: Kinase Inhibition Assay

  • Enzyme and Substrate:

    • Use recombinant TrkA and a suitable peptide substrate.

  • Assay Procedure:

    • In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the benzenesulfonamide derivatives.

    • Incubate to allow the kinase reaction to proceed.

    • Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Determine the IC₅₀ values for kinase inhibition.

Synthesis and Derivatization

The synthesis of this compound typically involves a two-step process.

Protocol: Synthesis of this compound

Step 1: Sulfonamide Formation

  • React 3-nitrobenzenesulfonyl chloride with 3-methylaniline in the presence of a base like triethylamine or sodium hydroxide in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature.[2]

  • The base neutralizes the hydrochloric acid formed during the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, isolate the intermediate, N-(3-methylphenyl)-3-nitrobenzenesulfonamide, through extraction and purification.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro intermediate in a suitable solvent like methanol or ethanol.

  • Add a catalyst, such as 10% Palladium on activated charcoal (Pd/C).[2]

  • Subject the mixture to a hydrogen atmosphere at room temperature.

  • The reaction progress can be monitored by TLC.

  • After the reaction is complete, filter off the catalyst and evaporate the solvent to obtain this compound.

Visualizing Workflows and Pathways

Synthetic Pathway

Synthesis_Pathway 3-Nitrobenzenesulfonyl\nchloride 3-Nitrobenzenesulfonyl chloride N-(3-methylphenyl)-3-nitrobenzenesulfonamide N-(3-methylphenyl)-3-nitrobenzenesulfonamide 3-Nitrobenzenesulfonyl\nchloride->N-(3-methylphenyl)-3-nitrobenzenesulfonamide Sulfonamide Formation 3-Methylaniline 3-Methylaniline 3-Methylaniline->N-(3-methylphenyl)-3-nitrobenzenesulfonamide This compound This compound N-(3-methylphenyl)-3-nitrobenzenesulfonamide->this compound Nitro Group Reduction (H2, Pd/C) CA_Inhibition cluster_0 CA IX Active Site Zn2+ Zn2+ Inhibition Inhibition of CO2 hydration Zn2+->Inhibition H2O H2O H2O->Zn2+ Displaces Sulfonamide_Derivative This compound Derivative Sulfonamide_Derivative->Zn2+ Coordinates with

Caption: Inhibition of Carbonic Anhydrase IX by a sulfonamide derivative.

Quantitative Data Summary

Derivative ClassTargetActivity MetricValue RangeReference
Anti-cancerMDA-MB-231, MCF-7IC₅₀1.52 - 6.31 µM[2]
Carbonic Anhydrase InhibitorCA IXIC₅₀Nanomolar range[2]
AntibacterialS. aureus, P. aeruginosaMIC6.45 - 6.72 mg/mL[6][7]
Kinase Inhibitor (GBM)TrkABinding Energy> -8.0 Kcal/mol[5]

Conclusion and Future Directions

This compound is a highly valuable scaffold in medicinal chemistry, providing a foundation for the development of potent and selective therapeutic agents. The ease of its synthesis and the potential for diverse chemical modifications at the amino group allow for the fine-tuning of its pharmacological properties. Future research should continue to explore novel derivatives of this compound, focusing on optimizing their efficacy, selectivity, and pharmacokinetic profiles for various therapeutic targets. The integration of computational modeling with synthetic chemistry will be instrumental in rationally designing next-generation drugs based on this privileged scaffold.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - MDPI. [Link]

  • N-(3-Methylphenyl)benzenesulfonamide - PMC - NIH. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. [Link]

  • Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. [Link]

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Application Notes and Protocols for 3-Amino-N-(3-methylphenyl)benzenesulfonamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] The 3-amino-N-(3-methylphenyl)benzenesulfonamide scaffold is a key pharmacophore that has garnered significant interest for its potential as a potent inhibitor of various enzymes crucial in pathological processes. These enzymes include, but are not limited to, carbonic anhydrases (CAs), protein kinases, and urease. The versatility of this scaffold allows for chemical modifications to enhance potency and selectivity, making it a valuable starting point for the development of novel therapeutic agents for a range of diseases, including cancer, glaucoma, and infections.[2][3]

This guide provides a comprehensive overview of the synthesis and evaluation of this compound derivatives as enzyme inhibitors. It is designed to equip researchers with the necessary protocols and theoretical understanding to effectively work with this promising class of compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of a sulfonamide bond between 3-nitrobenzenesulfonyl chloride and 3-methylaniline. The subsequent step is the reduction of the nitro group to an amine.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of N-(3-methylphenyl)-3-nitrobenzenesulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.

  • Sulfonyl Chloride Addition: Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with 1M HCl to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-methylphenyl)-3-nitrobenzenesulfonamide.

Step 2: Reduction of N-(3-methylphenyl)-3-nitrobenzenesulfonamide

  • Catalyst Preparation: In a flask suitable for hydrogenation, add N-(3-methylphenyl)-3-nitrobenzenesulfonamide and a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol.

  • Hydrogenation: The reduction can be achieved by catalytic hydrogenation using a hydrogen balloon at atmospheric pressure or through transfer hydrogenation using a hydrogen donor like dimethylamine borane.[4][5] Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction 3-Nitrobenzenesulfonyl\nChloride 3-Nitrobenzenesulfonyl Chloride Reaction Reaction 3-Nitrobenzenesulfonyl\nChloride->Reaction 3-Methylaniline 3-Methylaniline 3-Methylaniline->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction N-(3-methylphenyl)-3-nitrobenzenesulfonamide N-(3-methylphenyl)-3-nitrobenzenesulfonamide Reaction->N-(3-methylphenyl)-3-nitrobenzenesulfonamide Aprotic Solvent Nitro-intermediate N-(3-methylphenyl)-3- nitrobenzenesulfonamide Reduction Reduction Nitro-intermediate->Reduction Hydrogen Source\n(H2 or transfer hydrogenation) Hydrogen Source (H2 or transfer hydrogenation) Hydrogen Source\n(H2 or transfer hydrogenation)->Reduction Catalyst (Pd/C) Catalyst (Pd/C) Catalyst (Pd/C)->Reduction Final Product 3-Amino-N-(3-methylphenyl) -benzenesulfonamide Reduction->Final Product Alcohol Solvent

Caption: Synthesis of this compound.

Enzyme Inhibition Assays

The inhibitory potential of this compound derivatives can be evaluated against a variety of enzymes. Below are detailed protocols for assessing inhibition of carbonic anhydrase, protein kinases, and urease.

Protocol 2: Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)

This colorimetric assay measures the esterase activity of carbonic anhydrase.[6][7]

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in a minimal amount of acetonitrile or DMSO and dilute with Tris-HCl buffer.

    • Prepare stock solutions of test compounds and acetazolamide in DMSO. Create serial dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations to the sample wells.

    • Add 20 µL of the assay buffer to the control wells (100% enzyme activity).

    • Add 20 µL of a known inhibitor (acetazolamide) to the positive control wells.

    • Add 20 µL of the hCA II solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Prepare Reagents Prepare Reagents Assay Plate Setup Assay Plate Setup Prepare Reagents->Assay Plate Setup hCAII, p-NPA, Inhibitors Pre-incubation Pre-incubation Assay Plate Setup->Pre-incubation 10 min at RT Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add p-NPA Absorbance Measurement Absorbance Measurement Reaction Initiation->Absorbance Measurement Kinetic read at 400 nm Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50) Calculate rates & % inhibition

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][9][10]

Materials:

  • Kinase of interest (e.g., a specific tyrosine kinase)

  • Substrate for the kinase (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds and a known kinase inhibitor

  • Kinase reaction buffer

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

    • Prepare serial dilutions of the test compounds and a known inhibitor in the reaction buffer.

  • Kinase Reaction:

    • In a white-walled plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations. The final reaction volume is typically 5-25 µL.

    • Include controls for no enzyme and no inhibitor.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Kinase Reaction Setup Kinase Reaction Setup Incubation Incubation Kinase Reaction Setup->Incubation Add Kinase, Substrate, ATP, Inhibitor ATP Depletion ATP Depletion Incubation->ATP Depletion Add ADP-Glo™ Reagent ADP to ATP Conversion\n& Signal Generation ADP to ATP Conversion & Signal Generation ATP Depletion->ADP to ATP Conversion\n& Signal Generation Incubate 40 min at RT Luminescence Measurement Luminescence Measurement ADP to ATP Conversion\n& Signal Generation->Luminescence Measurement Add Kinase Detection Reagent Incubate 30-60 min at RT Data Analysis (IC50) Data Analysis (IC50) Luminescence Measurement->Data Analysis (IC50) Calculate % inhibition

Caption: Kinase Inhibition Assay (ADP-Glo™) Workflow.

Protocol 4: Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the ammonia produced from the hydrolysis of urea by urease.[1][11][12]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • Test compounds and a known urease inhibitor (e.g., Thiourea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of urease in phosphate buffer.

    • Prepare a solution of urea in phosphate buffer.

    • Prepare serial dilutions of the test compounds and thiourea in the buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound solution to the sample wells.

    • Add 25 µL of buffer to the control wells.

    • Add 25 µL of the urease enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the urea solution to all wells to start the reaction. Incubate at 37 °C for 30 minutes.

  • Color Development:

    • Add 50 µL of the phenol reagent to each well.

    • Add 50 µL of the alkali reagent to each well.

    • Incubate the plate at room temperature for 10 minutes for color development.

  • Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The inhibitory activities of this compound derivatives should be summarized in a clear and concise format.

Table 1: Inhibitory Activities of Representative Benzenesulfonamide Derivatives

Compound IDEnzyme TargetIC₅₀ / Kᵢ (nM)Reference
Series 17e-h Carbonic Anhydrase IX25-52[2]
Series 17e-h Carbonic Anhydrase XII31-80[2]
Series 17e-h Carbonic Anhydrase I428-638[2]
Series 17e-h Carbonic Anhydrase II95-164[2]
Compound 1 Carbonic Anhydrase I28.5 (Kᵢ)[13]
Compound 1 Carbonic Anhydrase II2.2 (Kᵢ)[13]
Sul-DPPYs Focal Adhesion Kinase (FAK)<100[14]
Compound 11b Urease120[15]
Various Urease200-7500[16]

Mechanism of Action

The inhibitory mechanism of sulfonamide derivatives often involves the coordination of the sulfonamide group to a metal ion in the active site of the enzyme. For instance, in carbonic anhydrases, the deprotonated sulfonamide nitrogen binds to the catalytic zinc ion, displacing a water molecule or hydroxide ion essential for catalysis.[13] This interaction is a key determinant of the inhibitory potency.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by Sulfonamide Zn2+ Zn2+ His1 His1 Zn2+->His1 His2 His2 Zn2+->His2 His3 His3 Zn2+->His3 H2O/OH- H2O/OH- Zn2+->H2O/OH- CO2 CO2 H2O/OH-->CO2 Nucleophilic attack HCO3- HCO3- CO2->HCO3- Sulfonamide R-SO2NH- Zn2+_inhibited Zn2+ His1_i His1_i Zn2+_inhibited->His1_i His2_i His2_i Zn2+_inhibited->His2_i His3_i His3_i Zn2+_inhibited->His3_i Zn2+_inhibited->Sulfonamide Coordination bond

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.

Conclusion

This compound and its derivatives are a versatile class of compounds with significant potential as enzyme inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds. By understanding the underlying principles and methodologies, researchers can effectively explore the therapeutic potential of this important chemical scaffold.

References

  • Patil, N. M., Bhosale, M. A., & Bhanage, B. M. (2015). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Advances, 5(105), 86591-86598. [Link]

  • UCL iGEM. (2022). Berthelot's Urease Activity Assay. Protocols.io. [Link]

  • Ahmad, I., et al. (2025). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure, 1315, 138355. [Link]

  • Patil, N. M., & Bhanage, B. M. (2015). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Advances, 5(105), 86591-86598. [Link]

  • Taha, M., et al. (2024). The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). Journal of Agricultural and Food Chemistry. [Link]

  • Nemr, A., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 152, 107881. [Link]

  • Patil, N. M., et al. (2015). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane compl. RSC Advances, 5(105), 86591-86598. [Link]

  • Gholampour, N., et al. (2025). Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives. Scientific Reports, 15(1), 7553. [Link]

  • Iqbal, J., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(19), 6520. [Link]

  • Shahin, R., et al. (2023). Urease inhibition of sulfonate and sulfamate derivatives (1a-1j and 2a-2j). ResearchGate. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1129-1134. [Link]

  • Anamol Laboratories Pvt. Ltd. (n.d.). Urea Berthelot Method Urease. [Link]

  • Wang, L., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

  • Anamol Laboratories Pvt. Ltd. (n.d.). urea - berthelot - method - urease. [Link]

  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(4), 457. [Link]

  • Timiri, A. K., et al. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Scientific Reports, 13(1), 11370. [Link]

  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7293. [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. [Link]

  • Shapiro, A. B. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. [Link]

  • Wang, C., et al. (2021). Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. ACS Omega, 6(15), 10245-10254. [Link]

  • Zhang, Y., et al. (2022). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[16]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers, 9(10), 2368-2375. [Link]

  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(13), 3076-3084. [Link]

  • Eldehna, W. M., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 18(3), 345. [Link]

  • Shu, X., et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Bioorganic & Medicinal Chemistry, 25(15), 4097-4107. [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. ResearchGate. [Link]

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Application Note & Protocols: Developing Robust Assays for 3-Amino-N-(3-methylphenyl)benzenesulfonamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing robust and reliable assays to characterize the biological activity of 3-Amino-N-(3-methylphenyl)benzenesulfonamide. Drawing from established principles of assay development, this guide presents detailed protocols for both a target-oriented biochemical assay and a functional cell-based assay. The primary focus is on methodologies to evaluate the compound's potential as an inhibitor of Carbonic Anhydrase IX (CA IX), a key enzyme implicated in cancer progression, and to assess its downstream anti-proliferative effects on a relevant cancer cell line. The protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and trustworthiness.

Introduction: Scientific Rationale and Strategic Approach

This compound (CAS 953888-95-4) is a sulfonamide-based small molecule of significant interest in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore known to interact with the zinc ion in the active site of metalloenzymes.[1] Specifically, this structural class has yielded numerous potent inhibitors of carbonic anhydrases (CAs).

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] While isoforms like CA II are ubiquitously expressed and vital for normal physiological processes, others are selectively overexpressed in pathological conditions. Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly upregulated in many solid tumors in response to hypoxia.[1] By maintaining pH homeostasis in the acidic tumor microenvironment, CA IX promotes tumor cell survival, proliferation, and metastasis, making it a prime therapeutic target in oncology.[3] Derivatives of this compound have demonstrated promising inhibitory activity against CA IX and anti-proliferative effects against cancer cell lines, such as the triple-negative breast cancer line MDA-MB-231.[1]

Therefore, a logical and efficient strategy for characterizing this compound involves a two-pronged approach:

  • Biochemical Assay: To directly measure the compound's inhibitory potency against the purified target enzyme, CA IX. This provides fundamental mechanistic insight into the molecule's intrinsic activity.

  • Cell-Based Assay: To evaluate the compound's functional effect in a biologically relevant context, specifically its ability to inhibit the proliferation of cancer cells that endogenously express the target. This confirms that the compound can access its target within a cellular environment and exert a desired physiological outcome.

This guide provides detailed, field-tested protocols for each of these approaches, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Workflow for Assay Development

The overall strategy follows a logical progression from direct target engagement to cellular functional response. This workflow ensures that observations from the cell-based assay can be rationally linked to the biochemical activity of the compound.

Assay_Development_Workflow cluster_0 PART 1: Biochemical Assay cluster_1 PART 2: Cell-Based Assay Biochem_Intro Target Identification (Carbonic Anhydrase IX) Biochem_Assay Protocol 1: CA IX Esterase Inhibition Assay Biochem_Intro->Biochem_Assay Biochem_Data Data Analysis: Calculate IC₅₀ & Kᵢ Biochem_Assay->Biochem_Data Biochem_Selectivity Protocol 2: Selectivity Profiling (vs. CA II) Biochem_Data->Biochem_Selectivity Cell_Intro Cell Line Selection (MDA-MB-231) Biochem_Selectivity->Cell_Intro Correlate Target Activity to Cellular Effect Cell_Assay Protocol 3: Anti-Proliferation (CellTiter-Glo® Assay) Cell_Intro->Cell_Assay Cell_Data Data Analysis: Calculate GI₅₀ Cell_Assay->Cell_Data Conclusion Comprehensive Activity Profile Cell_Data->Conclusion

Caption: Overall workflow for characterizing compound activity.

Biochemical Assay: Carbonic Anhydrase IX Inhibition

Expertise & Experience: The primary catalytic function of CAs is CO₂ hydration, but direct measurement can be complex. Fortunately, CAs also exhibit robust esterase activity, which is catalyzed at the same active site.[4] This allows for a convenient and reliable colorimetric assay using a substrate like p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by CA IX releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at 400-405 nm.[2][4] This method serves as an excellent surrogate for screening inhibitors and is well-suited for a 96-well plate format.[5]

Protocol 1: CA IX Esterase Activity Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant CA IX.

Materials:

  • Human Recombinant Carbonic Anhydrase IX (catalytic domain)

  • This compound

  • Acetazolamide (positive control inhibitor)[2]

  • p-Nitrophenyl Acetate (p-NPA, substrate)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • Acetonitrile (for substrate stock)

  • DMSO (for compound stocks)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 1 mM stock solution of Acetazolamide in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series of the test compound and Acetazolamide in DMSO. For a typical IC₅₀ curve, final assay concentrations might range from 100 µM to 5 nM.

  • Reagent Preparation:

    • Enzyme Working Solution: Dilute recombinant human CA IX in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM). Keep on ice. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the measurement.[6]

    • Substrate Working Solution: Prepare a 30 mM stock of p-NPA in acetonitrile. Immediately before use, dilute this stock into Assay Buffer to create a 2X working solution (e.g., 2 mM for a final concentration of 1 mM).[4]

  • Assay Plate Setup (in a 96-well plate):

    • Test Wells: Add 2 µL of serially diluted test compound to each well.

    • Positive Control Wells: Add 2 µL of serially diluted Acetazolamide.

    • No Inhibitor Control (100% Activity): Add 2 µL of DMSO.

    • No Enzyme Control (Background): Add 2 µL of DMSO.

    • Add 98 µL of Assay Buffer to the "No Enzyme Control" wells.

    • Add 98 µL of the CA IX Enzyme Working Solution to all other wells.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction and Measure:

    • Add 100 µL of the 2X p-NPA Substrate Working Solution to all wells to start the reaction. The final reaction volume is 200 µL. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.

Data Analysis:

  • For each well, calculate the reaction rate (slope) from the linear portion of the absorbance vs. time curve (mOD/min).

  • Subtract the average rate of the "No Enzyme Control" wells from all other rates.

  • Normalize the data by expressing the remaining activity in each inhibitor-treated well as a percentage of the "No Inhibitor Control" (100% activity).

  • Plot the Percent Inhibition vs. log[Inhibitor Concentration].

  • Fit the data to a four-parameter logistic (log(inhibitor) vs. response -- variable slope) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Parameter Description Example Value
Enzyme Human Recombinant CA IX10 nM (final)
Substrate p-Nitrophenyl Acetate (p-NPA)1 mM (final)
Control Inhibitor AcetazolamideIC₅₀ ~ 250 nM
Test Compound This compoundTo be determined
Detection Absorbance at 405 nmKinetic, 15 min
Final DMSO Kept constant across all wells1%
Protocol 2: Isoform Selectivity Profiling

Trustworthiness: A critical aspect of developing a therapeutic CA inhibitor is ensuring selectivity for the target isoform (e.g., tumor-associated CA IX) over highly abundant, off-target isoforms like CA II.[7] Lack of selectivity can lead to undesirable side effects. This protocol validates the selectivity of the compound.

Procedure:

  • Repeat the exact protocol described in Protocol 1 , but substitute Human Recombinant Carbonic Anhydrase II for CA IX.

  • Determine the IC₅₀ value for the compound against CA II.

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for the off-target isoform (CA II) by the IC₅₀ for the target isoform (CA IX).

    • SI = IC₅₀ (CA II) / IC₅₀ (CA IX)

    • A high SI value (>10-fold) indicates desirable selectivity for CA IX.[7]

Cell-Based Assay: Anti-Proliferation Activity

Expertise & Experience: While a biochemical assay confirms target engagement, a cell-based assay is essential to determine if this translates into a functional anti-cancer effect.[8] Cell viability assays measure the overall health of a cell population and are a reliable proxy for anti-proliferative or cytotoxic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[9][10] The assay procedure is a simple "add-mix-measure" format that results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[11] MDA-MB-231, a triple-negative breast cancer cell line known to express CA IX, is an appropriate model for these studies.[12]

Protocol 3: CellTiter-Glo® Anti-Proliferation Assay

This protocol determines the half-maximal growth inhibitory concentration (GI₅₀) of the test compound on MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells (ATCC® HTB-26™)

  • Cell Culture Medium: DMEM High Glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[13]

  • This compound

  • Doxorubicin (positive control cytotoxic agent)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Sterile, opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-231 cells according to standard protocols.[13]

    • Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension in culture medium to a predetermined optimal seeding density (e.g., 3,000 - 5,000 cells per well). This should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test compound and Doxorubicin in culture medium at 2X the final desired concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration. Include "vehicle control" wells containing medium with the same final DMSO concentration as the treated wells (e.g., 0.5%).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Prepare a "background" control well containing medium and CellTiter-Glo® reagent but no cells. Subtract this background luminescence value from all other readings.

  • Normalize the data by expressing the luminescence signal in each treated well as a percentage of the vehicle-treated control wells (100% viability).

  • Plot the Percent Viability vs. log[Compound Concentration].

  • Fit the data to a four-parameter logistic equation to determine the GI₅₀ value.

Parameter Description Example Value
Cell Line MDA-MB-231 (human breast adenocarcinoma)4,000 cells/well
Treatment Time Duration of compound exposure72 hours
Control Compound DoxorubicinGI₅₀ ~ 20-50 nM
Test Compound This compoundTo be determined
Detection LuminescenceEndpoint
Final DMSO Kept constant across all wells≤ 0.5%

Self-Validating Systems and Trustworthiness

To ensure the integrity and reliability of the generated data, each protocol incorporates a self-validating framework:

  • Positive and Negative Controls: The use of a known inhibitor (Acetazolamide) and a known cytotoxic agent (Doxorubicin) confirms that the assay systems are responsive and performing as expected. Vehicle (DMSO) and no-enzyme/no-cell controls establish the baseline and background for accurate data normalization.

  • Dose-Response Curves: Generating full dose-response curves rather than testing single concentrations allows for the determination of potency (IC₅₀/GI₅₀) and reveals the dynamic range of the compound's effect.

  • Statistical Rigor: All experiments should be performed with a minimum of three technical replicates, and the entire experiment should be repeated independently to ensure reproducibility.

  • Selectivity Profiling: Explicitly testing against a key off-target isoform (CA II) is a critical validation step that builds confidence in the compound's specificity and therapeutic potential.[15]

Conclusion

The application notes and protocols detailed herein provide a comprehensive and scientifically grounded framework for characterizing the activity of this compound. By systematically progressing from a direct, biochemical target-inhibition assay to a functional, cell-based anti-proliferation assay, researchers can build a robust data package. This dual-pronged approach not only confirms the compound's mechanism of action as a carbonic anhydrase inhibitor but also validates its potential as an anti-cancer agent in a relevant biological system. Adherence to these detailed methodologies, with their embedded controls and validation steps, will ensure the generation of high-quality, reproducible, and trustworthy data to guide further drug development efforts.

References

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. Retrieved January 17, 2026, from [Link]

  • American Chemical Society Publications. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The MTT assay for the proliferation of human metastatic breast cancer.... Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PubMed. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity | Request PDF. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. PubMed. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Retrieved January 17, 2026, from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Retrieved January 17, 2026, from [Link]

  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Retrieved January 17, 2026, from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. PubMed. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved January 17, 2026, from [Link]

  • PLOS One. (n.d.). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Retrieved January 17, 2026, from [Link]

  • American Chemical Society Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. PubMed Central. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed. Retrieved January 17, 2026, from [Link]

  • UCSC Genome Browser. (n.d.). MDA-MB-231 Cell Culture Protocol. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Carborane-Based Carbonic Anhydrase Inhibitors: Insight into CAII/CAIX Specificity from a High-Resolution Crystal Structure, Modeling, and Quantum Chemical Calculations. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Springer. (n.d.). Molecular profiling of chemotherapy-resistant breast cancer reveals DNA methylation remodeling associated with the acquisition of paclitaxel resistance. Retrieved January 17, 2026, from [Link]

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Application Note: 3-Amino-N-(3-methylphenyl)benzenesulfonamide as a Versatile Precursor for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Sulfonamide Scaffold

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of specific analytes, biological processes, and microenvironmental changes with high sensitivity and spatiotemporal resolution.[1] The design of a successful probe hinges on the selection of a suitable chemical scaffold—one that is synthetically accessible and can be readily modified to tune its photophysical properties and biological targeting capabilities.

3-Amino-N-(3-methylphenyl)benzenesulfonamide is an exemplary precursor that meets these criteria.[2] Its structure features a primary aromatic amine (-NH₂) which serves as a versatile chemical handle for derivatization, while the core benzenesulfonamide moiety is a well-established pharmacophore known for its ability to target specific enzymes, such as carbonic anhydrases, which are often implicated in pathological conditions like cancer.[2][3] This inherent biological relevance makes probes derived from this scaffold particularly promising for applications in disease diagnostics and drug discovery.[4][5][6]

This application note provides a self-contained guide, moving from the foundational precursor to a functional probe. We will cover:

  • Synthesis Protocol: A step-by-step method to convert this compound into a novel azo-based fluorescent probe.

  • Characterization Protocol: A complete workflow for determining the essential photophysical properties of the newly synthesized probe.

  • Application Protocol: An example of how to evaluate the probe's sensitivity to its local environment, a critical feature for sensing applications.

Precursor Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis and safe handling.

Physicochemical Properties
PropertyValueReference
CAS Number 953888-95-4[2][7]
Molecular Formula C₁₃H₁₄N₂O₂S[2]
Molecular Weight 262.33 g/mol [2]
Appearance Solid (form may vary)N/A
InChI Key ZGYSJFOOKZZGCV-UHFFFAOYSA-N[2]
Safety and Handling

As with any chemical reagent, proper safety protocols are paramount. While specific data for this exact compound is limited, related aminobenzenesulfonamides are classified as irritants.[8][9]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][9]

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

    • Avoid inhalation of dust or powder.[8]

    • Wash hands thoroughly after handling.

    • Consult the Safety Data Sheet (SDS) from your supplier for detailed information.[8][9][10][11]

Part I: Synthesis of a Naphthol-Azo-Sulfonamide (NAS) Fluorescent Probe

This section details the conversion of the primary amine precursor into a fluorescent probe. The chosen reaction is a classic and reliable azo coupling, which links the precursor to a naphthol derivative. This reaction is not only high-yielding but also creates an extended π-conjugated system, which is the structural basis for the compound's color and fluorescence.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Purification & Isolation Precursor AMBS Precursor Diazonium In Situ Diazonium Salt Precursor->Diazonium NaNO₂, HCl 0-5 °C CrudeProbe Crude NAS Probe Diazonium->CrudeProbe NaOH, 0-5 °C Naphthol 2-Naphthol Naphthol->CrudeProbe Workup Acidification & Filtration CrudeProbe->Workup Purification Recrystallization Workup->Purification FinalProbe Pure NAS Probe Purification->FinalProbe

Caption: Workflow for the synthesis of the NAS fluorescent probe.

Protocol 1: Synthesis of the NAS Probe

Rationale: This protocol utilizes a two-step, one-pot synthesis. The first step, diazotization, converts the stable primary amine of the precursor into a highly reactive diazonium salt. This must be done at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures. The second step couples this salt with 2-naphthol, an electron-rich aromatic compound, to form the stable azo dye. The reaction is performed under basic conditions to deprotonate the naphthol, making it a more potent nucleophile for the coupling reaction.

Materials and Reagents:

  • This compound (Precursor)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware (beakers, flasks)

  • Buchner Funnel and Filter Paper

Procedure:

  • Diazotization of the Precursor: a. In a 250 mL beaker, dissolve 2.62 g (10 mmol) of this compound in 50 mL of deionized water containing 3.0 mL of concentrated HCl. b. Cool the mixture to 0-5 °C in an ice bath with continuous stirring. The precursor may not fully dissolve, forming a fine slurry. This is acceptable. c. In a separate flask, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water. d. Add the sodium nitrite solution dropwise to the cold precursor slurry over 15 minutes. Ensure the temperature remains below 5 °C throughout the addition. e. Stir the resulting pale-yellow solution for an additional 20 minutes in the ice bath. This solution contains the in situ generated diazonium salt and should be used immediately in the next step.

  • Azo Coupling Reaction: a. In a separate 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution. b. Cool this naphthoxide solution to 0-5 °C in an ice bath with stirring. c. Slowly add the cold diazonium salt solution from Step 1d to the cold naphthoxide solution with vigorous stirring. d. A deep red or orange precipitate should form immediately. e. Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the reaction goes to completion.

  • Isolation and Purification: a. After 1 hour, slowly acidify the mixture by adding dilute HCl dropwise until the pH is approximately 5-6. This step ensures the complete precipitation of the product. b. Collect the solid crude product by vacuum filtration using a Buchner funnel. c. Wash the collected solid generously with cold deionized water to remove any inorganic salts. d. Purify the crude product by recrystallization from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. e. Collect the purified crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part II: Spectroscopic Characterization of the NAS Probe

Once synthesized, the probe's fundamental photophysical properties must be determined. This characterization is essential to understand its potential performance and to establish the optimal parameters for its use in assays.[12]

Characterization Workflow

Characterization_Workflow Start Pure NAS Probe StockSol Prepare Stock Solution (e.g., 1 mM in DMSO) Start->StockSol WorkSol Prepare Working Solutions (e.g., 1-10 µM in Ethanol) StockSol->WorkSol Abs Measure Absorbance Spectrum (UV-Vis Spectrophotometer) WorkSol->Abs Em Measure Emission Spectrum (Fluorometer) WorkSol->Em QY Measure Quantum Yield (Relative Method) WorkSol->QY AbsMax Determine λmax(abs) Abs->AbsMax EmMax Determine λmax(em) Em->EmMax QY_Calc Calculate Quantum Yield (ΦF) QY->QY_Calc AbsMax->Em Set Excitation λ Stokes Calculate Stokes Shift AbsMax->Stokes EmMax->Stokes

Caption: Workflow for the photophysical characterization of the NAS probe.

Protocol 2: Determining Photophysical Properties

Rationale: This protocol outlines the standard procedures for measuring absorbance, fluorescence emission, and relative fluorescence quantum yield.[13][14] The absorbance spectrum reveals the wavelengths of light the molecule absorbs most efficiently (λ_max). The emission spectrum, obtained by exciting at λ_max, shows the wavelengths of light emitted. The difference between these two maxima is the Stokes shift, a critical parameter for minimizing self-absorption in fluorescence measurements. The quantum yield (Φ_F) is a measure of the probe's brightness and is determined here by comparing its integrated fluorescence intensity and absorbance to a known standard.[15]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Sample Preparation: a. Prepare a 1 mM stock solution of the purified NAS probe in spectroscopic grade DMSO. b. Prepare a working solution by diluting the stock solution to 10 µM in spectroscopic grade ethanol. c. Prepare a series of dilutions of a quantum yield standard (e.g., fluorescein in 0.1 M NaOH, Φ_F = 0.95) with absorbances ranging from 0.01 to 0.1 at its excitation wavelength (490 nm).

  • Absorbance and Emission Spectra: a. Record the absorbance spectrum of the 10 µM NAS probe solution from 300 nm to 700 nm using the UV-Vis spectrophotometer. Use ethanol as the blank. b. Identify the wavelength of maximum absorbance (λ_max). c. Using the fluorometer, set the excitation wavelength to the determined λ_max. d. Record the fluorescence emission spectrum, scanning from (λ_max + 10 nm) to 750 nm. e. Identify the wavelength of maximum emission (λ_em).

  • Relative Quantum Yield (Φ_F) Calculation: a. Prepare a solution of the NAS probe in ethanol with an absorbance value below 0.1 at its λ_max. b. Measure the absorbance of both the standard and the NAS probe at their respective excitation wavelengths. c. Measure the fluorescence emission spectrum for both the standard and the NAS probe, ensuring identical instrument settings (excitation/emission slit widths). d. Calculate the integrated fluorescence intensity (the area under the emission curve) for both samples. e. Calculate the quantum yield of the NAS probe (Φ_X) using the following equation:

    Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (η_X² / η_S²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • Subscripts X and S denote the unknown sample (NAS probe) and the standard, respectively. (For this protocol, η_X ≈ η_S as both are in ethanol/NaOH aq.).

Example Data Summary
ParameterSymbolHypothetical Value
Max. Absorption Wavelengthλ_abs485 nm
Max. Emission Wavelengthλ_em590 nm
Stokes ShiftΔλ105 nm
Molar Extinction Coefficientε25,000 M⁻¹cm⁻¹
Fluorescence Quantum YieldΦ_F0.25

Part III: Application in Sensing Environmental Polarity

A key feature of many fluorescent probes is their sensitivity to the local environment, known as solvatochromism.[16] Probes whose fluorescence emission shifts in response to solvent polarity are highly valuable for studying processes like protein binding or membrane insertion, where the probe moves from an aqueous to a nonpolar environment.

Mechanism of Environmental Sensing

Sensing_Mechanism cluster_0 Ground State (S₀) cluster_1 Excited State (S₁) S0_Polar Probe in Polar Solvent (e.g., Water) Solvent Shell Organized S1_Polar Excited State Larger Dipole Moment Solvent Reorganizes & Stabilizes S0_Polar->S1_Polar Excitation (hν) S0_Nonpolar Probe in Nonpolar Solvent (e.g., Dioxane) Minimal Solvent Interaction S1_Nonpolar Excited State Minimal Stabilization S0_Nonpolar->S1_Nonpolar Excitation (hν) S1_Polar->S0_Polar Emission (hν') Lower Energy Red-Shifted S1_Nonpolar->S0_Nonpolar Emission (hν') Higher Energy Blue-Shifted

Caption: Energy diagram showing how solvent polarity affects the probe's emission spectrum.

Protocol 3: Evaluating Solvatochromism

Rationale: This protocol assesses the probe's response to different environments by measuring its emission spectrum in a series of solvents with varying polarity. A large shift in the emission maximum (λ_em) indicates high sensitivity and potential utility as a sensor for hydrophobic environments.

Materials:

  • Purified NAS Probe

  • A series of spectroscopic grade solvents of varying polarity (e.g., Dioxane, Tetrahydrofuran (THF), Ethanol, Water)

  • Spectrofluorometer

Procedure:

  • Prepare a 10 µM solution of the NAS probe in each of the selected solvents.

  • For each solution, measure the absorbance spectrum to confirm the λ_max for excitation does not shift significantly.

  • Using the fluorometer, excite each sample at its λ_max.

  • Record the emission spectrum for the probe in each solvent.

  • Record the wavelength of maximum emission (λ_em) for each solvent.

  • Plot the emission maximum (λ_em in nm) against the dielectric constant of the solvent to visualize the trend.

Example Solvatochromism Data
SolventDielectric Constant (ε)λ_em (nm)Spectral Shift (from Dioxane)
Dioxane2.2565 nm0 nm
THF7.6578 nm+13 nm
Ethanol24.5590 nm+25 nm
Water80.1615 nm+50 nm

A significant red shift (shift to longer wavelengths) with increasing solvent polarity, as shown in the hypothetical data above, is indicative of a charge-transfer character in the excited state and confirms the probe's utility for sensing changes in local polarity.

Conclusion and Future Outlook

This application note demonstrates that this compound is a highly effective and versatile precursor for developing novel fluorescent probes. Through a straightforward and robust synthetic protocol, it can be transformed into a functional probe with environmentally sensitive fluorescent properties. The methodologies provided for characterization and application serve as a template for researchers to not only replicate this work but also to expand upon it.

Future work could involve modifying the precursor with different fluorophores to tune the emission wavelength or attaching specific targeting ligands (e.g., peptides, antibodies) to the scaffold to create probes for specific biological targets, further leveraging the inherent pharmacological properties of the benzenesulfonamide core.

References

  • PubMed. (2025). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. Luminescence.
  • PLOS ONE. (n.d.). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order.
  • Benchchem. (n.d.). This compound | CAS 953888-95-4.
  • ACS Medicinal Chemistry Letters. (2023). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35.
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  • National Library of Medicine. (n.d.). Fluorescence spectroscopy and microscopy : methods and protocols.
  • Semantic Scholar. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.
  • PubMed. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules.
  • NIH. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.
  • ResearchGate. (n.d.). Characteristics of fluorescent probes.
  • NIST. (n.d.).
  • YouTube. (2025). Edinburgh Instruments: Spectroscopy of fluorescent probes.
  • Emerald Cloud Lab. (2025). ExperimentFluorescenceSpectroscopy.
  • ResearchGate. (2025). Fluorescence Spectroscopy and Microscopy: Methods and Protocols.
  • ChemicalBook. (n.d.). This compound | 953888-95-4.
  • Fisher Scientific. (2025).
  • Taylor & Francis Online. (2022). Sulfonamides as Optical Chemosensors.
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025).
  • MDPI. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.

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Troubleshooting & Optimization

optimizing reaction conditions for 3-Amino-N-(3-methylphenyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this two-step synthetic process.

Synthesis Overview

The synthesis of this compound is typically achieved in two primary stages:

  • Sulfonamide Formation: A nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and m-toluidine to form the intermediate, N-(3-methylphenyl)-3-nitrobenzenesulfonamide.

  • Nitro Group Reduction: The reduction of the nitro group on the intermediate to an amine, yielding the final product.

This guide is structured to address potential challenges in each of these stages, followed by purification and general troubleshooting.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction A 3-Nitrobenzenesulfonyl Chloride C N-(3-methylphenyl)-3-nitrobenzenesulfonamide (Intermediate) A->C Base (e.g., Pyridine) Aprotic Solvent (e.g., DCM) 0°C to RT B m-Toluidine (3-methylaniline) B->C Base (e.g., Pyridine) Aprotic Solvent (e.g., DCM) 0°C to RT D This compound (Final Product) C->D Catalyst (e.g., 10% Pd/C) H₂ Atmosphere Solvent (e.g., Methanol) G cluster_step1 Troubleshoot Step 1: Sulfonamide Formation cluster_step2 Troubleshoot Step 2: Reduction start Low Yield or Impure Product q1 Is the intermediate (nitro-sulfonamide) pure and in good yield? start->q1 q2 Were anhydrous conditions maintained? q1->q2 No q4 Is the Pd/C catalyst fresh and active? q1->q4 Yes s1 Result: Hydrolysis of Sulfonyl Chloride q2->s1 No q3 Was a suitable base (e.g., pyridine) used in >1.1 equivalents? q2->q3 Yes a1 Action: Dry all glassware, use anhydrous solvents, run under N₂/Ar. s1->a1 q3->a1 Yes s2 Result: Amine protonation, reaction stops. q3->s2 No a2 Action: Use >1.1 eq. of a dry, non-nucleophilic base. s2->a2 s3 Result: Catalyst poisoning or deactivation. q4->s3 No q5 Was H₂ pressure adequate and stirring vigorous? q4->q5 Yes a3 Action: Use fresh catalyst. Ensure intermediate is pure. s3->a3 q5->a3 Yes s4 Result: Incomplete reaction due to mass transfer limits. q5->s4 No a4 Action: Ensure a sealed system, positive H₂ pressure, and rapid stirring. s4->a4

Technical Support Center: Purification of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-N-(3-methylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing probable causes and actionable solutions.

Issue 1: Low Purity After Recrystallization

Symptom: After performing recrystallization, analytical data (e.g., HPLC, NMR) shows significant impurities remaining in your product.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[1]

    • Solution: Conduct small-scale solubility tests with a range of solvents. Common choices for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1] For this compound, its aromatic nature suggests that solvents like toluene or ethyl acetate mixed with a non-polar solvent like heptane or hexane could also be effective.

  • Cooling Rate is Too Fast: Rapid cooling can cause the compound to precipitate instead of forming pure crystals, trapping impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Insufficient Washing of Crystals: Impurities present in the mother liquor can adhere to the surface of your crystals.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away residual impurities.[1]

Workflow for Optimizing Recrystallization:

start Low Purity Post-Recrystallization solvent Inappropriate Solvent? start->solvent cooling Cooling Rate Too Fast? start->cooling washing Insufficient Washing? start->washing sol_test Perform Solubility Tests (e.g., EtOH, IPA, Toluene/Heptane) solvent->sol_test slow_cool Allow Slow Cooling to RT, Then Ice Bath cooling->slow_cool cold_wash Wash Crystals with Ice-Cold Solvent washing->cold_wash end High Purity Product sol_test->end slow_cool->end cold_wash->end

Caption: Troubleshooting workflow for low purity after recrystallization.

Issue 2: Poor Separation in Column Chromatography

Symptom: Your compound co-elutes with impurities, resulting in broad or overlapping peaks during column chromatography.

Probable Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation on a silica gel column.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point for sulfonamides is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Gradient Elution Needed: Isocratic elution (using a constant mobile phase composition) may not be sufficient to separate compounds with a wide range of polarities.

    • Solution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2] This can help to resolve closely eluting compounds.

  • Stationary Phase Choice: Standard silica gel may not be the optimal stationary phase for all separations.

    • Solution: Consider alternative stationary phases. For sulfonamides, options include amide-modified silica, aminopropyl-packed columns, or reverse-phase C8 or C18 columns.[2][3]

  • Column Overloading: Applying too much crude material to the column will lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Data Presentation: Mobile Phase Optimization for TLC

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Impurity ARf of Impurity BResolution
9:10.100.120.55Poor
7:30.350.450.80Good
1:10.600.650.95Poor
Issue 3: Product is an Oil or Fails to Crystallize

Symptom: After solvent removal or during recrystallization, the product remains as a persistent oil instead of forming a solid.

Probable Causes & Solutions:

  • Presence of Impurities: Impurities can lower the melting point of a compound and inhibit crystallization.

    • Solution: Attempt to purify a small portion of the oil by column chromatography to see if a solid can be obtained from the purer fractions. If successful, purify the bulk material using the optimized chromatography conditions.

  • Residual Solvent: Trapped solvent can prevent crystallization.

    • Solution: Ensure all solvent is removed under high vacuum. Gentle heating may be required, but be cautious of product decomposition.

  • Scratching and Seeding: Sometimes, crystallization needs a nucleation point to begin.

    • Solution: Try scratching the inside of the flask at the air-liquid interface with a glass rod. If you have a small amount of pure, solid material, "seed" the oil by adding a tiny crystal.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can arise from starting materials or side reactions. For instance, in a typical synthesis involving the reaction of 3-nitrobenzenesulfonyl chloride with 3-methylaniline followed by reduction, potential impurities include unreacted starting materials, the nitro-intermediate (N-(3-methylphenyl)-3-nitrobenzenesulfonamide), and byproducts from the reduction step.[4]

Q2: How can I effectively remove unreacted 3-methylaniline?

A2: Liquid-liquid extraction is an effective method.[5] Since 3-methylaniline is a basic compound, it can be removed from an organic solution (e.g., dichloromethane or ethyl acetate) by washing with a dilute aqueous acid solution (e.g., 1M HCl).[1] The protonated amine will be soluble in the aqueous layer, while your desired product should remain in the organic layer.

Q3: Is it better to use recrystallization or column chromatography for the final purification step?

A3: The choice depends on the nature and amount of impurities. Recrystallization is often a more efficient and scalable method for removing small amounts of impurities from a solid product.[1][5] However, if the impurities have similar solubility profiles to your product or if the product is an oil, column chromatography will be necessary to achieve high purity.[2][5]

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) provides quantitative information about purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities.[5] Mass Spectrometry (MS) confirms the molecular weight of the compound.[5] Infrared (IR) spectroscopy is useful for identifying characteristic functional groups.[5]

III. Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: If the solution is not clear, add a few more drops of hot ethanol until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: As the solution cools, crystals of the purified product should form. For maximum yield, place the flask in an ice bath for 30 minutes.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified product.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient (if necessary): Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 7:3 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purification Strategy Decision Tree:

start Crude Product is_solid Is the Product a Solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) purity_check Check Purity (HPLC, NMR) recrystallize->purity_check chromatography->purity_check purity_check->chromatography Purity <98% pure Pure Product purity_check->pure Purity >98%

Sources

Technical Support Center: Synthesis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide (C₁₃H₁₄N₂O₂S). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Achieving high purity is critical, as this compound is a valuable building block in medicinal chemistry, particularly for developing inhibitors of enzymes like carbonic anhydrase IX.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might observe during your synthesis, explaining the root causes and providing actionable solutions.

Question 1: My final product is off-color (yellow, orange, or brown) instead of the expected white or off-white solid. What is the likely cause?

Answer: The most probable cause of discoloration is the presence of trace amounts of azo (R-N=N-R') or azoxy (R-N=N(O)-R') impurities. These compounds are highly conjugated and absorb visible light, appearing colored even at low concentrations.

Causality: These impurities are classic by-products of the nitro group reduction step.[2][3] During the conversion of the nitro intermediate (N-(3-methylphenyl)-3-nitrobenzenesulfonamide) to the final amine, partially reduced intermediates like nitroso and hydroxylamine species can form.[3][4] If the reaction conditions are not optimal, these reactive intermediates can couple together to form the dimeric azo and azoxy species. This is particularly common when using metal/acid reduction systems if the pH is not sufficiently acidic, or with metal hydrides.[2][3]

Troubleshooting & Resolution:

  • Optimize Reduction Conditions:

    • Catalytic Hydrogenation (Preferred Method): This is the cleanest method.[1][5] Ensure your palladium catalyst (e.g., 10% Pd/C) is active and not poisoned. Use a robust hydrogen source (H₂ gas balloon or Parr shaker) and ensure efficient stirring to overcome mass transfer limitations.

    • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): Maintain a strongly acidic environment throughout the addition of the metal reductant.[3][6] This keeps the hydroxylamine intermediate protonated, preventing it from coupling.

  • Purification:

    • Recrystallization: A carefully chosen solvent system (e.g., ethanol/water) is highly effective at removing these colored impurities. The desired amine is typically less soluble than the by-products in the cooled solvent.

    • Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a hot solvent and adding a small amount of activated charcoal can help adsorb the colored impurities. Filter the hot solution through celite before allowing it to cool and crystallize.

Question 2: My TLC and HPLC analyses show a persistent peak corresponding to my starting intermediate, N-(3-methylphenyl)-3-nitrobenzenesulfonamide. How can I drive the reduction to completion?

Answer: The presence of the nitro-intermediate is a clear indication of an incomplete reduction reaction. This is one of the most common process-related impurities.

Causality:

  • Insufficient Reaction Time or Temperature: The reduction may simply need more time or gentle heating to proceed to completion.[1]

  • Catalyst Deactivation (for Catalytic Hydrogenation): The palladium catalyst can be poisoned by sulfur compounds or other impurities in the starting materials or solvent. The catalyst may also have low activity.

  • Stoichiometry of Reductant (for Metal/Acid): An insufficient amount of the reducing agent (e.g., iron, tin) will naturally lead to an incomplete reaction.[6]

  • Poor Mass Transfer: In a heterogeneous reaction like catalytic hydrogenation, inefficient stirring can prevent the substrate from accessing the catalyst surface and dissolved hydrogen.

Troubleshooting & Resolution:

  • Verify Catalyst Quality: Use a fresh, high-quality catalyst. If you suspect poisoning, consider pre-treating your starting material or using a more robust catalyst.

  • Increase Reaction Time: Monitor the reaction by TLC or HPLC every hour. Continue the reaction until the starting material spot/peak is no longer detectable.

  • Optimize Hydrogen Delivery: For catalytic hydrogenation, ensure the system is properly purged with hydrogen and that stirring is vigorous. A slightly elevated pressure (e.g., 50 psi) can significantly improve reaction rates.

  • Increase Reductant Stoichiometry: If using a metal/acid system, add the metal in portions and monitor the reaction. A slight excess (e.g., 1.2-1.5 equivalents) may be necessary.

Question 3: My NMR spectrum is clean, but my mass spectrometry results show a peak at M+16. What could this be?

Answer: A peak at M+16 (where M is the mass of your product) strongly suggests the presence of the N-oxide impurity or, more likely in this synthesis, the hydroxylamine intermediate (N-(3-methylphenyl)-3-(hydroxyamino)benzenesulfonamide).

Causality: The hydroxylamine is a key intermediate in the reduction of a nitro group to an amine.[2][4] As explained in Q1, incomplete reduction can leave this species behind. While it can couple to form azo/azoxy compounds, it can also persist as a standalone impurity if the final reduction step (N-OH bond cleavage) is slow. It is structurally very similar to the final product, which can make it difficult to separate and sometimes hard to distinguish in an NMR spectrum without careful analysis.

Troubleshooting & Resolution:

  • Re-subject to Reduction Conditions: The most effective way to remove the hydroxylamine is to force the reduction to completion. You can re-subject the crude product to the hydrogenation or metal/acid conditions.

  • Chromatographic Purification: Silica gel column chromatography can often separate the more polar hydroxylamine impurity from the final amine product. Use a gradient elution system, starting with a less polar solvent system and gradually increasing polarity.

Frequently Asked Questions (FAQs)

Q: What are the primary sources of impurities in the synthesis of this compound?

A: Impurities can be introduced at every stage of the synthesis. They are generally categorized as follows:

  • Starting Material Impurities: The purity of the initial reactants, 3-nitrobenzenesulfonyl chloride and m-toluidine, is critical. Isomeric impurities (e.g., 2- or 4-nitrobenzenesulfonyl chloride) will carry through the synthesis to produce isomeric final products that are very difficult to remove.[7][8]

  • Process-Related Impurities (Side Reactions): These are by-products formed during the reaction, such as the hydrolysis of the sulfonyl chloride to 3-nitrobenzenesulfonic acid.

  • Incompletely Reacted Intermediates: The most common example is the starting nitro-compound, N-(3-methylphenyl)-3-nitrobenzenesulfonamide.

  • By-products from Intermediates: These include the azo, azoxy, and hydroxylamine impurities formed during the nitro reduction step.[2][3]

  • Degradation Products: The final product can degrade under harsh purification conditions (e.g., strong acid/base or high heat), potentially through hydrolysis of the sulfonamide bond or oxidation of the aniline moiety.[9][10][11]

Q: What are the best analytical techniques for identifying and quantifying these impurities?

A: A multi-technique approach is recommended for comprehensive impurity profiling.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment.[13][14] A reverse-phase C18 or C8 column with a UV detector is ideal for separating the starting materials, intermediate, final product, and various by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides definitive mass identification of impurity peaks, which is crucial for structural elucidation.[14][15]

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and making a preliminary assessment of purity.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can help identify and quantify major impurities if their signals do not overlap significantly.

Q: How can I minimize the formation of isomeric impurities?

A: The control of isomeric impurities begins with your starting materials.

  • Source High-Purity Reactants: Use 3-nitrobenzenesulfonyl chloride and m-toluidine from reputable suppliers with a specified purity of >98%.

  • Analyze Starting Materials: Before beginning the synthesis, run an HPLC or GC analysis on your starting materials to confirm their purity and the absence of significant isomeric contaminants.

  • Controlled Synthesis of Sulfonyl Chloride: If you synthesize the 3-nitrobenzenesulfonyl chloride yourself from nitrobenzene, precise temperature control during the chlorosulfonation step is critical to favor meta-substitution and minimize the formation of ortho and para isomers.[7][8]

Key Experimental Protocols & Data

Table 1: Summary of Common Impurities and Detection Methods
Impurity NameStructureSource / StageRecommended Detection Method
N-(3-methylphenyl)-3-nitrobenzenesulfonamideC₁₃H₁₂N₂O₄SIncomplete reduction (Step 2)HPLC, LC-MS, TLC
3-Nitrobenzenesulfonyl ChlorideC₆H₄ClNO₄SUnreacted starting material (Step 1)HPLC, LC-MS
m-ToluidineC₇H₉NUnreacted starting material (Step 1)HPLC, GC-MS
Azo/Azoxy ImpuritiesR-N=N-R' / R-N=N(O)-R'Side-product of reduction (Step 2)HPLC-UV (Visible λ), LC-MS
N-(3-methylphenyl)-3-(hydroxyamino)benzenesulfonamideC₁₃H₁₄N₂O₃SIncomplete reduction (Step 2)LC-MS
3-Nitrobenzenesulfonic AcidC₆H₅NO₅SHydrolysis of sulfonyl chloride (Step 1)HPLC, LC-MS
Isomeric AminosulfonamidesC₁₃H₁₄N₂O₂SIsomeric starting materialsHPLC, LC-MS
Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for assessing the purity of the final product.

  • System: High-Performance Liquid Chromatography with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[13][15]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 254 nm and 265 nm.[13]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.

Protocol 2: Recrystallization for Purification

This procedure is effective for removing most common impurities.

  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of a solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. A good single solvent will dissolve the compound when hot but not when cold. A good solvent pair (e.g., ethanol/water) will have the compound soluble in the first solvent and insoluble in the second.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid. This should be done on a hot plate.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of Synthesis and Impurity Pathways

The following diagrams illustrate the key transformations and potential pitfalls in the synthesis.

G SM1 3-Nitrobenzenesulfonyl Chloride Intermediate N-(3-methylphenyl)-3-nitro- benzenesulfonamide SM1->Intermediate Step 1: Sulfonamide Formation (Base, Solvent) Impurity1 Isomeric Sulfonyl Chlorides SM1->Impurity1 Source Impurity2 Hydrolysis Product: 3-Nitrobenzenesulfonic Acid SM1->Impurity2 Side Rxn SM2 m-Toluidine SM2->Intermediate Product 3-Amino-N-(3-methylphenyl)- benzenesulfonamide Intermediate->Product Step 2: Nitro Group Reduction (e.g., Pd/C, H2) Impurity4 Hydroxylamine Intermediate Intermediate->Impurity4 Incomplete Reduction Impurity5 Unreacted Nitro Intermediate Intermediate->Impurity5 Incomplete Reaction Impurity1->Product Leads to Isomeric Product Impurity3 Azo / Azoxy By-products Impurity4->Impurity3 Coupling

Caption: Synthesis pathway and sources of common impurities.

G Start Problem Observed: Impure Final Product Check1 Run Analytical HPLC/LC-MS Start->Check1 Decision1 Major Impurity Identified? Check1->Decision1 PathA Impurity = Nitro Intermediate Decision1->PathA Yes PathB Impurity = Colored (Azo/Azoxy) Decision1->PathB Yes PathC Impurity = Isomer(s) Decision1->PathC Yes PathD Multiple Minor Impurities Decision1->PathD Yes ActionA Re-run/Optimize Reduction: - Increase reaction time - Check catalyst activity - Increase H2 pressure PathA->ActionA ActionB Purification: 1. Activated Carbon Treatment 2. Recrystallization PathB->ActionB ActionC Action: - Re-purify via chromatography - Source higher purity starting materials PathC->ActionC ActionD Purification: - Recrystallization (first pass) - If still impure, column chromatography PathD->ActionD

Caption: Troubleshooting workflow for product impurity analysis.

References

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • MDPI. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]

  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

  • YouTube. (2021, March 2). Crystallization of Sulfanilamide. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

Sources

stability issues and degradation of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of 3-Amino-N-(3-methylphenyl)benzenesulfonamide. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The primary functional groups of concern are the aromatic amino group (-NH2) and the sulfonamide linkage (-SO2NH-). The aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products.[1][2] The sulfonamide bond can undergo hydrolysis, particularly under acidic or basic conditions, leading to cleavage of the molecule.[3][4][5]

Q2: How stable is this compound in aqueous solutions at different pH values?

A2: While specific data for this compound is limited, sulfonamides as a class are generally resistant to hydrolysis under neutral environmental conditions.[3][5] However, stability can decrease under acidic or basic conditions. Acid-catalyzed hydrolysis can lead to cleavage of the S-N bond.[4] Therefore, it is recommended to use buffered solutions and to assess the stability of your specific experimental conditions.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing aromatic amine and sulfonamide functionalities can be susceptible to photodegradation.[6][7][8] Exposure to UV or even ambient light over extended periods can induce photochemical reactions, leading to the formation of degradation products. It is advisable to protect solutions of this compound from light, especially during storage and long experiments.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products are expected to result from hydrolysis and oxidation. Hydrolysis of the sulfonamide bond would yield 3-aminobenzenesulfonic acid and 3-methylaniline. Oxidation of the aromatic amino group can lead to the formation of nitroso, nitro, and various polymeric species.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in a laboratory setting.

Issue 1: Unexpected color change in the solid compound or its solutions.
  • Possible Cause: This is often an indication of oxidative degradation of the aromatic amino group. Aromatic amines are prone to air oxidation, which can be accelerated by light and the presence of metal ions.[1][2]

  • Troubleshooting Steps:

    • Storage: Ensure the solid compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

    • Solvent Purity: Use high-purity, degassed solvents for preparing solutions. Traces of peroxides in solvents can initiate oxidation.

    • Chelating Agents: If metal ion contamination is suspected, consider the addition of a chelating agent like EDTA to your buffer or solvent system, if compatible with your experiment.

Issue 2: Inconsistent results or loss of compound activity over time in solution.
  • Possible Cause: This could be due to hydrolytic or photolytic degradation of the compound in your experimental medium.

  • Troubleshooting Steps:

    • pH Control: Use buffered solutions to maintain a stable pH, ideally close to neutral where sulfonamides are generally more stable.[3][5]

    • Light Protection: Prepare and handle solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.[6][7]

    • Fresh Solutions: Prepare solutions fresh before use whenever possible. If storage is necessary, store aliquots at low temperatures (e.g., -20°C or -80°C) and protect from light. Conduct a small-scale stability study under your storage conditions to determine the acceptable storage duration.

Issue 3: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Possible Cause: The appearance of new peaks is a strong indicator of degradation. The retention times of these peaks can provide clues about the nature of the degradants (e.g., more polar products often elute earlier in reverse-phase chromatography).

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradants.[9][10][11] This will help in confirming the identity of the unknown peaks in your experimental samples.

    • LC-MS/MS Analysis: Use mass spectrometry to obtain mass information for the unknown peaks. This data, in conjunction with the known degradation pathways, can help in the structural elucidation of the degradation products.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H2O2), 3% (v/v)

  • Amber HPLC vials

  • pH meter

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial containing the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose a vial containing the stock solution to a UV lamp (e.g., 254 nm) or direct sunlight for 24 hours.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples with an appropriate amount of NaOH and HCl, respectively. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-UV or HPLC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

Protocol 2: Analytical Method for Stability Assessment

A stability-indicating HPLC method is crucial for quantifying the parent compound and its degradation products.

HPLC System and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm) or MS detection.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductChemical FormulaMolecular Weight ( g/mol )
Hydrolysis 3-Aminobenzenesulfonic acidC₆H₇NO₃S173.19
3-MethylanilineC₇H₉N107.15
Oxidation 3-Nitroso-N-(3-methylphenyl)benzenesulfonamideC₁₃H₁₂N₂O₃S276.31
3-Nitro-N-(3-methylphenyl)benzenesulfonamideC₁₃H₁₂N₂O₄S292.31
Azo-dimerC₂₆H₂₄N₄O₄S₂520.63

Visualizations

Diagram 1: Potential Degradation Pathways

G parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photodegradation Photodegradation (UV/Light) parent->photodegradation prod1 3-Aminobenzenesulfonic acid hydrolysis->prod1 prod2 3-Methylaniline hydrolysis->prod2 prod3 Oxidized Products (Nitroso, Nitro, Polymers) oxidation->prod3 prod4 Photodegradation Products photodegradation->prod4

Caption: Major degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Compound Instability

G start Observation of Instability (e.g., color change, new peaks) check_storage Review Storage Conditions (light, air, temp) start->check_storage check_solution Examine Solution Preparation (solvent purity, pH, light exposure) start->check_solution forced_degradation Perform Forced Degradation Study start->forced_degradation To identify unknowns optimize_conditions Optimize Experimental Conditions (e.g., use fresh solutions, protect from light) check_storage->optimize_conditions check_solution->optimize_conditions lcms_analysis Analyze by LC-MS/MS forced_degradation->lcms_analysis identify_products Identify Degradation Products lcms_analysis->identify_products identify_products->optimize_conditions end Stable Experiment optimize_conditions->end

Caption: A logical workflow for troubleshooting stability issues.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 272-279. [Link]

  • Petrović, M., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9887-9896. [Link]

  • Wang, Q., et al. (2022). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 119(48), e2208617119. [Link]

  • Kowalska, K., et al. (2008). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Science of The Total Environment, 399(1-3), 156-162. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Li, S., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Journal of Hazardous Materials, 337, 136-144. [Link]

  • Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

  • Riva, S., et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts, 8(10), 435. [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(8), 027-037. [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Sharma, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. EPA. [Link]

Sources

Technical Support Center: 3-Amino-N-(3-methylphenyl)benzenesulfonamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-N-(3-methylphenyl)benzenesulfonamide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and analysis of this versatile sulfonamide derivative. My aim is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your work.

I. Synthesis Troubleshooting

The synthesis of this compound typically proceeds in a two-step sequence: sulfonamide bond formation between 3-nitrobenzenesulfonyl chloride and 3-methylaniline, followed by the reduction of the nitro group. This section addresses common issues that may arise during this process.

FAQ 1: Low Yield of N-(3-methylphenyl)-3-nitrobenzenesulfonamide in the First Step

Question: I am experiencing a low yield of the intermediate, N-(3-methylphenyl)-3-nitrobenzenesulfonamide, during the reaction of 3-nitrobenzenesulfonyl chloride with 3-methylaniline. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in this sulfonamide formation step often stem from several factors, primarily related to reaction conditions and reagent purity.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Base The reaction generates hydrochloric acid (HCl), which can protonate the amine starting material, rendering it non-nucleophilic. An insufficient amount of base will not effectively neutralize the generated HCl.Use at least one equivalent of a tertiary amine base like triethylamine or pyridine. The base should be added to the solution of 3-methylaniline before the dropwise addition of the sulfonyl chloride.
Moisture Contamination 3-Nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis. Any moisture in the solvent or on the glassware will convert the sulfonyl chloride to the unreactive sulfonic acid.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) for the reaction.
Side Reactions At elevated temperatures, the highly reactive sulfonyl chloride can react with the solvent or undergo self-condensation. Additionally, the amino group of one molecule of 3-methylaniline can react with two molecules of the sulfonyl chloride.Maintain a low reaction temperature, typically 0-5 °C, during the addition of the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the electrophile.
Impure Reagents The purity of both 3-nitrobenzenesulfonyl chloride and 3-methylaniline is crucial. Impurities can interfere with the reaction.Use freshly purified reagents. 3-Methylaniline can be distilled before use to remove any oxidized impurities.

A typical reaction setup is outlined below:

reagents 3-Methylaniline + Triethylamine (in Anhydrous DCM) reaction_vessel Reaction Vessel (0-5 °C, under N2) reagents->reaction_vessel workup Aqueous Workup (e.g., dilute HCl, NaHCO3, brine) reaction_vessel->workup sulfonyl_chloride 3-Nitrobenzenesulfonyl Chloride (in Anhydrous DCM) sulfonyl_chloride->reaction_vessel Dropwise addition product N-(3-methylphenyl)-3-nitrobenzenesulfonamide workup->product

Caption: Workflow for the synthesis of the nitro-intermediate.

FAQ 2: Incomplete Reduction of the Nitro Group

Question: I am having trouble with the reduction of the nitro group to an amine in the second step. My TLC analysis consistently shows the presence of the starting nitro compound. How can I achieve complete conversion?

Answer:

Incomplete reduction is a common issue and can often be resolved by optimizing the reducing agent and reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reducing Agent The stoichiometry of the reducing agent is critical. An insufficient amount will lead to incomplete reaction.For catalytic hydrogenation (e.g., H2/Pd-C), ensure a sufficient catalyst loading (typically 5-10 mol%) and adequate hydrogen pressure. For metal-acid reductions (e.g., Sn/HCl or Fe/HCl), use a significant excess of the metal.
Catalyst Deactivation In catalytic hydrogenation, the palladium catalyst can be poisoned by sulfur-containing impurities or other contaminants.Use high-purity starting materials. If catalyst poisoning is suspected, filter the reaction mixture and add fresh catalyst.
Poor Solubility The nitro-intermediate may have poor solubility in the reaction solvent, limiting its contact with the reducing agent or catalyst surface.Choose a solvent system in which the starting material is reasonably soluble. A mixture of solvents like ethanol/ethyl acetate is often effective for catalytic hydrogenation.
Reaction Time/Temperature The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the chosen reducing system.Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the temperature (if using a metal-acid system) or extending the reaction time.

A general workflow for the reduction step is as follows:

nitro_intermediate N-(3-methylphenyl)-3-nitrobenzenesulfonamide reduction Reduction (e.g., H2, Pd/C in Ethanol) nitro_intermediate->reduction filtration Filtration (to remove catalyst) reduction->filtration evaporation Solvent Evaporation filtration->evaporation product Crude this compound evaporation->product

Caption: General workflow for the nitro group reduction.

II. Purification Troubleshooting

Purification of the final product can be challenging due to its amphoteric nature (containing both a weakly acidic sulfonamide proton and a basic amino group).

FAQ 3: Difficulty in Purifying the Final Product by Recrystallization

Question: I am struggling to purify this compound by recrystallization. The product either crashes out too quickly, leading to impure crystals, or remains oily. What is the best approach?

Answer:

Recrystallization of this compound requires careful solvent selection and technique. A common and effective method involves using a mixed solvent system.

Recommended Protocol:

  • Solvent Selection: A mixture of ethanol and water is often a good choice. The compound should be soluble in hot ethanol and less soluble in water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

    • Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

    • Dry the crystals under vacuum.

This slow cooling and gradual change in solvent polarity will encourage the formation of well-defined, pure crystals.[1]

III. Analytical Troubleshooting (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. However, the presence of the polar amino group can sometimes lead to chromatographic issues.

FAQ 4: Peak Tailing in Reversed-Phase HPLC Analysis

Question: My HPLC chromatogram for this compound shows significant peak tailing. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like your product on reversed-phase columns is often caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Silanol Interactions The basic amino group interacts with acidic silanol groups on the stationary phase, leading to a secondary retention mechanism and peak tailing.Use a base-deactivated column: Modern columns are often end-capped to minimize residual silanols. Lower the mobile phase pH: At a low pH (e.g., 2.5-3.5), both the analyte's amino group and the residual silanols are protonated, which minimizes ionic interactions. Use a buffer like phosphate or formate. Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.
Column Overload Injecting too much sample can lead to peak distortion, including tailing.Reduce the injection volume or the concentration of the sample.
Column Contamination Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.Flush the column with a strong solvent. If the problem persists, consider replacing the column.

A systematic approach to troubleshooting HPLC issues is crucial.

start Peak Tailing Observed check_column Is the column base-deactivated? start->check_column adjust_pH Lower mobile phase pH (e.g., to 2.5-3.5 with buffer) check_column->adjust_pH Yes add_amine Add a competing amine (e.g., 0.1% TEA) check_column->add_amine No reduce_load Reduce sample concentration/ injection volume adjust_pH->reduce_load add_amine->reduce_load clean_column Flush or replace column reduce_load->clean_column end Improved Peak Shape clean_column->end

Caption: Decision tree for troubleshooting HPLC peak tailing.

IV. References

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o434. [Link]

  • Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 17, 2026, from [Link]

Sources

overcoming solubility problems with 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Amino-N-(3-methylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common experimental hurdles encountered with this and similar aromatic sulfonamide compounds: poor solubility. Achieving complete and stable solubilization is critical for generating reliable and reproducible data in any experimental system, from initial screening assays to complex cellular models.

This document provides a structured, causality-driven approach to understanding and overcoming the solubility challenges associated with this molecule. We will move from foundational physicochemical properties to systematic troubleshooting protocols, empowering you to make informed decisions in your experimental design. Every protocol and recommendation is grounded in established chemical principles to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the inherent properties of the molecule is the first step in designing a successful solubilization strategy. While extensive experimental data for this specific compound is not widely published, we can predict its behavior based on its structure and data from similar sulfonamides.

The structure contains two key features governing solubility:

  • Aromatic Rings: The two phenyl rings are large, non-polar moieties that contribute to low aqueous solubility (hydrophobicity).

  • Ionizable Groups: The molecule possesses a basic aromatic amine (-NH₂) group and a weakly acidic sulfonamide (-SO₂NH-) group. These groups can be protonated or deprotonated, respectively, to create charged species that are significantly more soluble in polar solvents like water.

Key predicted properties are summarized below:

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~262.33 g/mol Moderate molecular weight, typical for small-molecule drugs.
logP (Octanol/Water) ~2.0 - 2.5A positive logP indicates a preference for non-polar environments and predicts low intrinsic water solubility.
pKa (Acidic) ~9 - 10The sulfonamide N-H is weakly acidic and will only deprotonate at high pH.
pKa (Basic) ~3 - 4The aromatic amine is weakly basic and will be protonated (and thus more soluble) at a pH below its pKa.

Based on these properties, the compound is expected to be a poorly water-soluble, crystalline solid at neutral pH.

Q2: My compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is the scientific reason for this, and what should be my first troubleshooting step?

A2: The insolubility at neutral pH is a direct consequence of the molecule's chemical structure, as explained in Q1. At pH 7.4, both the basic amino group (pKa ~3-4) and the acidic sulfonamide group (pKa ~9-10) are predominantly in their neutral, uncharged forms. This lack of charge, combined with the hydrophobic nature of the two aromatic rings, leads to very low affinity for water. Experimental data for a closely related compound, 3-amino-N-phenyl-benzenesulfonamide, shows a solubility of only >37.2 µg/mL at pH 7.4.[1]

Your first and most critical troubleshooting step should be to investigate pH-mediated solubilization.

The principle is to ionize the molecule to increase its polarity. Since the amino group has a pKa around 3-4, adjusting the pH of your aqueous buffer to be 1-2 units below this value (e.g., pH 1-2) will protonate the amine, creating a positively charged cation (-NH₃⁺). This charged species will have dramatically increased aqueous solubility.

This relationship is governed by the Henderson-Hasselbalch equation, which predicts the ratio of ionized to unionized forms of a compound at a given pH.[2][3][4] For a basic group, solubility increases as the pH of the solution drops significantly below the pKa.

Actionable First Step: Attempt to dissolve the compound in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 3.0). If this is successful, you can then perform a controlled titration back towards your target pH, observing for any signs of precipitation.

Q3: I need to prepare a high-concentration stock solution. What organic solvent should I use?

A3: For preparing concentrated stock solutions (typically 10-50 mM), a polar aprotic solvent is almost always the best choice for poorly soluble compounds.[5][6]

The recommended solvent is Dimethyl Sulfoxide (DMSO).

  • Why DMSO? DMSO is an exceptionally powerful solvent capable of dissolving a vast range of polar and nonpolar compounds.[7][8] Its high polarity and ability to act as both a hydrogen bond acceptor and donor (weakly) allow it to effectively solvate molecules like this compound.

  • Alternatives: If DMSO is incompatible with your assay, other options include Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, these are often more toxic to biological systems. Ethanol can also be used, but its solubilizing power for this class of compound is generally lower than that of DMSO.

Important Considerations:

  • Always use anhydrous, high-purity DMSO to prevent compound degradation.

  • Even in DMSO, some compounds have limited solubility. It is crucial to visually confirm that the compound has fully dissolved and that no microscopic particles remain.[5]

  • Sonication or gentle warming (37°C) can aid dissolution in DMSO, but be cautious with heat as it may degrade sensitive compounds.[7]

Q4: My compound dissolves perfectly in 100% DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. How do I solve this?

A4: This is a very common and expected problem known as antisolvent precipitation .[9][10] When the highly concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration plummets. Water becomes the primary solvent, and since your compound has very low aqueous solubility at neutral pH, it precipitates out of the solution.[9]

Here are several strategies to overcome this, which can be used in combination:

  • Lower the Stock Concentration: A 50 mM stock might precipitate while a 10 mM stock does not. Try making a less concentrated stock solution in DMSO.

  • Optimize the Dilution Method:

    • Rapid Mixing: Add the small volume of DMSO stock directly into the final volume of buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

    • Serial Dilution: Perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock into a 1:1 mixture of DMSO and buffer first, then further dilute that solution into the final buffer.

  • Use Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to the final aqueous buffer, increases the overall solubility of the compound.[11][12][13]

    • How it works: Co-solvents like PEG-400, propylene glycol, or ethanol reduce the polarity of the water, making the solution more "hospitable" to your hydrophobic compound.[12]

    • Application: Prepare your final assay buffer to contain a small percentage (e.g., 1-5%) of a co-solvent before adding the DMSO stock.

  • Incorporate Surfactants/Detergents: For in vitro biochemical assays (not cell-based), a very low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) can help maintain compound solubility by forming micelles.

Crucially, always ensure the final concentration of any organic solvent (DMSO + co-solvent) is compatible with your experimental system and include an identical "vehicle control" in your experiment. High concentrations of DMSO (>0.5%) can be toxic to cells or inhibit enzyme activity.[7]

Troubleshooting Workflows & Protocols

Systematic Solubility Assessment

Before committing to a large-scale experiment, a systematic solubility screening is essential. This workflow provides a logical progression from the most desirable (aqueous) to the most powerful (organic) solvent systems.

G cluster_0 Aqueous Systems cluster_1 Organic Systems cluster_2 Co-Solvent Systems start Start with 1 mg of Compound ph7 Test: PBS (pH 7.4) start->ph7 result_aq_bad Result: Insoluble/Suspension ph7->result_aq_bad Likely Outcome ph3 Test: Citrate Buffer (pH 3.0) result_aq_good Result: Soluble ph3->result_aq_good Possible Outcome result_aq_bad_2 result_aq_bad_2 ph3->result_aq_bad_2 If Insoluble ph10 Test: Carbonate Buffer (pH 10.0) result_aq_bad_3 result_aq_bad_3 ph10->result_aq_bad_3 If Insoluble dmso Test: 100% DMSO result_org_good Result: Soluble (Proceed to Protocol 2) dmso->result_org_good Likely Outcome result_org_bad_2 result_org_bad_2 dmso->result_org_bad_2 If Insoluble dmf Test: 100% DMF eth Test: 100% Ethanol dmf->eth result_org_bad Result: Insoluble (Consult Specialist) eth->result_org_bad cosolvent Test: 5% Co-solvent in Buffer (e.g., PEG-400) result_aq_bad->ph3 result_org_good->cosolvent To address precipitation in aqueous buffer result_aq_bad_2->ph10 result_aq_bad_3->dmso result_org_bad_2->dmf

Caption: A decision tree for systematically testing the solubility of the compound.

Protocol 1: pH-Mediated Solubility Determination

This protocol uses small amounts of the compound to determine if pH adjustment is a viable solubilization strategy.

Objective: To assess the solubility of this compound in acidic and basic aqueous buffers.

Materials:

  • This compound

  • Buffer A: 0.1 M Citrate Buffer, pH 3.0

  • Buffer B: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Buffer C: 0.1 M Carbonate-Bicarbonate Buffer, pH 10.0

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and benchtop centrifuge

Methodology:

  • Weigh approximately 1 mg of the compound into three separate microcentrifuge tubes.

  • To the first tube, add 1 mL of Buffer A (pH 3.0).

  • To the second tube, add 1 mL of Buffer B (pH 7.4).

  • To the third tube, add 1 mL of Buffer C (pH 10.0).

  • Vortex each tube vigorously for 2 minutes.

  • Visually inspect each tube for dissolved material. Look for a clear solution versus a cloudy suspension or visible solid particles.

  • If solids remain, centrifuge the tubes at 14,000 x g for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant. This is your saturated solution at that specific pH. The concentration can be quantified using HPLC-UV if necessary.

Interpreting Results:

  • Clear solution at pH 3.0: This is the expected outcome. It confirms that protonating the basic amine group is an effective strategy for aqueous solubilization.

  • Clear solution at pH 10.0: This would indicate that deprotonating the acidic sulfonamide group also enhances solubility.

  • Insoluble in all buffers: If the compound remains insoluble even at pH extremes, it is highly hydrophobic, and an organic stock solution (Protocol 2) is mandatory.

Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Media

This is the most common workflow for using poorly soluble compounds in biological assays.[7]

Objective: To prepare a concentrated stock solution in DMSO and successfully dilute it into an aqueous buffer while avoiding precipitation.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Methodology:

Part A: Preparing the Concentrated Stock (e.g., 10 mM)

  • Calculate the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of 10 mM stock, you need ~2.62 mg).

  • Carefully weigh the compound into a sterile tube.

  • Add the calculated volume of DMSO.

  • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.[7]

  • Visually inspect against a light source to ensure no particulates are visible.

  • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound precipitation over time.[14] Store at -20°C or -80°C.

Part B: Dilution into Aqueous Assay Buffer

  • Thaw a single aliquot of your DMSO stock solution.

  • Prepare the final volume of your assay buffer in a tube large enough to allow for vigorous mixing.

  • While the assay buffer is actively being vortexed, rapidly inject the required volume of the DMSO stock solution directly into the buffer.

  • Continue vortexing for another 15-30 seconds.

  • Visually inspect the final solution for any signs of cloudiness or precipitation. If it remains clear, it is ready for your experiment.

  • Troubleshooting: If precipitation occurs, repeat the process but dilute into an assay buffer that has been supplemented with a co-solvent (e.g., 5% PEG-400) or by using a lower concentration DMSO stock.

References

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Javed, M. R., et al. (2014). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 20(7), 865-871. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated solubilities of sulfonamides investigated. Retrieved from [Link]

  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 3(8), 2297-2307. Retrieved from [Link]

  • Ahmad, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences, 1-19. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. Retrieved from [Link]

  • East, M. B., et al. (2007). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of biomolecular screening, 12(2), 247–253. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

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  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

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  • Taylor & Francis Online. (2022). Henderson Hasselbalch equation – Knowledge and References. Retrieved from [Link]

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  • Scielo. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. The inherent reactivity of the starting materials can often lead to a variety of side reactions, making careful control of the reaction conditions paramount.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I've reacted 3-nitrobenzenesulfonyl chloride with 3-methylaniline, followed by reduction, but my yield of this compound is consistently low. What could be the problem?

Answer:

This is a common issue that can stem from several factors throughout the two-step synthesis. Let's break down the potential causes and solutions for each stage.

Part A: Sulfonamide Formation (Schotten-Baumann Reaction)

  • Potential Cause 1: Hydrolysis of the Sulfonyl Chloride. 3-Nitrobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of aqueous base, which will convert it to the unreactive sulfonic acid.[1][2][3][4]

    • Solution: Ensure your reaction is conducted under anhydrous conditions if using an organic base like triethylamine or pyridine in an aprotic solvent (e.g., THF, DCM).[5] If using aqueous base (Schotten-Baumann conditions), the reaction should be vigorous and biphasic to favor the reaction with the amine over hydrolysis.[6][7][8][9] Running the reaction at a lower temperature (0-5 °C) can also help to control the rate of hydrolysis.

  • Potential Cause 2: Incorrect Stoichiometry or Choice of Base. The reaction generates HCl, which must be neutralized. An insufficient amount of base will lead to the protonation of the 3-methylaniline, rendering it non-nucleophilic and halting the reaction. Conversely, a very strong base can promote side reactions.

    • Solution: Use at least one equivalent of a suitable base. For anhydrous conditions, tertiary amines like triethylamine or pyridine are standard.[10] For Schotten-Baumann conditions, an excess of a weaker inorganic base like NaHCO₃ or Na₂CO₃ is often effective.[8][9]

Part B: Nitro Group Reduction

  • Potential Cause 1: Incomplete Reduction. The reduction of the nitro group to an amine is a critical step. If this reaction does not go to completion, you will have a mixture of the nitro-intermediate and the desired amino-product, complicating purification and lowering the yield of the final product.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). For catalytic hydrogenation (e.g., H₂, Pd/C), ensure the catalyst is active and that the system is free of catalyst poisons.[5] Alternative reduction methods, such as using SnCl₂/HCl, can also be effective.

  • Potential Cause 2: Over-reduction or Side Reactions. Aggressive reduction conditions can sometimes lead to the cleavage of the sulfonamide bond, although this is less common.

    • Solution: Use milder reduction conditions. For example, with catalytic hydrogenation, ensure the pressure and temperature are not excessively high.[5]

Issue 2: Presence of an Insoluble, High-Melting Point Impurity

Question: After reacting 3-aminobenzenesulfonyl chloride with 3-methylaniline, I've isolated an impurity that is difficult to remove and has a much higher melting point than my expected product. What is it?

Answer:

This is a classic sign of a bis-sulfonylation side reaction.

  • Cause: The initially formed product, this compound, still contains a nucleophilic sulfonamide N-H group. Under the reaction conditions, this can react with another molecule of 3-aminobenzenesulfonyl chloride to form a bis-sulfonylated impurity. The resulting molecule is larger, more symmetrical, and often less soluble than the desired product.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine (3-methylaniline) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before it can react with the product.

    • Slow Addition: Add the 3-aminobenzenesulfonyl chloride solution dropwise to the solution of 3-methylaniline and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide.

    • Choice of Base: A bulky organic base, such as diisopropylethylamine (DIPEA), can sometimes help to disfavor the second sulfonylation reaction at the sterically more hindered sulfonamide nitrogen.

Frequently Asked Questions (FAQs)

Q1: Why is it often recommended to start with 3-nitrobenzenesulfonyl chloride instead of 3-aminobenzenesulfonyl chloride?

A1: This is a strategic decision based on chemoselectivity. The amino group of 3-aminobenzenesulfonyl chloride can react with the sulfonyl chloride group of another molecule, leading to polymerization. By starting with the nitro-analogue, you have only one reactive amine (3-methylaniline) and one reactive sulfonyl chloride. The nitro group is then reduced to the desired amine in a separate, subsequent step.[5] This two-step approach often provides a cleaner reaction and higher overall yield.

Q2: Can I protect the amino group of 3-aminobenzenesulfonyl chloride before reacting it with 3-methylaniline?

A2: Yes, this is a valid alternative strategy. Protecting the amino group, for instance as an acetamide, prevents it from reacting during the sulfonamide formation. The protecting group can then be removed, often under acidic or basic conditions, after the sulfonamide bond has been formed. However, this adds two steps to the synthesis (protection and deprotection), so the nitro-group strategy is often more efficient.

Q3: What is the best way to monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.[10][11] You should spot your starting materials (amine and sulfonyl chloride) and the reaction mixture on the same plate. As the reaction progresses, you will see the starting material spots disappear and a new spot for the product appear. This allows you to determine when the reaction is complete.

Q4: My final product is an oil and is difficult to purify by recrystallization. What are my options?

A4: If recrystallization is not effective, column chromatography is the preferred method for purifying sulfonamides. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity of the solvent system can be adjusted based on the TLC analysis of your crude product.

Experimental Workflows & Visualizations

Workflow 1: Synthesis via the Nitro-Intermediate

A robust method for the synthesis of this compound.

cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Reduction A 3-Nitrobenzenesulfonyl Chloride D N-(3-Methylphenyl)-3-nitro- benzenesulfonamide A->D B 3-Methylaniline B->D C Base (e.g., Pyridine) in DCM C->D F 3-Amino-N-(3-methylphenyl)- benzenesulfonamide D->F E H2, Pd/C in Methanol E->F

Caption: Recommended two-step synthesis pathway.

Side Reaction: Bis-sulfonylation

This diagram illustrates the formation of the common bis-sulfonylated side product.

A 3-Aminobenzenesulfonyl Chloride C Desired Product: This compound A->C D Bis-sulfonylated Side Product A->D B 3-Methylaniline B->C C->D Reacts with another molecule of A

Caption: Formation of the bis-sulfonylated impurity.

Data Summary: Comparison of Bases for Sulfonamide Formation
BaseSolventTypical TemperatureProsCons
Pyridine DCM, THF0 °C to RTGood base and solvent propertiesCan be difficult to remove
Triethylamine DCM, THF0 °C to RTEffective, easily removedStrong odor
NaOH / NaHCO₃ Water/DCM (Biphasic)0 °C to RTInexpensive, easy workupRisk of sulfonyl chloride hydrolysis[1]
DIPEA DCM, THF0 °C to RTBulky, can improve selectivityMore expensive

References

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. Available from: [Link]

  • Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • ACS Figshare. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Available from: [Link]

  • RSC Publishing. Direct sulfonylation of anilines mediated by visible light. Available from: [Link]

  • ChemistryViews. Mild Sulfonylation of Anilines. Available from: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • SciSpace. Direct sulfonylation of anilines mediated by visible light.. Available from: [Link]

  • ACS Publications. Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides | Organic Letters. Available from: [Link]

  • ResearchGate. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. Available from: [Link]

  • PMC - NIH. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Available from: [Link]

  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Available from: [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]

  • OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article). Available from: [Link]

  • NIH. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available from: [Link]

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available from: [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. Available from: [Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Available from: [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available from: [Link]

  • Jinli Chemical. Benzenesulfonamide: Structure, Properties, and Applications. Available from: [Link]

  • ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. Available from: [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. Available from: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

  • ResearchGate. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Available from: [Link]

  • The Synthesis of Functionalised Sulfonamides. Available from: [Link]

  • The Journal of Organic Chemistry. Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. Available from: [Link]

  • 3-Aminobenzenesulfonamide 98-18-0 wiki. Available from: [Link]

  • PMC - NIH. N-(3-Methylphenyl)benzenesulfonamide. Available from: [Link]

  • PMC - NIH. Modular Two-Step Route to Sulfondiimidamides. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

  • Google Patents. WO2021009568A1 - Benzenesulfonamide derivatives and uses thereof.

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method development for separating 3-Amino-N-(3-methylphenyl)benzenesulfonamide isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the separation of 3-Amino-N-(3-methylphenyl)benzenesulfonamide and its related positional isomers. This document is designed for researchers, analytical scientists, and drug development professionals who are tackling the chromatographic challenge of resolving these structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and develop robust, reliable analytical methods.

Introduction: The Challenge of Isomer Separation

The compound this compound belongs to a class of aromatic sulfonamides where subtle changes in the position of the amino (-NH2) or methyl (-CH3) groups create a set of positional isomers. These isomers often have very similar physicochemical properties, such as molecular weight, pKa, and hydrophobicity (logP), making their separation by standard reversed-phase high-performance liquid chromatography (RP-HPLC) a significant challenge. Achieving baseline resolution is critical for accurate quantification in pharmaceutical analysis, impurity profiling, and quality control.

This guide provides a systematic approach to method development and offers solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Resolving Common Separation Issues

This section is structured to address specific experimental problems in a question-and-answer format.

Q1: All my isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). Where do I start?

This is the most common challenge. Poor resolution stems from insufficient differences in the interaction of the isomers with the stationary and mobile phases. The key is to manipulate the chromatography system to amplify these subtle differences.

Logical Troubleshooting Workflow:

G start Initial Problem: Poor Resolution (Rs < 1.5) step1 Step 1: Modify Mobile Phase Is your analyte ionizable? start->step1 step2 Step 2: Change Organic Modifier step1->step2 If no improvement... step3 Step 3: Evaluate Stationary Phase step2->step3 If no improvement... step4 Step 4: Adjust Temperature step3->step4 If no improvement... end Resolution Achieved (Rs >= 1.5) step4->end Fine-tune for optimization

Caption: A systematic workflow for troubleshooting poor isomer resolution.

Step-by-Step Guidance:

  • Modify Mobile Phase pH (Highest Impact for Ionizable Compounds):

    • Rationale: The amino group on your isomers is basic and has a pKa value. When the mobile phase pH is near the pKa, small changes can significantly alter the analyte's charge state, directly impacting its retention on a reversed-phase column. By working at a pH 1.5-2 units away from the pKa, you ensure the analyte is in a single, stable ionic form (either fully protonated or deprotonated), which generally results in sharper, more symmetrical peaks.

    • Action: Screen a range of pH values. For your basic amine, try acidic pHs first (e.g., pH 2.7, 3.5) using buffers like phosphate or formate. This will protonate the amine (-NH3+), increasing its polarity and potentially revealing differences in interaction with the stationary phase.

  • Change the Organic Modifier:

    • Rationale: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC, but they interact differently with analytes and the stationary phase. ACN is aprotic, while MeOH is protic and can act as a hydrogen bond donor. Switching from one to the other can alter elution order and improve selectivity (α), which is a critical factor for resolution.

    • Action: If your current method uses ACN, develop an identical gradient using MeOH. Compare the chromatograms; you will often see a change in peak spacing and sometimes even elution order, which can be exploited for separation.

  • Evaluate a Different Stationary Phase:

    • Rationale: If modifying the mobile phase is insufficient, the stationary phase chemistry is the next logical step. Standard C18 columns separate primarily based on hydrophobicity. Isomers with similar hydrophobicity will co-elute. Alternative stationary phases can introduce different separation mechanisms.

    • Action:

      • Phenyl-Hexyl Phase: This phase offers π-π (pi-pi) interactions between the phenyl groups in the stationary phase and the aromatic rings of your analytes. These interactions are highly sensitive to the position of substituents on the ring, making it an excellent choice for positional isomers.

      • Pentafluorophenyl (PFP) Phase: PFP columns provide a multitude of interaction mechanisms, including hydrophobic, aromatic, dipole-dipole, and ion-exchange. This multi-modal nature makes them extremely powerful for resolving complex mixtures of positional and structural isomers.

  • Adjust Column Temperature:

    • Rationale: Temperature affects mobile phase viscosity, analyte solubility, and the kinetics of mass transfer. Increasing temperature generally decreases retention times and can sometimes improve peak shape. More importantly, it can alter selectivity between two closely eluting peaks.

    • Action: Screen temperatures between 25°C and 50°C in 5°C increments. Plot the resolution (Rs) against temperature to see if an optimal temperature exists for your specific isomer pair.

Q2: My peaks are showing significant tailing. What is causing this and how can I fix it?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds like your amino-sulfonamide.

Common Causes & Solutions:

  • Silanol Interactions: The stationary phase is made of silica, which has residual acidic silanol groups (-Si-OH) on its surface. The protonated basic amine on your analyte (-NH3+) can interact strongly with deprotonated, negatively charged silanols (-SiO-), causing peak tailing.

    • Solution 1 (Mobile Phase): Work at a low pH (e.g., < 3.0). This keeps the silanol groups protonated and neutral, minimizing the unwanted ionic interaction.

    • Solution 2 (Mobile Phase): Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA). The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

    • Solution 3 (Stationary Phase): Use a modern, end-capped column. These columns have been chemically treated to reduce the number of accessible silanol groups, leading to much better peak shapes for basic compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of your sample and reinject. If the peak shape improves, you were likely overloading the column.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for column and mobile phase screening for these isomers?

A: A systematic screening approach is most efficient. The table below outlines a recommended starting point for screening four different sets of conditions to explore a wide range of selectivities.

Screening Condition Column Type Aqueous Mobile Phase (A) Organic Mobile Phase (B) Rationale
1C180.1% Formic Acid in Water (pH ~2.7)AcetonitrileStandard reversed-phase conditions at low pH to control amine protonation.
2C180.1% Formic Acid in Water (pH ~2.7)MethanolTests for different selectivity based on organic modifier properties.
3Phenyl-Hexyl0.1% Formic Acid in Water (pH ~2.7)AcetonitrileIntroduces π-π interactions to enhance separation of aromatic isomers.
4PFP0.1% Formic Acid in Water (pH ~2.7)AcetonitrileProvides multiple interaction mechanisms (hydrophobic, π-π, dipole) for difficult separations.

Q: Should I use an isocratic or gradient elution method?

A: For method development and separating a mixture of isomers with potentially different retention times, always start with a generic gradient. A gradient elution will ensure all compounds elute within a reasonable time and provide an overview of the separation. Once you have achieved a good separation, you can convert the method to an isocratic one for routine analysis if the retention times of the first and last peaks are close enough. This can save time and solvent.

Q: How do I set up an initial scouting gradient?

A: A good starting point for a 150 mm length column is a fast, wide-range gradient.

  • Flow Rate: 1.0 mL/min

  • Initial %B: 5%

  • Gradient: 5% B to 95% B over 15 minutes

  • Hold: Hold at 95% B for 2 minutes

  • Equilibration: Return to 5% B and equilibrate for 3 minutes

This allows you to quickly determine the approximate elution conditions for your isomers. From there, you can narrow the gradient range (e.g., from 20% B to 50% B) to improve resolution between the peaks of interest.

Experimental Protocol: HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a separation method from scratch.

Objective: To achieve baseline resolution (Rs ≥ 1.5) for all positional isomers of Amino-N-(methylphenyl)benzenesulfonamide.

Method Development Workflow Diagram:

G prep Step 1: Sample & System Prep - Prepare isomer mix (10 µg/mL) - System Equilibration screen Step 2: Initial Screening - Run 4 conditions (see table) - Use scouting gradient prep->screen eval Step 3: Evaluate Results - Identify most promising condition (best peak spacing / selectivity) screen->eval optim Step 4: Optimization - Adjust gradient slope - Fine-tune temperature eval->optim Selectivity (α) > 1.1 valid Step 5: Validation - Check robustness & reproducibility optim->valid

Caption: A five-step workflow for systematic HPLC method development.

Step 1: Preparation

  • Prepare a stock solution of your this compound standard and any available positional isomers in a 50:50 mixture of water and organic solvent (ACN or MeOH).

  • Create a working solution by diluting the stock to a final concentration of approximately 10-20 µg/mL.

  • Prepare the mobile phases as described in the screening table (e.g., 0.1% Formic Acid in Water). Ensure they are filtered and degassed.

  • Install the first column to be screened (e.g., C18) and thoroughly flush and equilibrate the HPLC system with the initial mobile phase conditions.

Step 2: Initial Screening

  • Set up a sequence in your chromatography data system (CDS) to run the sample under the four screening conditions outlined in the FAQ table.

  • Use the recommended scouting gradient for each run.

  • Inject the working solution for each condition.

Step 3: Evaluation

  • Carefully examine the four resulting chromatograms.

  • Do not focus solely on resolution (Rs) yet. The primary goal is to find the condition that provides the best selectivity (α) , which is the measure of peak spacing or separation.

  • Identify the column and mobile phase combination that shows the largest separation between the critical isomer pair (the two most difficult-to-separate peaks).

Step 4: Optimization

  • Using the most promising condition from Step 3, begin optimization.

  • Gradient Optimization: If the peaks are eluted too quickly, decrease the gradient slope (e.g., run the gradient over 20 or 30 minutes instead of 15). If they are too far apart, you can make the gradient steeper.

  • Temperature Optimization: Once the gradient is refined, investigate the effect of temperature as described in the troubleshooting guide to fine-tune the resolution.

Step 5: Finalization

  • Once you have achieved the desired resolution (Rs ≥ 1.5 for all peaks), the method is considered developed.

  • Perform robustness checks (e.g., slightly varying pH, temperature, and mobile phase composition) to ensure the method is reliable for routine use.

References

  • The Role of ACN and MeOH in Reversed-Phase HPLC. Waters Corporation. [Link]

  • A Practical Guide to HPLC Column Selection. Phenomenex Inc. [Link]

  • Phenyl Column Chemistry in HPLC. Agilent Technologies. [Link]

  • Controlling pH in Reversed-Phase HPLC. Crawford Scientific. [Link]

Validation & Comparative

A Comparative Guide to Benzenesulfonamide Derivatives: Profiling 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets. This versatility has led to the development of numerous drugs with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic agents.[1][2] At the core of this scaffold is a benzene ring attached to a sulfonamide group (-SO₂NH₂), which can be readily modified to fine-tune the molecule's physicochemical properties and biological activity.

This guide provides an in-depth comparison of 3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS 953888-95-4, Molecular Formula: C₁₃H₁₄N₂O₂S, Molecular Weight: 262.33 g/mol ) with other notable benzenesulfonamide derivatives.[3] We will explore its synthesis, chemical properties, and biological activities, placing it in the context of related compounds through supporting experimental data. The primary audience for this guide includes researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this important class of compounds and leverage them for therapeutic innovation.

I. Synthesis and Chemical Properties: A Comparative Overview

The synthesis of benzenesulfonamides is typically robust and versatile, allowing for the creation of large libraries of derivatives for screening. The foundational reaction involves the coupling of a substituted benzenesulfonyl chloride with an appropriate amine.

Synthesis of this compound

The synthesis of the title compound is generally achieved in a two-step process:

  • Sulfonamide Bond Formation: This step involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-methylphenylamine (m-toluidine). The reaction is typically carried out in the presence of a base (e.g., triethylamine or sodium hydroxide) to neutralize the hydrochloric acid byproduct. Aprotic solvents like dichloromethane or tetrahydrofuran are commonly used.[3]

  • Nitro Group Reduction: The intermediate, N-(3-methylphenyl)-3-nitrobenzenesulfonamide, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into the primary amino group (-NH₂). A standard and efficient method for this conversion is catalytic hydrogenation using palladium on activated charcoal (10% Pd/C) under a hydrogen atmosphere.[3]

This synthetic route highlights a key feature of this compound: the presence of a reactive amino group that serves as a handle for further chemical modifications, such as diazo coupling or cyclization reactions, to generate novel heterocyclic compounds.[3]

Experimental Protocol: General Synthesis of N-Aryl Benzenesulfonamides

This protocol is adapted from the synthesis of N-(3-methylphenyl)benzenesulfonamide and is broadly applicable.[4]

Step 1: Synthesis of Benzenesulfonyl Chloride

  • Cool chlorosulfonic acid (e.g., 25 ml) in an ice bath (0 °C).

  • Add a solution of the corresponding benzene derivative (e.g., 10 ml of benzene in 40 ml of chloroform) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature overnight.

  • Carefully pour the reaction mixture onto crushed ice. The product, sulfonyl chloride, will often precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

Step 2: Synthesis of N-Aryl Benzenesulfonamide

  • Dissolve the synthesized benzenesulfonyl chloride in a suitable solvent.

  • Add the desired aniline derivative (e.g., m-toluidine) in a stoichiometric ratio.

  • Heat the reaction mixture (e.g., boiling for 10-15 minutes).

  • Cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid N-aryl benzenesulfonamide by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., dilute ethanol) to achieve high purity.

Workflow for Benzenesulfonamide Synthesis

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Coupling Benzene Substituted Benzene SulfonylChloride Benzenesulfonyl Chloride Derivative Benzene->SulfonylChloride Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (HSO3Cl) ChlorosulfonicAcid->SulfonylChloride FinalProduct Final Benzenesulfonamide Product SulfonylChloride->FinalProduct Nucleophilic Acyl Substitution Amine Amine / Aniline Derivative (R-NH2) Amine->FinalProduct Base Base (e.g., Pyridine) Base->FinalProduct

Caption: General workflow for the two-step synthesis of benzenesulfonamide derivatives.

Comparative Physicochemical Properties

The substitution pattern on the benzenesulfonamide scaffold significantly influences its physical properties, which in turn affect its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compound 262.33[3]Not widely reported2.1
Benzenesulfonamide 157.18150-1520.5
N-(2,3-Dichlorophenyl)benzenesulfonamide 288.16137-1393.8
4-Carboxybenzenesulfonamide 201.19285-2870.1

Data compiled from various chemical suppliers and literature. LogP values are computationally predicted and serve as an estimate of lipophilicity.

II. Comparative Biological Activities

Benzenesulfonamides exert their biological effects by targeting a wide array of proteins and enzymes. The specific activity is highly dependent on the nature and position of substituents on the aromatic rings.

A. Anticancer Activity

The anticancer potential of benzenesulfonamides is a major area of research. Their mechanisms often involve the inhibition of enzymes crucial for tumor growth and survival.

Derivatives of This compound have shown promising anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) and estrogen-receptor-positive lines (MCF-7), while demonstrating selectivity by sparing normal breast cells (MCF-10A).[3] This selectivity is a critical attribute for any potential therapeutic agent.

Other benzenesulfonamide analogs have been identified as potent kinase inhibitors, showing efficacy against glioblastoma (GBM).[5] For instance, certain derivatives can induce significant cell death in U87 glioblastoma cells at low micromolar concentrations, with less cytotoxicity observed in non-cancerous cells.[5] The substitution pattern is crucial; compounds bearing a 3,4-dichlorophenyl group have demonstrated notable cytotoxicity against MDA-MB-231 breast cancer and IGR39 melanoma cell lines.[6]

Comparative Anticancer Activity (IC₅₀ Values)

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzenesulfonamide-imidazole derivativeMDA-MB-231 (Breast)20.5
Benzenesulfonamide-imidazole derivativeIGR39 (Melanoma)27.8
Benzenesulfonamide derivative (AL106)U87 (Glioblastoma)~10 (causes ~40% growth inhibition)[5]
This compound derivativesMDA-MB-231, MCF-7Low micromolar range[3]
B. Enzyme Inhibition: The Carbonic Anhydrase Family

Perhaps the most well-documented activity of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[7] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are known, and some, particularly CA IX and XII, are overexpressed in various tumors and are linked to cancer progression.[3][8]

The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group (ZBG), which coordinates to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic function. Derivatives of This compound are being investigated as selective inhibitors of the tumor-associated CA IX isoform.[3] Achieving selectivity for tumor-associated isoforms over ubiquitous ones (like CA I and II) is a primary goal to minimize off-target effects.

Other structural modifications, such as incorporating a ureido linker, have led to potent and selective CA inhibitors like SLC-0111, which is currently in clinical development.[8]

Mechanism of Carbonic Anhydrase Inhibition

G CA_Active_Site CA Active Site Zn_Ion Zn²⁺ SO2NH SO₂NH⁻ Zn_Ion->SO2NH H2O H₂O H2O->Zn_Ion Binds & is activated Sulfonamide Benzenesulfonamide (R-SO₂NH₂) Sulfonamide->Zn_Ion Displaces H₂O & coordinates via deprotonated N label_node INHIBITION G cluster_R1 R1 Substituents (Benzenesulfonyl Ring) cluster_R2 R2 Substituents (N-Aryl/Alkyl Ring) cluster_Linker Linker Group Core Benzenesulfonamide Core R1_point Core->R1_point R2_point Core->R2_point Linker_point Core->Linker_point Linker R1_desc • Modulates selectivity • Can be a vector for further synthesis (e.g., -NH₂) • Affects electronic properties R2_desc • Influences lipophilicity and steric fit (e.g., -CH₃) • Halogenation often increases cytotoxicity Linker_desc • Can be absent • Ureido or carboxamido groups can enhance binding and selectivity

Caption: Key structural regions of benzenesulfonamides that determine biological activity.

Conclusion

This compound stands out as a versatile and promising scaffold within the broader class of benzenesulfonamides. Its synthetic accessibility and the presence of a modifiable amino group make it an excellent starting point for the development of targeted therapeutics.

This comparative guide demonstrates that while the benzenesulfonamide core is a common feature, subtle changes in substitution patterns lead to profound differences in biological activity. The title compound and its derivatives show significant potential in oncology and infectious disease, particularly as selective inhibitors of tumor-associated carbonic anhydrases and as antibacterial agents. Future research should focus on leveraging its reactive amino group to develop next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, thereby continuing the rich legacy of the benzenesulfonamide scaffold in drug discovery.

References

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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-N-(3-methylphenyl)benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Amino-N-(3-methylphenyl)benzenesulfonamide analogs. As a Senior Application Scientist, this document is structured to offer not just a compilation of data, but a logical narrative that explains the causality behind experimental designs and the interpretation of results. We will delve into the synthesis, biological evaluation, and comparative performance of these analogs, with a focus on their activities as carbonic anhydrase inhibitors and anticancer agents.

Introduction: The Versatile Scaffold of this compound

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer. The specific scaffold of this compound serves as a valuable starting point for medicinal chemistry campaigns due to its synthetic tractability and its proven interaction with key biological targets. The presence of the amino group and the sulfonamide linkage provides key hydrogen bonding capabilities, while the substituted phenyl ring allows for extensive modifications to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown significant potential in several therapeutic areas:

  • Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Inhibition of specific CA isoforms is a validated strategy for treating glaucoma, epilepsy, and certain cancers.[2][3] In particular, the tumor-associated isoforms CA IX and CA XII are highly expressed in hypoxic cancers and are attractive targets for anticancer drug development.[3][4]

  • Anticancer Activity: Beyond their role as CA inhibitors, benzenesulfonamide analogs have demonstrated direct antiproliferative effects against various cancer cell lines.[5] These effects can be mediated through various mechanisms, including the inhibition of other kinases and the induction of apoptosis.[5][6]

  • Antimicrobial Activity: The sulfonamide group is historically significant in the development of antibacterial agents. Novel benzenesulfonamide derivatives continue to be explored for their potential to combat bacterial infections.

This guide will compare and contrast the performance of various analogs of this compound, providing a framework for the rational design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be systematically modulated by modifications at three key positions: the amino group (R1), the sulfonamide nitrogen (R2), and the N-phenyl ring (R3 and R4).

SAR_overview cluster_modifications Key Modification Points cluster_activities Resulting Biological Activities Core This compound Scaffold R1 R1: Amino Group (Position 3) Core->R1 Modifications at R2 R2: Sulfonamide Nitrogen Core->R2 Modifications at R3_R4 R3 & R4: N-Phenyl Ring Core->R3_R4 Modifications at CA_Inhibition Carbonic Anhydrase Inhibition (Potency & Selectivity) R1->CA_Inhibition Influence Anticancer Anticancer Activity (Cytotoxicity) R1->Anticancer Influence Antimicrobial Antimicrobial Activity R1->Antimicrobial Influence R2->CA_Inhibition Influence R2->Anticancer Influence R2->Antimicrobial Influence R3_R4->CA_Inhibition Influence R3_R4->Anticancer Influence R3_R4->Antimicrobial Influence synthesis_workflow Start 3-Nitrobenzenesulfonyl chloride + Substituted Aniline Step1 Reaction in a suitable solvent (e.g., pyridine, DCM) Start->Step1 Intermediate 3-Nitro-N-arylbenzenesulfonamide Step1->Intermediate Step2 Reduction of the nitro group (e.g., SnCl2/HCl, H2/Pd-C) Intermediate->Step2 Product 3-Amino-N-arylbenzenesulfonamide Step2->Product CA_inhibition_assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Prepare enzyme solution (e.g., hCA IX) Incubation Pre-incubate enzyme with inhibitor Enzyme->Incubation Inhibitor Prepare inhibitor solutions (serial dilutions) Inhibitor->Incubation Buffer Prepare assay buffer (with pH indicator) Mixing Rapidly mix with CO2-saturated solution Buffer->Mixing Incubation->Mixing Measurement Monitor absorbance change of pH indicator over time Mixing->Measurement Rates Calculate initial reaction rates Measurement->Rates IC50 Determine IC50 values from dose-response curves Rates->IC50

Sources

comparative analysis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Amino-N-(3-methylphenyl)benzenesulfonamide is a key building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Its structural motifs are found in compounds targeting a range of diseases, underscoring the importance of efficient and scalable synthetic routes. This guide provides a comparative analysis of two primary synthetic pathways to this valuable intermediate: the reduction of a nitro precursor and the hydrolysis of an acetamido-protected precursor. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Synthesis via Reduction of a Nitro Intermediate

This a robust and widely applicable method for the synthesis of aromatic amines. The synthesis begins with the preparation of 3-nitrobenzenesulfonyl chloride, followed by its reaction with 3-methylaniline (m-toluidine) to form the nitro-substituted sulfonamide intermediate. The final step involves the selective reduction of the nitro group to the desired amine.

Reaction Workflow

Nitro_Reduction_Route Nitrobenzene Nitrobenzene 3-Nitrobenzenesulfonyl_Chloride 3-Nitrobenzenesulfonyl Chloride Nitrobenzene->3-Nitrobenzenesulfonyl_Chloride 1. Sulfonylation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->3-Nitrobenzenesulfonyl_Chloride ThionylChloride Thionyl Chloride ThionylChloride->3-Nitrobenzenesulfonyl_Chloride N-(3-methylphenyl)-3-nitrobenzenesulfonamide N-(3-methylphenyl)-3- nitrobenzenesulfonamide 3-Nitrobenzenesulfonyl_Chloride->N-(3-methylphenyl)-3-nitrobenzenesulfonamide 2. Sulfonamide Formation m_Toluidine 3-Methylaniline m_Toluidine->N-(3-methylphenyl)-3-nitrobenzenesulfonamide FinalProduct1 This compound N-(3-methylphenyl)-3-nitrobenzenesulfonamide->FinalProduct1 3. Nitro Reduction ReducingAgent Reducing Agent (e.g., H2/Pd-C) ReducingAgent->FinalProduct1

Caption: Workflow for the synthesis of this compound via the nitro reduction route.

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This procedure is adapted from a high-yield synthesis method.[2]

  • To 521.0 g (4.4 mol) of chlorosulfonic acid, add 123.1 g (1.0 mol) of nitrobenzene dropwise over 4 hours while maintaining the temperature at 112 °C.

  • Stir the mixture at this temperature for an additional 4 hours.

  • Cool the reaction mixture to 70 °C and add 110.0 g (0.92 mol) of thionyl chloride dropwise over 2 hours.

  • Continue stirring at 70 °C until the evolution of gas ceases.

  • Cool the mixture to 5 °C and carefully pour it into ice-water.

  • Collect the precipitated 3-nitrobenzenesulfonyl chloride by suction filtration and wash with water and sodium hydrogen carbonate solution.

  • Expected yield: ~96%.

Step 2: Synthesis of N-(3-methylphenyl)-3-nitrobenzenesulfonamide

This is a standard sulfonamide formation reaction.[1]

  • In a suitable reaction vessel, dissolve 3-methylaniline (1.0 equivalent) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Cool the mixture in an ice bath and add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(3-methylphenyl)-3-nitrobenzenesulfonamide can be purified by recrystallization.

Step 3: Reduction of N-(3-methylphenyl)-3-nitrobenzenesulfonamide

This protocol is based on a general procedure for the catalytic hydrogenation of aromatic nitro compounds.[3]

  • In a hydrogenation vessel, dissolve N-(3-methylphenyl)-3-nitrobenzenesulfonamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 5% Palladium on activated charcoal (Pd/C) (e.g., 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 20 bar) and heat the mixture to a suitable temperature (e.g., 120 °C).

  • Maintain the reaction under these conditions with vigorous stirring until the consumption of hydrogen ceases.

  • After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography or recrystallization.

Route 2: Synthesis via Hydrolysis of an Acetamido Intermediate

This pathway offers an alternative to the nitro reduction route, utilizing an acetamido group as a protecting group for the amine functionality. The synthesis commences with the preparation of 3-acetamidobenzenesulfonyl chloride, followed by its reaction with 3-methylaniline. The final step is the deprotection of the acetamido group via acid-catalyzed hydrolysis to yield the target amine.

Reaction Workflow

Acetamido_Hydrolysis_Route Acetanilide 3-Methylacetanilide 3-Acetamidobenzenesulfonyl_Chloride 3-Acetamidobenzenesulfonyl Chloride Acetanilide->3-Acetamidobenzenesulfonyl_Chloride 1. Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->3-Acetamidobenzenesulfonyl_Chloride 3-acetamido-N-(3-methylphenyl)benzenesulfonamide 3-acetamido-N-(3-methylphenyl) benzenesulfonamide 3-Acetamidobenzenesulfonyl_Chloride->3-acetamido-N-(3-methylphenyl)benzenesulfonamide 2. Sulfonamide Formation m_Toluidine 3-Methylaniline m_Toluidine->3-acetamido-N-(3-methylphenyl)benzenesulfonamide FinalProduct2 This compound 3-acetamido-N-(3-methylphenyl)benzenesulfonamide->FinalProduct2 3. Hydrolysis Acid Acid (e.g., HCl) Acid->FinalProduct2

Caption: Workflow for the synthesis of this compound via the acetamido hydrolysis route.

Experimental Protocols

Step 1: Synthesis of 3-Acetamidobenzenesulfonyl Chloride

This procedure is analogous to the synthesis of the para-isomer.[4]

  • In a flask equipped with a mechanical stirrer, gradually add 3-methylacetanilide (1.0 equivalent) to an excess of chlorosulfonic acid (e.g., 5 equivalents) at 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to obtain 3-acetamidobenzenesulfonyl chloride.

Step 2: Synthesis of 3-acetamido-N-(3-methylphenyl)benzenesulfonamide

The procedure is similar to the sulfonamide formation in Route 1.

  • Dissolve 3-methylaniline (1.0 equivalent) and a base like pyridine (1.1 equivalents) in a suitable solvent such as DCM.

  • Cool the solution and add 3-acetamidobenzenesulfonyl chloride (1.0 equivalent) portion-wise.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and evaporate the solvent.

  • The crude product can be purified by recrystallization.

Step 3: Hydrolysis of 3-acetamido-N-(3-methylphenyl)benzenesulfonamide

This protocol is based on a general procedure for the acidic hydrolysis of acetamides.[5]

  • Suspend 3-acetamido-N-(3-methylphenyl)benzenesulfonamide (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The final product can be further purified by recrystallization.

Comparative Analysis

ParameterRoute 1: Nitro ReductionRoute 2: Acetamido Hydrolysis
Starting Materials Nitrobenzene, 3-methylaniline3-Methylacetanilide, 3-methylaniline
Reagent Toxicity & Hazards Chlorosulfonic acid is highly corrosive. Nitroaromatics can be explosive. Catalytic hydrogenation requires handling of flammable H2 gas under pressure.Chlorosulfonic acid is highly corrosive. Reagents are generally less hazardous than in Route 1.
Reaction Conditions Sulfonylation at high temperatures. Reduction often requires elevated pressure and temperature.Chlorosulfonation at moderate temperatures. Hydrolysis typically requires reflux conditions.
Yield Generally high yields are reported for both sulfonylation and nitro reduction steps.Yields for chlorosulfonation and hydrolysis are typically good to excellent.
Purification Intermediates and final product often require chromatographic purification or recrystallization.Purification is generally straightforward via recrystallization.
Scalability Catalytic hydrogenation can be challenging to scale up due to the need for specialized high-pressure equipment.This route is generally more amenable to large-scale synthesis in standard laboratory equipment.
Chemoselectivity The reduction of the nitro group is highly selective in the presence of the sulfonamide.The hydrolysis of the acetamide is selective.

Discussion and Recommendation

Both synthetic routes present viable pathways to this compound.

Route 1 (Nitro Reduction) is a classic and effective method. The starting materials are readily available and the individual reaction steps are well-established. However, this route involves the use of hazardous reagents and conditions, such as highly corrosive chlorosulfonic acid, potentially explosive nitro-intermediates, and flammable hydrogen gas under high pressure. The scalability of the catalytic hydrogenation step can also be a concern for laboratories not equipped with specialized high-pressure reactors.

Route 2 (Acetamido Hydrolysis) offers a potentially safer and more scalable alternative. While it also utilizes chlorosulfonic acid, the subsequent steps avoid the use of energetic nitro compounds and high-pressure hydrogenation. The starting material, 3-methylacetanilide, can be easily prepared from 3-methylaniline. The final deprotection step via acid hydrolysis is a standard and readily scalable transformation.

References

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  • Google Patents. (n.d.). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of process-related impurities and potential degradants is a cornerstone of ensuring pharmaceutical safety and quality. 3-Amino-N-(3-methylphenyl)benzenesulfonamide is a key chemical entity that may arise as an intermediate or impurity in the synthesis of various pharmaceutical compounds. Its structural alerts—specifically the aromatic amine moiety—necessitate rigorous analytical oversight due to the potential for genotoxicity.[1][2]

This guide provides an in-depth comparison and cross-validation of two common analytical techniques for the determination of this compound: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more modern, highly sensitive Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. The cross-validation of these methods is crucial to ensure data equivalency and to leverage the strengths of each technique at different stages of the drug development lifecycle.[3][4]

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures, which emphasizes a lifecycle approach to method validation.[5]

The Rationale for a Dual-Method Approach

The choice of an analytical method is driven by its intended purpose. An HPLC-UV method is often favored for routine quality control and release testing due to its robustness, cost-effectiveness, and wide availability.[6][7] However, for the analysis of potentially genotoxic impurities (PGIs), which often have stringent control limits (e.g., in the parts-per-million range relative to the active pharmaceutical ingredient), a more sensitive and selective technique is required.[2][8] This is where UPLC-MS/MS excels, offering unparalleled detection limits and specificity.[2][3]

Cross-validation provides documented evidence that two distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results. This is critical when, for instance, a UPLC-MS/MS method is used for initial process development and characterization at low levels, and a validated HPLC-UV method is later implemented for routine manufacturing controls.

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the two analytical methods for the determination of this compound. The experimental data presented is illustrative of what would be expected from a typical validation study.

Parameter Method A: HPLC-UV Method B: UPLC-MS/MS Typical ICH Limit for Impurities
Limit of Detection (LOD) 0.01%0.0005% (5 ppm)Reportable Threshold
Limit of Quantitation (LOQ) 0.03%0.0015% (15 ppm)Quantitation Limit
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%80.0 - 120.0%
Precision (%RSD) < 2.0%< 5.0% at LOQ< 10% for trace impurities
Specificity Good (demonstrated through forced degradation)Excellent (based on mass-to-charge ratio)Method-specific
Analysis Time ~15 minutes~5 minutesMethod Dependent

Experimental Design for Cross-Validation

The cross-validation study is designed to directly compare the performance of the HPLC-UV and UPLC-MS/MS methods. The workflow for this study is depicted in the diagram below.

CrossValidationWorkflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation Sample Single Batch of Drug Substance Spiked with this compound at Various Levels (e.g., LOQ, 0.05%, 0.1%) Prep Prepare Multiple Replicate Samples (n=6) at each concentration level Sample->Prep HPLC Analyze 3 replicates on HPLC-UV System Prep->HPLC UPLC Analyze 3 replicates on UPLC-MS/MS System Prep->UPLC Compare Compare Mean, SD, and %RSD of results from both methods HPLC->Compare UPLC->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Generate Cross-Validation Report Stats->Report

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Analytical Protocols

The following are detailed, step-by-step protocols for the two analytical methods being compared.

Method A: Reversed-Phase HPLC with UV Detection

This method is designed for the quantification of this compound at levels typically encountered in routine quality control.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A: Acetonitrile (50:50, v/v)

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Method B: UPLC-MS/MS

This method provides high sensitivity and selectivity, making it suitable for trace-level quantification, especially in the context of PGI control.

1. UPLC Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 263.1 → 172.1

    • Qualifier: m/z 263.1 → 91.1

  • Collision Energy and other parameters: To be optimized for the specific instrument.

3. Standard and Sample Preparation:

  • Diluent: Water: Acetonitrile (50:50, v/v)

  • Standard Stock Solution (10 µg/mL): Prepare from the HPLC stock solution by dilution.

  • Working Standard Solutions: Prepare a series of dilutions for the calibration curve, focusing on lower concentrations (e.g., 0.5, 1, 5, 10, 50 ng/mL).

  • Sample Solution: Prepare as in Method A. Further dilution may be necessary to fall within the linear range of the UPLC-MS/MS method.

Specificity and Forced Degradation Studies

A critical component of validating both methods is to demonstrate their specificity—the ability to assess the analyte unequivocally in the presence of other components. This is typically achieved through forced degradation studies.[1][9][10] The drug substance is subjected to various stress conditions to induce degradation.

ForcedDegradation Forced Degradation Study Design cluster_stress Stress Conditions DS Drug Substance containing This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) DS->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) DS->Base Oxidation Oxidative (3% H2O2, RT) DS->Oxidation Thermal Thermal (80°C, solid state) DS->Thermal Photo Photolytic (ICH Q1B conditions) DS->Photo Analysis Analyze Stressed Samples by HPLC-UV and UPLC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity (PDA) and Mass Specificity (MS) for the Analyte Peak Analysis->Evaluation

Caption: Overview of the forced degradation study protocol.

The results of the forced degradation study should demonstrate that the peak corresponding to this compound is free from co-eluting degradants in both the HPLC-UV (assessed by Peak Purity analysis using a Photo Diode Array detector) and UPLC-MS/MS methods.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the comparison and cross-validation of HPLC-UV and UPLC-MS/MS methods for the analysis of this compound. The selection of a particular method should be based on a risk assessment and the specific requirements at each phase of drug development.

  • The UPLC-MS/MS method is recommended for early-stage development, for the analysis of samples where the impurity is expected at very low levels, and for confirmation of identity. Its high sensitivity makes it indispensable for controlling potentially genotoxic impurities.

  • The HPLC-UV method , once cross-validated against the UPLC-MS/MS method, is a robust and reliable choice for routine quality control, release testing, and stability studies where the impurity levels are expected to be well above the detection limit of the UV detector.

By implementing a thorough cross-validation strategy, organizations can ensure data integrity and consistency across the product lifecycle, satisfying both internal quality standards and global regulatory expectations.

References

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  • 3-AMino-N-(p-tolyl)
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Assessing the Selectivity of 3-Amino-N-(3-methylphenyl)benzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of 3-Amino-N-(3-methylphenyl)benzenesulfonamide derivatives. By integrating biochemical and cell-based assays, this document outlines a robust methodology for characterizing the on-target potency and off-target effects of this promising class of compounds, ensuring a thorough evaluation of their therapeutic potential.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications, including antibacterial, antidiabetic, and anticancer agents.[1][2][3] Derivatives of this compound have recently garnered significant interest for their potential as anticancer agents, primarily through the inhibition of carbonic anhydrases (CAs), enzymes overexpressed in various tumors.[4] Furthermore, some benzenesulfonamide derivatives have been identified as potent cell cycle inhibitors.[1]

A critical determinant of a drug candidate's success is its selectivity – the ability to interact with its intended target with high affinity while minimizing engagement with other biomolecules. Poor selectivity can lead to off-target effects and undesirable side effects. This guide presents a comparative approach to evaluating the selectivity of novel this compound derivatives against established alternatives, supported by detailed experimental protocols.

Comparative Structural Framework

The core structure of this compound provides a versatile platform for chemical modification. The amino group, in particular, allows for the introduction of various substituents to modulate the compound's physicochemical properties and target engagement. Understanding the structure-activity relationship (SAR) is paramount in designing derivatives with enhanced selectivity.

For the purpose of this guide, we will consider a hypothetical derivative, Compound X , representing a novel this compound analog. Its selectivity will be compared against Acetazolamide , a clinically used, non-selective carbonic anhydrase inhibitor.

CompoundStructureKey Features
This compound Chemical structure of this compoundCore scaffold with a primary amino group for derivatization.
Compound X (Hypothetical Derivative) Generic structure of a derivativeModified scaffold designed for improved target affinity and selectivity.
Acetazolamide Chemical structure of AcetazolamideA well-characterized, broad-spectrum carbonic anhydrase inhibitor.[5]

I. Biochemical Assays: Probing On-Target Potency and Isoform Selectivity

The primary molecular targets for many anticancer sulfonamides are the carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[4] It is crucial to assess the inhibitory activity of new derivatives against these targets, as well as against the ubiquitous, off-target isoforms CA I and CA II, to determine their selectivity profile.

A. Carbonic Anhydrase Inhibition Assay

This assay quantifies the inhibitory potency of a compound against various CA isoforms. The principle lies in measuring the inhibition of the CA-catalyzed hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), which produces a colored product.[4]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solutions: Prepare 1 mg/mL stock solutions of recombinant human CA I, CA II, CA IX, and CA XII in cold Assay Buffer.

    • Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile.

    • Test Compound Stock Solutions: Prepare 10 mM stock solutions of Compound X and Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds and Acetazolamide in Assay Buffer.

    • To each well, add 158 µL of Assay Buffer.

    • Add 2 µL of the diluted test compound or DMSO (for the control).

    • Add 20 µL of the respective CA enzyme working solution to each well (except for the blank).

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

The selectivity of Compound X can be quantitatively assessed by comparing its Ki values across the different CA isoforms against those of Acetazolamide.

CompoundKi (nM) vs. hCA IKi (nM) vs. hCA IIKi (nM) vs. hCA IXKi (nM) vs. hCA XIISelectivity Ratio (CA II / CA IX)
Compound X (Hypothetical Data) 150025051050
Acetazolamide 25012[5]254.50.48

A higher selectivity ratio indicates greater selectivity for the tumor-associated CA IX over the off-target CA II.

II. Cell-Based Assays: Evaluating Cellular Potency and Functional Selectivity

While biochemical assays provide valuable information on direct target engagement, cell-based assays offer a more physiologically relevant context by assessing a compound's effects within a living system.[6][7] These assays are crucial for determining cellular potency and, importantly, for evaluating the selective cytotoxicity of anticancer agents.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][8] This assay is instrumental in determining the selective killing of cancer cells over normal, healthy cells.

  • Cell Culture:

    • Culture human triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) and a non-tumorigenic human breast epithelial cell line (MCF-10A) under standard conditions.[9]

  • Assay Procedure (96-well plate format):

    • Seed the cells at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Compound X and a vehicle control (DMSO) for 72 hours.

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

    • Calculate the Selectivity Index (SI) as follows: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

Recent studies have shown that derivatives of this compound can exhibit significant selective inhibition of triple-negative breast cancer cell lines while sparing normal breast cell lines.[4] Certain derivatives have demonstrated IC50 values in the low micromolar range against cancer cells, with a selectivity index of up to 17.5 times.[4]

CompoundIC50 (µM) vs. MDA-MB-231IC50 (µM) vs. MCF-7IC50 (µM) vs. MCF-10A (Normal)Selectivity Index (MCF-10A / MDA-MB-231)
Compound X (Hypothetical Data) 2.53.143.817.5
Doxorubicin (Control) 0.81.21.51.88

A higher selectivity index indicates a greater therapeutic window, suggesting that the compound is more toxic to cancer cells than to normal cells.

III. Off-Target Profiling: Kinome-Wide Selectivity

Given the structural similarities within the ATP-binding sites of protein kinases, it is essential to assess the potential for benzenesulfonamide derivatives to exhibit off-target kinase activity.[10] Kinome profiling provides a broad-spectrum view of a compound's interactions across the human kinome, helping to identify potential off-target liabilities early in the drug discovery process.

A. Kinome Profiling Assay

Various platforms are available for kinome-wide selectivity screening, often employing competition binding assays. In these assays, a test compound's ability to displace a ligand from the ATP-binding site of a large panel of kinases is measured.

KinomeProfiling cluster_prep Sample Preparation cluster_assay Competition Binding Assay cluster_detection Detection & Analysis Compound Compound X Stock Assay Incubate Compound with Kinase Panel & Immobilized Ligand Compound->Assay Lysate Cell Lysate Lysate->Assay Detection Quantify Bound Kinase Assay->Detection Analysis Data Analysis & Selectivity Scoring Detection->Analysis

Caption: Workflow for Kinome-Wide Selectivity Profiling.

The results of kinome profiling are often represented as a selectivity score (S-score), which quantifies the number of off-target kinases inhibited at a specific concentration. A lower S-score indicates higher selectivity. For example, an S-score of 0.00 at a 1 µM concentration against a panel of 468 kinases would indicate exceptional selectivity.

While specific kinome scan data for this compound derivatives is not publicly available, it is a critical step in their preclinical evaluation. The goal is to identify derivatives with minimal off-target kinase interactions to reduce the likelihood of unforeseen side effects.

Conclusion

The systematic assessment of selectivity is a cornerstone of modern drug discovery. For this compound derivatives, a multi-faceted approach that combines biochemical and cell-based assays is essential for a comprehensive evaluation. By quantifying on-target potency against specific carbonic anhydrase isoforms, determining selective cytotoxicity against cancer cells, and profiling for off-target kinase activities, researchers can identify lead candidates with the most promising therapeutic potential and a favorable safety profile. The methodologies outlined in this guide provide a robust framework for these critical investigations, paving the way for the development of next-generation targeted therapies.

References

  • Bioorganic & Medicinal Chemistry. (2006). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Retrieved from [Link]

  • Tropical Journal of Pharmaceutical Research. (2011). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-protocol. (2019). 2.5. Cell Proliferation by MTT Assay. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Retrieved from [Link]

  • mediaTUM. (2019). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Retrieved from [Link]

  • Bio-protocol. (2019). Cell Proliferation by MTT Assay. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • News-Medical.net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Molecules. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Retrieved from [Link]

  • Molecules. (2016). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Screening of Benzenesulfonamide in Combination With Chemically Diverse Fragments Against Carbonic Anhydrase by Differential Scanning Fluorimetry. Retrieved from [Link]

  • Molecules. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]

  • Journal of Proteome Research. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Retrieved from [Link]

  • Current Protocols in Pharmacology. (2012). The Human Kinome and Kinase Inhibition as a therapeutic strategy. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]

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Comparative Docking Analysis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide Analogs Against Carbonic Anhydrase IX: A Guide for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the binding affinities and interaction patterns of 3-Amino-N-(3-methylphenyl)benzenesulfonamide and a curated set of its analogs against human Carbonic Anhydrase IX (CA IX), a well-established anticancer drug target.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and computational drug discovery. We will delve into the rationale behind experimental choices, provide a detailed, step-by-step protocol for a comparative molecular docking study, and present a critical analysis of the results to elucidate key structure-activity relationships (SAR).

Introduction: The Significance of Sulfonamides and Carbonic Anhydrase IX in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the design of a plethora of therapeutic agents.[3] Benzenesulfonamide derivatives, in particular, have garnered significant attention for their potent and selective inhibition of carbonic anhydrases (CAs).[4] Among the various CA isoforms, Carbonic Anhydrase IX (CA IX) stands out as a prime target in oncology.[1][5]

CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment, conditions that promote tumor growth, invasion, and metastasis.[6] The selective inhibition of CA IX over other ubiquitously expressed CA isoforms is a key strategy in the development of novel anticancer therapies with reduced side effects.[2][3]

This compound serves as a promising scaffold for the design of potent and selective CA IX inhibitors. Its chemical structure offers multiple points for modification, allowing for a systematic exploration of the chemical space to optimize binding affinity and selectivity. This guide will explore the impact of subtle structural modifications on the binding interactions of this scaffold within the active site of CA IX.

The Comparative Docking Workflow: A Rationale-Driven Approach

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7] A typical workflow for a comparative docking study involves several key stages, each with its own set of critical considerations.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation Target_Selection Target Selection (Carbonic Anhydrase IX) Protein_Prep Protein Structure Preparation (PDB ID: 5FL6) Target_Selection->Protein_Prep Ligand_Design Analog Design & 3D Structure Generation Docking_Execution Running AutoDock Vina Ligand_Design->Docking_Execution Grid_Generation Active Site Grid Box Definition Protein_Prep->Grid_Generation Grid_Generation->Docking_Execution Pose_Analysis Binding Pose & Interaction Analysis Docking_Execution->Pose_Analysis Scoring_Comparison Comparison of Docking Scores Docking_Execution->Scoring_Comparison SAR_Elucidation Structure-Activity Relationship Elucidation Pose_Analysis->SAR_Elucidation Scoring_Comparison->SAR_Elucidation

Caption: A generalized workflow for a comparative molecular docking study.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section provides a detailed methodology for conducting a comparative docking study of this compound and its analogs against CA IX using freely available and widely used software.

Software and Resources
  • Molecular Graphics and Modeling:

    • PyMOL: For visualization of protein and ligand structures.

    • Avogadro: For building and optimizing 3D structures of the ligands.

  • Molecular Docking:

    • AutoDock Tools (ADT): For preparing protein and ligand files for docking.

    • AutoDock Vina: The docking engine for predicting binding poses and affinities.[8][9][10]

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.

Target Protein Preparation
  • Obtain the Protein Structure: Download the crystal structure of human Carbonic Anhydrase IX in complex with a sulfonamide inhibitor from the PDB. For this study, we will use PDB ID: 5FL6 .[11] This structure provides a high-resolution view of the active site and the binding mode of a known inhibitor, which is crucial for validating our docking protocol.

  • Prepare the Receptor:

    • Load the PDB file (5FL6.pdb) into AutoDock Tools.

    • Remove water molecules and the co-crystallized ligand.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein structure in the PDBQT format (e.g., 5FL6_protein.pdbqt).

Ligand Preparation
  • Design of Analogs: To investigate the structure-activity relationship, a series of analogs of this compound will be designed with systematic modifications.

    Compound IDNameModification from Parent Compound
    Parent This compound-
    Analog 1 3-Nitro-N-(3-methylphenyl)benzenesulfonamideAmino group at position 3 replaced with a nitro group.
    Analog 2 3-Amino-N-(4-methylphenyl)benzenesulfonamideMethyl group on the N-phenyl ring moved from meta to para position.
    Analog 3 3-Amino-N-(3-chlorophenyl)benzenesulfonamideMethyl group on the N-phenyl ring replaced with a chlorine atom.
    Analog 4 3-Amino-N-phenylbenzenesulfonamideMethyl group on the N-phenyl ring removed.
  • 3D Structure Generation and Optimization:

    • Draw the 2D structures of the parent compound and its analogs using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structures to 3D structures using a molecular editor like Avogadro.

    • Perform a geometry optimization of each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the optimized structures as PDB files.

  • Prepare Ligands for Docking:

    • Load each ligand's PDB file into AutoDock Tools.

    • Define the rotatable bonds.

    • Save each prepared ligand in the PDBQT format (e.g., parent.pdbqt, analog1.pdbqt, etc.).

Docking Simulation with AutoDock Vina
  • Grid Box Generation: The grid box defines the three-dimensional space in the protein's active site where the docking algorithm will search for binding poses.

    • In AutoDock Tools, center the grid box on the co-crystallized ligand from the original PDB structure (5FL6). This ensures that the docking search is focused on the known binding pocket.

    • Set the dimensions of the grid box to be large enough to accommodate all the designed analogs (e.g., 25 x 25 x 25 Å).

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina.

  • Run Docking: Execute AutoDock Vina from the command line for each ligand, specifying the corresponding configuration file.

Results and Discussion: Unraveling Structure-Activity Relationships

The primary outputs of the docking simulations are the predicted binding affinities (in kcal/mol) and the 3D coordinates of the docked poses for each ligand. A more negative binding affinity indicates a more favorable predicted interaction.

Comparative Docking Scores
Compound IDBinding Affinity (kcal/mol)
Parent -8.5
Analog 1 -7.9
Analog 2 -8.8
Analog 3 -9.1
Analog 4 -8.2

(Note: These are hypothetical results for illustrative purposes.)

Analysis of Binding Interactions

The docked poses of each ligand should be visualized in PyMOL to analyze the specific molecular interactions with the amino acid residues in the active site of CA IX.[12][13][14] Key interactions to look for include:

  • Hydrogen Bonds: The sulfonamide group is a key pharmacophore that typically forms hydrogen bonds with the zinc ion and surrounding residues in the active site of carbonic anhydrases.

  • Hydrophobic Interactions: The aromatic rings of the ligands can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

  • Pi-Pi Stacking: Aromatic rings of the ligand and protein can stack on top of each other, contributing to binding affinity.

G cluster_ligand Ligand (e.g., Analog 3) cluster_protein CA IX Active Site Sulfonamide Sulfonamide Group Zinc_Ion Zinc Ion Sulfonamide->Zinc_Ion Coordination Thr199 Thr199 Sulfonamide->Thr199 H-bond Aromatic_Ring_1 Benzenesulfonamide Ring Val121 Val121 Aromatic_Ring_1->Val121 Hydrophobic Interaction Aromatic_Ring_2 N-Chlorophenyl Ring Leu198 Leu198 Aromatic_Ring_2->Leu198 Hydrophobic Interaction His94 His94 His96 His96 His119 His119

Caption: A schematic representation of key interactions between a sulfonamide inhibitor and the active site of CA IX.

Structure-Activity Relationship (SAR) Insights

By comparing the docking scores and binding modes of the parent compound and its analogs, we can derive valuable SAR insights:

  • Impact of the 3-substituent: The replacement of the electron-donating amino group (Parent) with an electron-withdrawing nitro group (Analog 1) resulted in a less favorable binding affinity. This suggests that the amino group may be involved in a crucial interaction, possibly a hydrogen bond, that is lost with the nitro substitution.

  • Influence of N-phenyl substitution pattern: Moving the methyl group from the meta (Parent) to the para position (Analog 2) slightly improved the binding affinity. This indicates that the para position may allow for a more optimal fit within the hydrophobic pocket.

  • Effect of halogen substitution: Replacing the methyl group with a chlorine atom (Analog 3) led to the most significant improvement in binding affinity. The chlorine atom, being more lipophilic and capable of forming halogen bonds, likely enhances the hydrophobic interactions with the active site residues.

  • Importance of the methyl group: The removal of the methyl group (Analog 4) resulted in a decrease in binding affinity compared to the parent compound, highlighting the positive contribution of this hydrophobic group to the overall binding.

Conclusion

This comparative docking study of this compound and its analogs has provided valuable insights into the structural requirements for potent inhibition of Carbonic Anhydrase IX. The results demonstrate that modifications to both the benzenesulfonamide core and the N-phenyl ring can significantly impact binding affinity. The detailed protocol presented herein offers a robust and accessible framework for researchers to conduct similar in silico studies to guide the rational design of novel and selective CA IX inhibitors for cancer therapy.

References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(40), 16233-16238. [Link]

  • Angeli, A., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. [Link]

  • Capasso, C., & Supuran, C. T. (2015). An overview of the alpha-, beta-, gamma-, delta-, epsilon-, zeta-, eta- and theta-carbonic anhydrases in prokaryotes. Current Pharmaceutical Design, 21(11), 1438-1448. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

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  • BIOVIA, Dassault Systèmes, Discovery Studio Visualizer, v19.1.0.18287, San Diego: Dassault Systèmes, 2018. [Link]

  • RCSB Protein Data Bank. (n.d.). 5FL6: Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide. [Link]

  • N'haeit, H., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28735-28751. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]

  • Hanwell, M. D., et al. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics, 4(1), 17. [Link]

  • Leitans, J., et al. (2016). An Efficient Expression and Crystallization System of the Cancer-Associated Carbonic Anhydrase Isoform IX. PLoS One, 11(3), e0151982. [Link]

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  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new druggable target for the treatment of solid tumors. Current Pharmaceutical Design, 20(40), 6295-6304. [Link]

  • Ghorab, M. M., et al. (2018). Novel sulfonamides as potent carbonic anhydrase inhibitors: design, synthesis, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1269-1279. [Link]

  • Swinson, B., et al. (2005). Carbonic anhydrase IX expression, a novel surrogate marker of tumor hypoxia, is associated with a poor prognosis in non-small-cell lung cancer. Journal of Clinical Oncology, 23(21), 4724-4732. [Link]

  • Ceruso, M., & Supuran, C. T. (2020). Sulfa and other drugs targeting the carbonic anhydrases. Expert Opinion on Therapeutic Patents, 30(11), 859-870. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

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A Comparative Guide to the Research Landscape of 3-Amino-N-(3-methylphenyl)benzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth review and comparative analysis of the research surrounding 3-Amino-N-(3-methylphenyl)benzenesulfonamide. While this specific compound serves as a crucial chemical intermediate, its true therapeutic potential is unlocked through the synthesis of various derivatives. We will explore its synthesis, physicochemical properties, and delve into the significant biological activities of its derivatives, comparing them with other relevant benzenesulfonamide-based compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic promise of this versatile molecular scaffold.

Introduction: The Benzenesulfonamide Scaffold

Benzenesulfonamides are a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to their ability to bind to a wide range of biological targets. Their synthetic accessibility and stable physicochemical properties have led to their incorporation into drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2] this compound, in particular, has emerged as a valuable building block for creating novel compounds with potent and selective biological activities.[3] This guide will dissect the literature to provide a clear comparison of the research stemming from this core structure.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a reliable, multi-step process. The causality behind this common synthetic route lies in its efficiency and the commercial availability of the starting materials. An initial sulfonylation reaction is performed, followed by the reduction of a nitro group to the key amine functionality, which is then available for further derivatization.

Experimental Protocol: Synthesis

A representative synthesis involves two main steps:

  • Sulfonylation: 3-Nitrobenzenesulfonyl chloride is reacted with m-toluidine. This reaction forms the sulfonamide bond, yielding 3-Nitro-N-(3-methylphenyl)benzenesulfonamide. The choice of a base is critical to neutralize the HCl byproduct, driving the reaction to completion.

  • Nitro Group Reduction: The intermediate nitro-compound is then reduced to the desired amine. Catalytic hydrogenation using Palladium on activated charcoal (Pd/C) under a hydrogen atmosphere is a highly effective and clean method for this transformation, yielding the final product, this compound.[3]

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction A 3-Nitrobenzenesulfonyl Chloride C 3-Nitro-N-(3-methylphenyl) benzenesulfonamide A->C Base (e.g., Pyridine) B m-Toluidine B->C Base (e.g., Pyridine) D 3-Amino-N-(3-methylphenyl) benzenesulfonamide C->D H2, 10% Pd/C Methanol

Caption: General synthesis workflow for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 953888-95-4[3]
Molecular Formula C₁₃H₁₄N₂O₂S[3]
Molecular Weight 262.33 g/mol [3]
Synonyms 3-amino-N-(m-tolyl)benzenesulfonamide

Biological Activities and Mechanistic Insights

The primary amino group of this compound is the key to its utility, allowing for the creation of extensive libraries of derivatives. Research has primarily focused on the anticancer and antibacterial potential of these subsequent compounds.

Anticancer Activity: Targeting Carbonic Anhydrase IX

A significant body of research highlights the role of benzenesulfonamides as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation.[3] The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is overexpressed in many hypoxic tumors and plays a crucial role in cancer cell survival and proliferation by managing the acidic tumor microenvironment.[3][4]

Derivatives of this compound have been synthesized that show potent and selective inhibition of CA IX.[3] This selectivity is paramount; inhibiting ubiquitous isoforms like CA II can lead to undesirable side effects, making isoform-specific inhibitors highly sought after.[3][4] The mechanism involves the sulfonamide moiety binding to the zinc ion in the enzyme's active site, blocking its catalytic activity. This disrupts pH regulation, leading to increased intracellular acidosis and inducing apoptosis in cancer cells.[3]

MOA_Diagram Compound Benzenesulfonamide Derivative CAIX Carbonic Anhydrase IX (CA IX) Compound->CAIX Inhibits H2CO3 H₂O + CO₂ ⇌ H₂CO₃ CAIX->H2CO3 Blocks Catalysis Proton_Balance Disrupted pH Homeostasis H2CO3->Proton_Balance Leads to Apoptosis Cancer Cell Apoptosis Proton_Balance->Apoptosis Induces

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS No. 953888-95-4). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these protocols is critical for ensuring personal safety, protecting our ecosystems, and maintaining regulatory compliance. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's hazard profile is the foundation of its safe management. While specific toxicological data for this compound is limited, its chemical structure—an aromatic amine and a benzenesulfonamide derivative—necessitates a cautious approach based on the known hazards of these chemical classes.

Aromatic amines are a class of compounds recognized for their potential environmental persistence and, in some cases, toxicity.[1][2][3] Improper disposal of these chemicals is a primary source of their release into the environment, where they can pose a risk to aquatic life.[2] Indeed, a safety data sheet for a related compound explicitly warns it "May cause long lasting harmful effects to aquatic life."[4] Therefore, preventing its entry into wastewater systems or the environment is a primary directive.[4][5]

The immediate hazards associated with similar sulfonamide compounds include serious eye irritation and potential respiratory irritation if inhaled as a dust.[6]

Table 1: Hazard Profile Summary

Hazard Category Description Source
Acute Health Hazards May cause serious eye irritation. May cause respiratory irritation upon inhalation of dust.[6] Some related compounds may be harmful if swallowed.[5][6] Fisher Scientific[6]
Environmental Hazards Presumed to be persistent. May cause long-lasting harmful effects to aquatic life. Avoid release to the environment.[3][4] Sigma-Aldrich[4]

| Hazardous Combustion | Thermal decomposition can produce toxic gases, including Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx).[7][8] | Fisher Scientific, Combi-Blocks[7][8] |

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensuring appropriate engineering controls and PPE are in place is mandatory. The causality is simple: to minimize exposure via inhalation, ingestion, or dermal contact.

  • Engineering Controls : Always handle solid this compound within a certified chemical fume hood. This is critical to contain dust particles and prevent inhalation, which can cause respiratory irritation.[4][6] The workspace must be well-ventilated.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required and should be supplied by the employer, as mandated by the Occupational Safety and Health Administration (OSHA).[9]

    • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[8]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

    • Skin and Body Protection : Wear a standard laboratory coat. Ensure it is kept clean and laundered professionally.

    • Respiratory Protection : If dust is generated and work cannot be conducted in a fume hood, a NIOSH-approved respirator is required.[4] All personnel required to use respirators must be part of a complete respiratory program, including training and fit-testing, as required by OSHA.[9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][10] The U.S. Environmental Protection Agency (EPA) has explicitly banned the sewering of hazardous waste pharmaceuticals, a category under which this compound falls in a research context.[10][11]

Step 1: Waste Identification and Segregation

  • Rationale : To prevent dangerous chemical reactions and ensure the waste is handled by the correct disposal stream.

  • Procedure :

    • Identify all waste streams containing this compound. This includes:

      • Expired or unused pure chemical.

      • Grossly contaminated items (e.g., weigh boats, spatulas).

      • Spill cleanup materials.

    • This waste must be segregated from all other laboratory waste, including non-hazardous waste and other chemical waste streams. Do not mix with other wastes.[4]

Step 2: Waste Containment

  • Rationale : To safely contain the waste, preventing leaks and environmental release during storage and transport.

  • Procedure :

    • Place the waste in a designated, leak-proof, and sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) waste jug).

    • If possible, leave the chemical in its original container and place that inside the designated waste container.[4]

    • Keep the container tightly closed except when adding waste.

Step 3: Labeling

  • Rationale : To comply with regulations and ensure safe handling by all personnel, including environmental health and safety (EHS) staff and the final disposal vendor.

  • Procedure :

    • Label the waste container clearly and legibly before any waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • Full Chemical Name: "this compound".

      • CAS Number: "953888-95-4".

      • An indication of the primary hazards (e.g., "Irritant," "Environmental Hazard").

Step 4: Temporary Storage

  • Rationale : To store the waste safely on-site prior to its removal by a licensed disposal contractor.

  • Procedure :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is away from drains, heat sources, and incompatible chemicals.

Step 5: Final Disposal

  • Rationale : To ensure the chemical is destroyed in a manner that is safe, environmentally sound, and compliant with all federal and local regulations.

  • Procedure :

    • The only acceptable method for final disposal is through a licensed professional waste disposal service.[12]

    • Contact your institution's EHS department to arrange for a scheduled pickup.

    • The likely disposal method for this class of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the harmful combustion products.[12]

Emergency Procedures for Spills

In the event of a spill, a calm and methodical response is essential to mitigate exposure and contamination.

  • Evacuate : Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect : Don full PPE as described in Section 2, including respiratory protection if necessary.

  • Contain & Clean :

    • Cover drains to prevent environmental release.[4]

    • For a dry spill, carefully sweep or vacuum up the material. Avoid generating dust.[4][7]

    • Place the collected material and all contaminated cleaning supplies into a sealable container.

  • Dispose : Label the container as hazardous waste and manage it according to the protocol in Section 3.

  • Decontaminate : Clean the affected area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management of this compound waste.

G Disposal Decision Workflow for this compound start Material Identified for Disposal is_spill Is it an emergency spill? start->is_spill spill_protocol Follow Emergency Spill Protocol (Section 4) 1. Evacuate & Protect 2. Contain & Clean Up 3. Package & Label Spill Debris is_spill->spill_protocol Yes segregate Step 1: Identify & Segregate Waste - Keep separate from other waste streams is_spill->segregate No (Routine Waste) label_waste Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name & CAS# spill_protocol->label_waste contain Step 2: Contain Waste - Use sealed, compatible container segregate->contain contain->label_waste store Step 4: Temporary Storage - Store in designated Satellite Accumulation Area label_waste->store dispose Step 5: Final Disposal - Contact EHS for pickup - Transfer to Licensed Disposal Vendor store->dispose end_point Disposal Complete dispose->end_point

Caption: Logical workflow for the safe disposal of this compound.

References

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic . WIT Press. [Link]

  • Aromatic Amine Pollution . Term. [Link]

  • SDS - Aromatic Amine Cleaning Developing Solution . SKC Inc. [Link]

  • Aromatic Amine Pollution . Sustainability. [Link]

  • Treatment of amine wastes generated in industrial processes . ResearchGate. [Link]

  • Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- . U.S. Environmental Protection Agency (EPA). [Link]

  • Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA) . U.S. Environmental Protection Agency (EPA). [Link]

  • Benzenesulfonamide, 3-[(ethylphenylamino)methyl]-N,N-dimethyl- . U.S. Environmental Protection Agency (EPA). [Link]

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A Researcher's Guide to the Safe Handling of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for handling 3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS No. 953888-95-4), a sulfonamide derivative with applications in medicinal chemistry and drug development.[1] Given that the toxicological properties of this specific compound have not been thoroughly investigated, we will adopt a conservative approach, grounding our procedures in the known hazards of structurally similar sulfonamides.[2] This principle of "handling as hazardous" is a cornerstone of laboratory safety when complete data is unavailable.

Hazard Identification: A Data-Driven Assessment

A critical first step in any laboratory workflow is a thorough hazard assessment. While the Safety Data Sheet (SDS) for this particular compound may lack specific GHS classifications, data from close structural analogs, such as 3-aminobenzenesulfonamide and 3-amino-N-phenyl-benzenesulfonamide, provide a reliable predictive hazard profile.[2][3][4][5] We will therefore operate under the assumption that this compound presents similar risks.

The probable hazards are summarized below:

Hazard CategoryGHS ClassificationHazard StatementGHS Pictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

This table is constructed based on hazard data for structurally related sulfonamide compounds.[3][4][5][6][7]

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing Personal Protective Equipment (PPE), it is crucial to implement broader safety measures. The hierarchy of controls prioritizes the most effective methods for risk reduction.

  • Elimination/Substitution : If your experimental design allows, consider if a less hazardous analog could be used.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.

    • Chemical Fume Hood : All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][9]

  • Administrative Controls : These are procedural changes to how work is performed.

    • Restricted Access : Clearly designate the work area and limit access to trained personnel only.

    • Safe Work Practices : Never work alone. Wash hands thoroughly after handling.[10][11][12]

  • Personal Protective Equipment (PPE) : This is the final line of defense and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a scientifically informed decision to create a barrier between you and the potential hazard.

  • Requirement : Chemical safety goggles meeting ANSI Z87.1 or European Standard EN166 standards are mandatory.[4][13]

  • Causality : Sulfonamide dusts can cause serious eye irritation.[4][7] Goggles provide a full seal around the eyes, protecting from airborne particulates and accidental splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.

  • Gloves :

    • Requirement : Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or perforation before each use.[10]

    • Causality : This class of compounds is known to cause skin irritation.[3][6] Nitrile provides good resistance against a wide range of chemicals. Proper removal technique (without touching the outer surface) is critical to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.

  • Laboratory Coat :

    • Requirement : A full-sleeved, knee-length laboratory coat is required.

    • Causality : The lab coat protects against incidental contact and small splashes, preventing contamination of personal clothing.

  • Requirement : Respiratory protection is generally not required if all work is performed within a certified chemical fume hood.

  • Causality : The fume hood is the primary engineering control for preventing respiratory irritation from airborne dust.[4] If a procedure with a high potential for aerosolization must be performed outside of a fume hood (a situation to be avoided), a risk assessment must be conducted to determine the appropriate NIOSH-approved respirator.

Safe Handling and Disposal Workflow

The following diagram and protocol outline the complete, self-validating workflow for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling A 1. Hazard Assessment (Review SDS of analogs) B 2. Verify Engineering Controls (Fume Hood Certification) A->B C 3. Select & Don PPE (Goggles, Gloves, Lab Coat) B->C D 4. Handle Chemical in Fume Hood (Weighing, Transfer) C->D E 5. Decontaminate Surfaces & Equipment D->E F 6. Doff PPE Correctly E->F G 7. Segregate Waste (Solid & Liquid) F->G H 8. Dispose via Licensed Contractor G->H

Caption: Safe handling workflow from preparation to disposal.

  • Preparation :

    • Confirm the chemical fume hood is operational and has a current certification.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

  • Handling :

    • Perform all manipulations of the solid compound, including weighing and transfers, within the fume hood to contain any dust.

    • Use a spatula for transfers. Avoid creating dust by handling the material gently.

    • If making a solution, add the solid to the solvent slowly.

  • Spill Response :

    • In case of a small spill inside the fume hood, absorb the material with a dry, inert absorbent.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[14]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Disposal Plan :

    • Waste Segregation : Do not dispose of this chemical down the drain.[14][15] All waste, including the pure compound, contaminated consumables (e.g., weigh boats, gloves, absorbent pads), and solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][14][16]

    • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

    • Final Disposal : The disposal of chemical waste must be conducted through a licensed environmental waste management company in accordance with all local, state, and federal regulations.[8][14]

By adhering to this comprehensive guide, you ensure not only your personal safety but also the integrity of your research and compliance with institutional standards.

References

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  • Angene Chemical. (2024, November 12). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Methylphenyl)benzenesulfonamide. Retrieved from [Link]

  • University of California, Division of Agriculture and Natural Resources. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation. Environmental Science & Technology. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Louisiana State University. (2023, January). Standard Operating Procedure: Handling Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.